(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride
Description
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Properties
IUPAC Name |
(3S)-3-amino-4-(4-fluorophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJJUEQWIMCTAA-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CC(=O)O)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375835 | |
| Record name | (3S)-3-Amino-4-(4-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270596-53-7 | |
| Record name | (3S)-3-Amino-4-(4-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the mechanism of action of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride, a compound of significant interest in neuroscience and pharmacology. As a derivative of phenibut, this molecule's primary mode of action is through its interaction with the GABAergic system, specifically as a γ-aminobutyric acid (GABA) type B (GABA-B) receptor agonist.[1][2] This document will dissect its molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate its function, offering a comprehensive resource for researchers in the field.
Introduction: Compound Profile and Therapeutic Relevance
This compound is a chiral molecule and a structural analog of the inhibitory neurotransmitter GABA. The introduction of a fluorine atom to the phenyl ring distinguishes it from its parent compound, phenibut, potentially altering its pharmacokinetic and pharmacodynamic properties.[1] GABA-B receptor agonists are known for their anxiolytic, muscle relaxant, and potential nootropic effects, making this class of compounds a focal point for the development of therapeutics for a range of neurological and psychiatric disorders.[1][3] Understanding the specific mechanism of the (S)-enantiomer is crucial, as stereochemistry often plays a pivotal role in the pharmacological activity of chiral drugs. For instance, studies on the parent compound, phenibut, have demonstrated that the R-enantiomer possesses significantly higher activity at the GABA-B receptor compared to the S-enantiomer, highlighting the importance of stereoselectivity in drug design and evaluation.[4][5]
Primary Pharmacological Target: The GABA-B Receptor
The principal molecular target of this compound is the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission in the central nervous system.[3][6][7]
Binding Affinity and Potency
Quantitative analysis of the interaction between 4-fluorophenibut and the GABA-B receptor has been established through radioligand binding assays and functional electrophysiological studies.
-
Functional Potency: Electrophysiological recordings from mouse cerebellar Purkinje cells have demonstrated that F-phenibut (the fluorinated derivative of phenibut) is a potent GABA-B agonist. It elicits an outward-rectifying potassium (K+) current with an effective concentration (EC50) of 23.3 μM.[10] This functional activity underscores its role as a robust activator of the GABA-B receptor.
Table 1: Potency of GABA-B Receptor Agonists
| Compound | EC50 (μM) | Cell Type | Reference |
| F-phenibut | 23.3 | Mouse Cerebellar Purkinje Cells | [10] |
| Phenibut | 1362 | Mouse Cerebellar Purkinje Cells | [10] |
| Baclofen | 6.0 | Mouse Cerebellar Purkinje Cells | [10] |
Downstream Signaling Pathways
Activation of the GABA-B receptor by this compound initiates a cascade of intracellular events characteristic of Gi/o-coupled GPCRs. This leads to the modulation of key effector systems, ultimately resulting in neuronal inhibition.[6][7][11]
Inhibition of Adenylyl Cyclase
Upon agonist binding, the activated Gi/o alpha subunit of the G-protein directly inhibits the enzyme adenylyl cyclase.[6][11] This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[6] The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, including transcription factors and ion channels.
Activation of G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channels
The βγ subunit of the activated G-protein directly binds to and activates G-protein-gated inwardly rectifying potassium (GIRK) channels.[12][13] This interaction increases the efflux of potassium ions (K+) from the neuron, leading to hyperpolarization of the cell membrane.[12] This hyperpolarization moves the membrane potential further away from the threshold for firing an action potential, resulting in a decrease in neuronal excitability.[12]
Inhibition of Voltage-Gated Calcium Channels
Presynaptically, the βγ subunit can also inhibit high voltage-activated Ca2+ channels.[14] This inhibition reduces the influx of calcium ions into the presynaptic terminal upon arrival of an action potential, which is a critical step for the fusion of synaptic vesicles with the membrane and subsequent neurotransmitter release. Consequently, the release of other neurotransmitters, including the excitatory neurotransmitter glutamate, is suppressed.[7][14]
Expected In Vivo Neurochemical Effects
While direct in vivo microdialysis data for this compound is not currently available in the scientific literature, its action as a GABA-B receptor agonist allows for well-founded predictions of its effects on neurotransmitter levels in the brain. Activation of presynaptic GABA-B heteroreceptors located on glutamatergic neurons is expected to decrease the release of glutamate.[7][14] In vivo microdialysis studies on other GABA-B agonists, such as baclofen, have demonstrated a reduction in extracellular glutamate levels in various brain regions.[14] Conversely, the effect on extracellular GABA levels is more complex. While activation of presynaptic GABA-B autoreceptors on GABAergic neurons would be expected to decrease GABA release, the overall network effects could lead to varied outcomes depending on the brain region and the interplay with other neurotransmitter systems.
Key Experimental Methodologies
The elucidation of the mechanism of action of this compound relies on a suite of established and robust experimental techniques.
Radioligand Binding Assay for GABA-B Receptor Affinity
This technique is fundamental for determining the binding affinity (Ki or IC50) of a compound for its receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous ligands.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a multi-well plate, combine the prepared membranes, a known concentration of a radiolabeled GABA-B receptor antagonist (e.g., [3H]CGP54626), and varying concentrations of the unlabeled test compound (this compound).
-
Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to the application of a compound, providing functional data on its agonist or antagonist properties.
Protocol:
-
Slice Preparation:
-
Acutely prepare brain slices (e.g., from the cerebellum) from a rodent.
-
Maintain the slices in an oxygenated artificial cerebrospinal fluid (aCSF) solution.
-
-
Cell Identification and Patching:
-
Visualize individual neurons (e.g., Purkinje cells) using a microscope with differential interference contrast optics.
-
Using a micromanipulator, carefully approach a neuron with a glass micropipette filled with an internal solution.
-
Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Apply a brief pulse of negative pressure to rupture the patch of membrane, establishing the "whole-cell" configuration.
-
-
Recording:
-
Clamp the cell membrane at a specific holding potential (voltage-clamp) or record the membrane potential freely (current-clamp).
-
Perfuse the slice with aCSF containing the test compound (this compound) at various concentrations.
-
Record the resulting changes in membrane current (e.g., outward K+ currents) or membrane potential and action potential firing.
-
-
Data Analysis:
-
Measure the amplitude of the evoked currents or the change in firing frequency.
-
Construct a dose-response curve to determine the EC50 value of the compound.
-
In Vivo Microdialysis
This technique enables the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing insights into the neurochemical effects of a compound in a physiological context.
Protocol:
-
Probe Implantation:
-
Anesthetize a rodent and place it in a stereotaxic frame.
-
Surgically implant a microdialysis probe into a specific brain region of interest (e.g., the hippocampus or prefrontal cortex).
-
-
Perfusion and Sampling:
-
After a recovery period, perfuse the microdialysis probe with aCSF at a slow, constant flow rate.
-
Small molecules, including neurotransmitters, from the extracellular fluid will diffuse across the semipermeable membrane of the probe and into the perfusate.
-
Collect the resulting dialysate samples at regular intervals.
-
-
Compound Administration:
-
Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
-
Sample Analysis:
-
Analyze the dialysate samples to quantify the concentrations of neurotransmitters such as GABA and glutamate using a sensitive analytical technique like high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detection.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the baseline levels before compound administration.
-
Analyze the time course of changes in neurotransmitter levels in response to the compound.
-
Conclusion and Future Directions
This compound exerts its primary mechanism of action as a potent agonist at the GABA-B receptor. This interaction initiates a canonical Gi/o-protein signaling cascade, leading to the inhibition of adenylyl cyclase, activation of GIRK channels, and inhibition of presynaptic calcium channels. These molecular events culminate in a reduction of neuronal excitability and neurotransmitter release.
While a significant body of evidence supports this mechanism, further research is warranted to fully characterize the pharmacological profile of the (S)-enantiomer. Specifically, enantiomer-specific binding affinity studies are needed to precisely quantify its interaction with the GABA-B receptor. Furthermore, in vivo microdialysis studies are essential to confirm the predicted effects on extracellular GABA and glutamate levels in various brain regions and to correlate these neurochemical changes with behavioral outcomes. A deeper understanding of the nuanced pharmacology of this compound will be invaluable for its potential development as a therapeutic agent.
References
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F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. (2020). ResearchGate. [Link]
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GABA Receptor. (2023). StatPearls - NCBI Bookshelf. [Link]
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How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. (2021). YouTube. [Link]
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In vivo microdialysis study of GABA(A) and GABA(B) receptors modulating the glutamate receptor/NO/cyclic GMP pathway in the rat hippocampus. (2000). PubMed. [Link]
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GABA(B) receptor-mediated stimulation of adenylyl cyclase activity in membranes of rat olfactory bulb. (1998). PubMed. [Link]
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An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. (2014). Scientific Research Publishing. [Link]
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Collision coupling in the GABA B receptor-G protein-GIRK signaling cascade. (2017). PubMed. [Link]
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F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. (2020). PubMed. [Link]
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The GABAB Receptor—Structure, Ligand Binding and Drug Development. (2020). PMC - PubMed Central. [Link]
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Gamma aminobutyric acid B receptor-mediated inhibition of adenylate cyclase in cultured cerebellar granule cells: blockade by islet-activating protein. (1985). PubMed. [Link]
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Comparative pharmacological activity of optical isomers of phenibut. (2008). PubMed. [Link]
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GABAergic modulation of hippocampal glutamatergic neurons: an in vivo microdialysis study. (2003). PubMed. [Link]
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G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Activation by the p75 Neurotrophin Receptor Is Required for Amyloid β Toxicity. (2017). Frontiers in Neuroscience. [Link]
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Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease. (2009). PMC - PubMed Central. [Link]
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Comparative pharmacological activity of optical isomers of phenibut. (2008). ResearchGate. [Link]
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α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB). (2010). PMC - PubMed Central. [Link]
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Widespread co-release of glutamate and GABA throughout the mouse brain. (2023). Neuron. [Link]
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Neuronal G protein-gated K+ channels. (2019). American Physiological Society. [Link]
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GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases. (2022). PMC - PubMed Central. [Link]
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4-Fluorophenibut. (2023). Wikimili. [Link]
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The effects of agonists of ionotropic GABA(A) and metabotropic GABA(B) receptors on learning. (2005). PubMed. [Link]
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Microdialysis of GABA and Glutamate: Analysis, Interpretation and Comparison With Microsensors. (2004). PubMed. [Link]
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F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABA B receptor agonist, activates an outward-rectifying K + current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. (2020). Read by QxMD. [Link]
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A role for loop F in modulating GABA binding affinity in the GABA(A) receptor. (2012). PubMed. [Link]
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An In-depth Technical Guide to the Synthesis of (S)-3-Amino-4-(4-fluorophenyl)butanoic Acid HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride is a chiral β-amino acid derivative of significant interest in medicinal chemistry. As a key building block, its stereochemically defined structure is crucial for the synthesis of various pharmacologically active compounds. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity to biological targets. This guide provides a comprehensive overview of the viable synthetic pathways to obtain this molecule in its enantiomerically pure form, addressing both classical and modern asymmetric strategies.
The synthesis of chiral β-amino acids can be broadly categorized into two main approaches: the resolution of a racemic mixture and asymmetric synthesis. This guide will first detail a robust racemic synthesis followed by a classical chiral resolution method. Subsequently, a more sophisticated and efficient asymmetric synthesis pathway will be presented, offering superior stereocontrol from an early stage. Each section will provide not only the procedural steps but also the underlying chemical principles and rationale for the chosen methodologies.
Part 1: Racemic Synthesis and Chiral Resolution
This approach involves the initial synthesis of a racemic mixture of 3-amino-4-(4-fluorophenyl)butanoic acid, followed by the separation of the desired (S)-enantiomer.
Racemic Synthesis of 3-Amino-4-(4-fluorophenyl)butanoic Acid
This pathway is adapted from the known synthesis of 4-amino-3-phenylbutyric acid and involves the initial formation of a glutaric acid derivative, followed by a Hofmann rearrangement to introduce the amine functionality.[1]
The synthesis begins with a Knoevenagel condensation followed by a Michael addition between 4-fluorobenzaldehyde and a malonic acid derivative, which upon hydrolysis and decarboxylation yields the desired glutaric acid. A more direct approach involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate.[1]
-
Reaction: 4-Fluorobenzaldehyde reacts with two equivalents of ethyl acetoacetate in the presence of a base catalyst (e.g., piperidine) to form an intermediate that is subsequently hydrolyzed and decarboxylated under strongly alkaline conditions to yield 3-(4-fluorophenyl)glutaric acid.
The synthesized glutaric acid is then converted to its corresponding cyclic anhydride.
-
Reaction: 3-(4-fluorophenyl)glutaric acid is treated with a dehydrating agent, such as acetic anhydride, and heated to induce ring closure and form 3-(4-fluorophenyl)glutaric anhydride.
The anhydride is then opened with ammonia to form the monoamide.
-
Reaction: 3-(4-fluorophenyl)glutaric anhydride is reacted with a strong aqueous ammonia solution to selectively open the anhydride ring and form 5-amino-5-oxo-3-(4-fluorophenyl)pentanoic acid.
The crucial amino group is introduced via a Hofmann rearrangement of the amide.[2][3][4][5][6]
-
Reaction: The monoamide is treated with a solution of sodium hypobromite or sodium hypochlorite (prepared in situ from bromine or chlorine and sodium hydroxide) under alkaline conditions. The amide undergoes rearrangement to form an isocyanate intermediate, which is then hydrolyzed to the primary amine with the loss of a carbon atom as carbon dioxide, yielding racemic 3-amino-4-(4-fluorophenyl)butanoic acid.
Workflow for Racemic Synthesis
Caption: Racemic synthesis of 3-Amino-4-(4-fluorophenyl)butanoic acid.
Chiral Resolution of Racemic 3-Amino-4-(4-fluorophenyl)butanoic Acid
The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent. (R)-(-)-Mandelic acid is a commonly used and effective resolving agent for racemic amines.[7][8]
-
Salt Formation: The racemic 3-amino-4-(4-fluorophenyl)butanoic acid is dissolved in a suitable solvent, such as methanol or ethanol. An equimolar amount of (R)-(-)-mandelic acid, also dissolved in the same solvent, is added to the solution.
-
Diastereomeric Salt Crystallization: The solution is stirred, and the diastereomeric salt of (S)-3-amino-4-(4-fluorophenyl)butanoic acid with (R)-(-)-mandelic acid will preferentially crystallize out of the solution upon cooling or slow evaporation of the solvent due to differences in solubility.
-
Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration, washed with a cold solvent to remove impurities, and can be recrystallized to improve diastereomeric purity.
-
Liberation of the Free Amino Acid: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the mandelic acid and liberate the free (S)-3-amino-4-(4-fluorophenyl)butanoic acid. The free amino acid can then be extracted into an organic solvent.
-
Final Salt Formation: The isolated (S)-amino acid is then converted to its hydrochloride salt as described in the final section.
Data Presentation: Comparison of Racemic vs. Asymmetric Synthesis
| Parameter | Racemic Synthesis with Resolution | Asymmetric Synthesis |
| Overall Yield | Lower (max 50% theoretical for desired enantiomer) | Higher |
| Stereochemical Control | Achieved late-stage via resolution | Achieved early-stage |
| Process Efficiency | Less efficient due to loss of one enantiomer | More atom-economical |
| Reagents | Achiral starting materials, chiral resolving agent | Chiral starting material or catalyst |
| Scalability | Can be challenging for large-scale production | Often more suitable for industrial scale-up |
Part 2: Asymmetric Synthesis of (S)-3-Amino-4-(4-fluorophenyl)butanoic Acid
Asymmetric synthesis offers a more elegant and efficient approach to obtaining the desired enantiomer directly, avoiding the loss of 50% of the material inherent in classical resolution. The following pathway is adapted from a known enantiospecific synthesis of a similar fluorinated β-amino acid, utilizing a chiral pool starting material.
This strategy employs L-aspartic acid as a readily available and inexpensive chiral starting material to establish the desired stereocenter.[9]
Step 1: Protection and Anhydride Formation of L-Aspartic Acid
The synthesis begins with the protection of the amino group of L-aspartic acid, followed by dehydration to form the corresponding anhydride.
-
Reaction: L-aspartic acid is treated with a protecting agent, for example, by reacting with formic acid and acetic anhydride to form N-formyl-L-aspartic acid, which then undergoes dehydration to yield (S)-N-formylaspartic anhydride.
Step 2: Friedel-Crafts Acylation
The chiral anhydride is then subjected to a Friedel-Crafts acylation with fluorobenzene to introduce the 4-fluorophenyl group.
-
Reaction: (S)-N-formylaspartic anhydride reacts with fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds with the regioselective attack of the fluorobenzene at the β-carbonyl group of the anhydride. Subsequent acidic workup yields the N-protected β-amino-γ-keto acid.
Step 3: Reduction of the Ketone
The keto group is then reduced to a methylene group.
-
Reaction: The keto group can be reduced using methods such as the Clemmensen reduction (amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base). Catalytic hydrogenation over a palladium catalyst can also be employed under appropriate conditions. This step yields N-formyl-(S)-3-amino-4-(4-fluorophenyl)butanoic acid.
Step 4: Deprotection
The final step before salt formation is the removal of the N-formyl protecting group.
-
Reaction: The N-formyl group is removed by acid hydrolysis, typically by heating with aqueous hydrochloric acid, to yield (S)-3-amino-4-(4-fluorophenyl)butanoic acid.
Workflow for Asymmetric Synthesis
Caption: Asymmetric synthesis of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid.
Part 3: Final Salt Formation
The final step in the synthesis is the conversion of the free amino acid to its hydrochloride salt to improve its stability and handling properties.[10][11]
Experimental Protocol for Hydrochloride Salt Formation
-
Dissolution: The purified (S)-3-amino-4-(4-fluorophenyl)butanoic acid is dissolved in a suitable solvent, such as isopropanol or ethanol.
-
Acidification: A solution of hydrochloric acid in an organic solvent (e.g., HCl in isopropanol or gaseous HCl) is added to the amino acid solution with stirring. The pH should be adjusted to be acidic.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The mixture is stirred, and may be cooled to ensure complete precipitation. The solid product is then collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove any residual acid, and dried under vacuum.
Conclusion
The synthesis of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid HCl can be successfully achieved through multiple pathways. The choice of a specific route will depend on factors such as the desired scale of production, cost considerations, and available equipment. The racemic synthesis followed by chiral resolution is a viable laboratory-scale method, while the asymmetric synthesis from L-aspartic acid offers a more efficient and scalable approach for industrial applications. The methodologies presented in this guide are based on established and reliable chemical transformations, providing a solid foundation for researchers and drug development professionals working with this important chiral building block.
References
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Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (n.d.). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]
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(S)-3-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 2761537 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
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3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
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Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. (n.d.). Retrieved January 23, 2026, from [Link]
- CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents. (n.d.).
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Enantioselective Synthesis of β-amino acids: A Review - Hilaris Publisher. (2015, July 27). Retrieved January 23, 2026, from [Link]
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Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
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The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (2017, September 19). Retrieved January 23, 2026, from [Link]
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How to convert amino acid to its hydrochloride? - ResearchGate. (2016, November 30). Retrieved January 23, 2026, from [Link]
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Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
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Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (n.d.). Retrieved January 23, 2026, from [Link]
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Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2019, December 10). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]
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Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
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Hofmann Rearrangement - Chemistry Steps. (n.d.). Retrieved January 23, 2026, from [Link]
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(r)- and (s)-mandelic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 23, 2026, from [Link]
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How Hofmann Rearrangement forms Amine from Amide?! - YouTube. (2022, August 4). Retrieved January 23, 2026, from [Link]
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Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (n.d.). Retrieved January 23, 2026, from [Link]
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Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. (2021, October 22). Retrieved January 23, 2026, from [Link]
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Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
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Evans' original oxazolidinone auxiliary‐based asymmetric methodology. - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
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An In-Depth Technical Guide to the Stereospecific Synthesis of 4-Fluorophenibut Enantiomers
Abstract
4-Fluorophenibut, or β-(4-fluorophenyl)-γ-aminobutyric acid, is a potent GABAergic compound and a structural analog of the nootropic drug phenibut. As with many chiral pharmaceuticals, its biological activity is stereospecific, with one enantiomer often exhibiting the desired therapeutic effects while the other may be less active or contribute to off-target effects.[1][2] The development of enantiopure forms is therefore a critical objective in drug development to optimize efficacy and safety.[2] This guide provides a comprehensive technical overview of the primary methodologies for the stereospecific synthesis of the (R)- and (S)-enantiomers of 4-fluorophenibut. We will explore the causality behind experimental choices in both asymmetric synthesis and chiral resolution, present detailed protocols for key transformations, and provide validated analytical techniques for the determination of enantiomeric purity.
The Imperative of Chirality in GABA Analogues
γ-Aminobutyric acid (GABA) derivatives are a cornerstone of neuropharmacology, used to treat conditions ranging from anxiety and insomnia to epilepsy and neuropathic pain.[3][4] 4-Fluorophenibut, like its parent compound phenibut and the related drug baclofen, acts as a GABAB receptor agonist.[5][6] The introduction of a stereocenter at the β-position of the GABA backbone means the molecule exists as two non-superimposable mirror images: the (R)- and (S)-enantiomers.
Pharmacological studies on the closely related phenibut have demonstrated that the (R)-enantiomer is significantly more potent at the GABAB receptor and is responsible for the majority of the compound's pharmacological activity.[1] This disparity underscores the necessity of stereocontrolled synthesis. Accessing the individual enantiomers allows for a precise evaluation of their distinct pharmacological and toxicological profiles, paving the way for the development of a more refined therapeutic agent.
This guide is structured to address the two principal strategies for obtaining single enantiomers:
-
Asymmetric Synthesis: Building the chiral molecule from achiral precursors using a stereoselective reaction.
-
Chiral Resolution: Synthesizing the racemic mixture and subsequently separating the two enantiomers.
Asymmetric Synthesis: A Proactive Approach to Stereocontrol
Asymmetric synthesis is often the more elegant and efficient strategy, as it avoids the "wastage" of an unwanted enantiomer inherent in resolution. The core of this approach is the creation of the C-F bond or the β-stereocenter in a controlled manner. A highly effective method involves the asymmetric Michael addition to form the carbon skeleton stereoselectively.
Organocatalyzed Asymmetric Michael Addition for Chiral Intermediates
One of the most robust methods for establishing the β-stereocenter is the enantioselective conjugate addition of a nucleophile to an α,β-unsaturated aldehyde.[7] A state-of-the-art approach utilizes a heterogeneous organocatalyst in a continuous flow system, which offers significant advantages in productivity, catalyst recycling, and process safety.[5][6]
The synthesis begins with the Michael-type addition of nitromethane to 4-fluorocinnamaldehyde. This reaction is catalyzed by a chiral prolinol-derived organocatalyst, which activates the aldehyde via the formation of a transient enamine, thereby directing the stereochemical outcome of the nucleophilic attack.
Caption: Workflow for the asymmetric synthesis of (R)-4-Fluorophenibut.
Causality Behind Experimental Choices:
-
Heterogeneous Catalyst: A polystyrene-supported cis-4-hydroxydiphenylprolinol silyl ether is employed.[6] Immobilizing the catalyst on a solid support is crucial for continuous flow applications, as it allows for easy separation from the product stream and catalyst reuse, significantly improving process economics. The cis arrangement and the bulky TBS protecting group enhance catalytic activity and robustness under the demanding, solvent-free (neat) reaction conditions.[6]
-
Continuous Flow System: This "telescoped" process, where the output of the first reactor flows directly into the second, minimizes manual handling, reduces waste, and allows for safe handling of potentially hazardous intermediates like performic acid, which is generated in situ.[5] This leads to a much higher space-time yield compared to traditional batch synthesis.[5]
-
Nitro Group as Amine Precursor: The nitro group is an excellent synthetic precursor to a primary amine. Its strong electron-withdrawing nature facilitates the initial Michael addition. The subsequent reduction to an amine is a well-established and high-yielding transformation, typically achieved via catalytic hydrogenation.[5][7]
-
Catalyst Packing: A stainless-steel column is packed with the polystyrene-supported cis-4-hydroxydiphenylprolinol catalyst.
-
Michael Addition (Flow): A neat mixture of 4-fluorocinnamaldehyde, nitromethane (as both reactant and solvent), and a catalytic amount of acetic acid is continuously pumped through the heated catalyst column.
-
Oxidation (Flow): The output stream from the first step is directly merged with a stream of formic acid and hydrogen peroxide. This mixture is passed through a heated capillary reactor, where performic acid is generated in situ and oxidizes the intermediate aldehyde to the desired carboxylic acid.
-
Work-up and Isolation: The reaction mixture is collected, and the solvent and excess reagents are removed under reduced pressure. The resulting chiral γ-nitrobutyric acid is typically of high purity and can be carried forward without chromatographic purification.
-
Nitro Reduction: The isolated (R)-4-(4-fluorophenyl)-3-nitrobutanoic acid is dissolved in a suitable solvent (e.g., methanol) and subjected to catalytic hydrogenation (e.g., using H₂ gas and a Raney Nickel or Pd/C catalyst) to yield (R)-4-fluorophenibut.
| Step | Product | Typical Yield | Enantiomeric Excess (ee) |
| Michael Addition | (R)-4-(4-fluorophenyl)-3-nitrobutanal | ~95% | up to 97% |
| Oxidation | (R)-4-(4-fluorophenyl)-3-nitrobutanoic acid | ~95% (for this step) | Maintained |
| Reduction | (R)-4-Fluorophenibut | >90% | Maintained |
| Table 1: Representative yields and enantioselectivities for the asymmetric flow synthesis.[5] |
Chiral Resolution: Separating a Racemic Mixture
An alternative to asymmetric synthesis is the preparation of a racemic mixture of 4-fluorophenibut followed by the separation of the enantiomers. While potentially less atom-economical, resolution can be a practical approach, especially when efficient separation techniques are available.
Enzymatic Kinetic Resolution
Enzymatic resolution leverages the high stereoselectivity of enzymes to differentiate between enantiomers. A common strategy involves the selective transformation of one enantiomer, leaving the other unmodified and recoverable. For β-aryl-γ-aminobutyric acid derivatives, proteases like α-chymotrypsin can be used to selectively catalyze the intramolecular cyclization of the (S)-enantiomer of the corresponding ester into a pyrrolidinone.[8]
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Physicochemical properties of 4-fluorophenibut hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 4-Fluorophenibut Hydrochloride
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-fluorophenibut hydrochloride (also known as F-Phenibut HCl). As a derivative of phenibut and a gabapentinoid, this compound is of significant interest in neuroscience and pharmaceutical research.[1][2] This document is structured to provide an in-depth understanding of its chemical identity, physicochemical characteristics, analytical methodologies, and stability profile, synthesized with insights relevant to drug development and scientific research.
Introduction
4-Fluorophenibut, chemically known as 4-amino-3-(4-fluorophenyl)butanoic acid, is a derivative of the neuropsychotropic drug phenibut.[3] The introduction of a fluorine atom to the phenyl ring can significantly alter the molecule's lipophilicity, receptor binding affinity, and metabolic pathways compared to its parent compound.[4] 4-Fluorophenibut is a selective GABAB receptor agonist and is structurally related to baclofen and other GABA analogues.[3] This guide serves as a technical resource for professionals requiring detailed physicochemical data for research, development, and analytical purposes.
Chemical Identity and Structure
The hydrochloride salt of 4-fluorophenibut is the common form used in research due to its improved stability and solubility.
-
IUPAC Name: 4-amino-3-(4-fluorophenyl)butanoic acid hydrochloride
-
Synonyms: F-Phenibut HCl, β-(4-Fluorophenyl)-GABA hydrochloride[4]
-
Molecular Formula: C₁₀H₁₂FNO₂ · HCl[5]
-
CAS Number: 1858241-03-8[5]
Caption: Chemical structure of 4-fluorophenibut hydrochloride.
Physicochemical Characteristics
The physicochemical properties of a compound are critical for its formulation, delivery, and pharmacokinetic profile. The data presented here has been compiled from various sources and provides a comprehensive overview.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| Physical State | Crystalline solid | [1][5] |
| Appearance | Almost white crystal | [6] |
| Melting Point | Data not available. As a crystalline solid, a sharp melting point is expected. | - |
| Solubility | DMF: 25 mg/mLDMSO: 20 mg/mLEthanol: 14 mg/mLPBS (pH 7.2): 10 mg/mL | [5] |
| pKa | Data not available. Expected to have two pKa values for the carboxylic acid and amino groups, similar to other GABA analogues. | - |
| Loss on Drying | ≤0.5% | [6] |
| Residue on Ignition | ≤0.1% | [6] |
Solubility
The solubility of 4-fluorophenibut hydrochloride is a key parameter for its handling and formulation. It exhibits good solubility in organic solvents like DMF and DMSO, and moderate solubility in ethanol and aqueous buffers like PBS.[5] This solubility profile suggests its suitability for a range of analytical and formulation applications.
pKa
While the specific pKa values for 4-fluorophenibut have not been reported, they can be estimated based on its structural similarity to other GABA analogues. The carboxylic acid group is expected to have a pKa in the range of 4-5, while the amino group is expected to have a pKa in the range of 9-10. These values are crucial for predicting the ionization state of the molecule at different physiological pHs, which in turn influences its absorption, distribution, and receptor interaction.
Analytical Methodologies
A robust analytical framework is essential for the quality control and characterization of 4-fluorophenibut hydrochloride. This section outlines key analytical techniques and provides representative protocols.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for assessing the purity and potency of 4-fluorophenibut hydrochloride. A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from potential degradation products.
Caption: A generalized workflow for HPLC analysis of 4-fluorophenibut hydrochloride.
Representative HPLC Method Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 257 nm, based on the UV spectrum of the related compound phenibut.[7]
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak. Assay can be determined against a reference standard.
Rationale: The choice of a C18 column is based on the nonpolar nature of the phenyl ring. The acidic mobile phase ensures the protonation of the carboxylic acid group, leading to better retention and peak shape. UV detection at 257 nm is expected to provide good sensitivity due to the aromatic ring.
Spectroscopic Analysis
Spectroscopic methods are indispensable for the structural elucidation and identification of 4-fluorophenibut hydrochloride.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons on the aliphatic chain, and the amine protons. The aromatic protons will likely appear as a multiplet in the range of 7.0-7.5 ppm. The aliphatic protons will be in the range of 2.0-4.0 ppm, with their chemical shifts influenced by the adjacent functional groups.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the aliphatic carbons, and the carbonyl carbon. The aromatic carbons will appear in the range of 115-140 ppm, with the carbon attached to the fluorine atom showing a characteristic splitting pattern. The carbonyl carbon will be observed downfield, typically around 170-180 ppm.
The FTIR spectrum provides information about the functional groups present in the molecule.
Table 2: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3200-2800 | N-H (amine salt), O-H (carboxylic acid) | Stretching |
| 3100-3000 | C-H (aromatic) | Stretching |
| ~1710 | C=O (carboxylic acid) | Stretching |
| ~1600, ~1500 | C=C (aromatic) | Stretching |
| ~1220 | C-F | Stretching |
The broad absorption in the 3200-2800 cm⁻¹ region is characteristic of the overlapping stretches of the ammonium and carboxylic acid hydroxyl groups, typical for amino acid hydrochlorides.[7]
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mode, the molecular ion peak (M+) for the free base would be observed at m/z 197. Common fragmentation patterns for similar structures involve the loss of the carboxylic acid group (-45 Da) and cleavage of the aliphatic chain.[8]
Stability Profile
Understanding the stability of 4-fluorophenibut hydrochloride is critical for its storage, handling, and the development of stable formulations.
Long-Term Stability
When stored at -20°C, 4-fluorophenibut hydrochloride is reported to be stable for at least five years.[5] A certificate of analysis for a commercial batch suggests a shelf life of 3 years when stored at or below room temperature in a tightly sealed container, protected from heat, light, and moisture.[6]
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.
Caption: Workflow for forced degradation studies of 4-fluorophenibut hydrochloride.
Proposed Protocol for Forced Degradation Studies:
-
Acid and Base Hydrolysis: Treat a solution of the compound with 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Expose a solution of the compound to 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Store the solid compound at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution and the solid compound to UV and visible light.
-
Analysis: Analyze all stressed samples using the developed stability-indicating HPLC method to assess the extent of degradation and identify any degradation products.
Conclusion
This technical guide provides a detailed compilation of the known physicochemical properties of 4-fluorophenibut hydrochloride. While some specific experimental data such as melting point and pKa are not yet publicly available, the information presented herein, including its chemical identity, solubility, proposed analytical methods, and stability profile, offers a solid foundation for researchers and drug development professionals. The provided protocols and workflows are based on established scientific principles and can be readily adapted for laboratory use.
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An In-Depth Technical Guide to (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride (CAS: 270596-53-7)
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Foreword: Unveiling a Key Neuromodulator
In the landscape of contemporary neuroscience and drug discovery, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone of therapeutic intervention for a spectrum of neurological and psychiatric disorders. Within this domain, (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride emerges as a molecule of significant interest. As a chiral derivative of phenibut and a close structural analog of baclofen, this compound offers a unique scaffold for probing the intricacies of the GABAergic system, particularly the GABA-B receptor. The strategic incorporation of a fluorine atom on the phenyl ring presents an opportunity to refine its pharmacokinetic and pharmacodynamic profile, potentially enhancing metabolic stability and bioavailability.[1]
This technical guide is crafted to provide researchers, medicinal chemists, and drug development scientists with a comprehensive and practical understanding of this compound. Moving beyond a mere recitation of facts, this document delves into the "why" behind the "how," offering insights gleaned from years of experience in the synthesis, characterization, and application of such neuromodulatory agents. We will explore its physicochemical properties, navigate the nuances of its stereoselective synthesis, dissect its mechanism of action, and outline robust analytical and handling protocols. It is our intent that this guide will not only serve as a valuable technical resource but also inspire further innovation in the development of next-generation GABAergic therapeutics.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical characteristics of this compound is fundamental to its effective application in research and development. The hydrochloride salt form is specifically designed to improve the aqueous solubility of the parent compound, a critical factor for in vitro and in vivo studies.[2]
| Property | Value | Source |
| CAS Number | 270596-53-7 | N/A |
| Molecular Formula | C₁₀H₁₃ClFNO₂ | [2] |
| Molecular Weight | 233.67 g/mol | [2] |
| Appearance | White to off-white solid (expected) | General knowledge |
| Solubility | Soluble in water (expected due to HCl salt) | [2] |
| Stereochemistry | (S)-enantiomer | N/A |
The presence of a chiral center at the C3 position is a critical structural feature. As with many biologically active molecules, the pharmacological activity of 3-amino-4-(4-fluorophenyl)butanoic acid is expected to be stereospecific. For its close analog, baclofen, the (R)-enantiomer is the active GABA-B agonist, while the (S)-form is significantly less active.[2] Therefore, the enantiopurity of this compound is of paramount importance for reproducible and meaningful biological evaluation.
Enantioselective Synthesis: A Strategic Approach
A common and effective strategy involves the asymmetric reduction of a suitable precursor. One such approach begins with the Knoevenagel condensation of 4-fluorobenzaldehyde with ethyl nitroacetate, followed by a series of transformations to introduce the chiral amine.
Figure 1: Proposed Synthetic Workflow
Experimental Protocol (Illustrative)
-
Step 1: Knoevenagel Condensation: To a solution of 4-fluorobenzaldehyde and ethyl nitroacetate in a suitable solvent like ethanol, a catalytic amount of a base such as piperidine is added. The reaction mixture is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). The product, ethyl (E)-2-nitro-3-(4-fluorophenyl)acrylate, is then isolated and purified.
-
Step 2: Michael Addition: The nitroacrylate from Step 1 is reacted with a soft nucleophile, such as diethyl malonate, in the presence of a base like sodium ethoxide. This 1,4-conjugate addition yields diethyl 2-(1-(4-fluorophenyl)-2-nitroethyl)malonate.
-
Step 3: Reduction and Decarboxylation: The nitro group is reduced to an amine, and the malonic ester is hydrolyzed and decarboxylated. This is often achieved in a one-pot procedure by catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) under acidic conditions. This step yields the racemic mixture of 3-Amino-4-(4-fluorophenyl)butanoic acid.
-
Step 4: Chiral Resolution: The resolution of the racemic mixture is a critical step. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a derivative of tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent liberation of the free base from the desired diastereomeric salt yields the enantiomerically pure (S)-3-Amino-4-(4-fluorophenyl)butanoic acid.
-
Step 5: Hydrochloride Salt Formation: The purified (S)-enantiomer is dissolved in a suitable solvent, such as diethyl ether or isopropanol, and treated with a solution of hydrogen chloride in the same solvent. The hydrochloride salt precipitates and can be collected by filtration, washed, and dried to yield the final product.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and enantiomeric excess of the synthesized compound. A multi-technique approach is essential for a comprehensive quality assessment.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl group, the diastereotopic protons of the methylene groups in the butanoic acid chain, and the methine proton at the chiral center. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all ten carbon atoms in the molecule, with distinct chemical shifts for the aromatic carbons (including the carbon bearing the fluorine atom), the carbonyl carbon of the carboxylic acid, and the aliphatic carbons.
-
¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom on the phenyl ring.
3.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule. An expected [M+H]⁺ ion for the free base (C₁₀H₁₂FNO₂) would be observed at m/z 198.0925.
3.3. High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of the final compound. A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with an additive like trifluoroacetic acid) will provide a quantitative measure of purity. Chiral HPLC, using a specialized chiral stationary phase, is indispensable for determining the enantiomeric excess of the (S)-enantiomer.
Figure 2: Analytical Characterization Workflow
Mechanism of Action and Pharmacological Profile
This compound is a GABA analog and is expected to act as a GABA-B receptor agonist.[3][4] GABA-B receptors are metabotropic G-protein coupled receptors that mediate slow and prolonged inhibitory neurotransmission in the central nervous system.[2]
4.1. GABA-B Receptor Activation Pathway
Upon binding of an agonist like this compound, the GABA-B receptor undergoes a conformational change, leading to the activation of associated intracellular G-proteins (Gi/o). This initiates a signaling cascade with two primary downstream effects:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of ion channels:
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the postsynaptic neuron.
-
Inhibition of voltage-gated calcium channels, which reduces calcium influx at the presynaptic terminal and subsequently decreases the release of neurotransmitters.
-
Figure 3: GABA-B Receptor Signaling Pathway
4.2. Expected Pharmacological Activity
The racemate, 4-fluorophenibut, has been shown to be a selective GABA-B receptor agonist with an IC₅₀ of 1.70 µM.[3] It is more potent than phenibut but less potent than baclofen.[3] The (S)-enantiomer of baclofen is known to be inactive, suggesting that the stereochemistry at the C3 position is crucial for receptor binding and activation.[2] Therefore, it is plausible that this compound may exhibit significantly lower affinity for the GABA-B receptor compared to its (R)-enantiomer. However, it may still possess some residual activity or interact with other targets. Definitive pharmacological characterization through radioligand binding assays and functional assays is essential to elucidate its precise activity profile.
4.3. Potential Therapeutic Applications
Given its structural similarity to known anxiolytic and nootropic compounds, this compound and its analogs are of interest for the development of novel therapeutics for:
The fluorine substitution may offer advantages in terms of metabolic stability and blood-brain barrier penetration, making it a compelling scaffold for further medicinal chemistry efforts.[1][6]
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from moisture.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Directions
This compound represents a valuable chemical tool for the exploration of the GABA-B receptor and the broader GABAergic system. Its chiral nature and fluorinated phenyl ring provide a unique combination of structural features that can be exploited for the development of novel therapeutics with improved pharmacological profiles. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, analytical considerations, and its expected mechanism of action.
Future research should focus on the definitive enantioselective synthesis and complete pharmacological characterization of both the (S) and (R) enantiomers to fully understand the structure-activity relationships. In vivo studies to assess the pharmacokinetic profile and therapeutic efficacy in relevant animal models will be crucial for translating the potential of this molecular scaffold into tangible clinical benefits. As our understanding of the complexities of the GABAergic system continues to evolve, compounds like this compound will undoubtedly play a vital role in shaping the future of neuroscience and the treatment of neurological and psychiatric disorders.
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An In-Depth Technical Guide on the Role of Fluorine Substitution in GABAB Receptor Agonists
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into therapeutic candidates has become a cornerstone of modern medicinal chemistry. Its unique electronic properties allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile, often leading to enhanced potency, selectivity, and metabolic stability. This guide provides a deep dive into the application of this strategy to agonists of the γ-aminobutyric acid type B (GABAB) receptor, a critical G-protein coupled receptor (GPCR) target for neurological and psychiatric disorders. We will explore the foundational principles of GABAB receptor signaling, the multifaceted roles of fluorine in drug design, and the subsequent impact on agonist pharmacology. This document synthesizes structure-activity relationships (SAR) from key literature examples and provides detailed, field-proven experimental protocols for the comprehensive evaluation of novel fluorinated agonists.
Introduction: The GABAB Receptor and the Fluorine Advantage
The GABAB receptor is the principal metabotropic receptor for GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS).[1] Unlike its ionotropic GABAA counterpart, the GABAB receptor modulates neuronal excitability through a slower, more prolonged signaling cascade, making it an attractive target for conditions such as spasticity, anxiety, and addiction.[2] Agonists like baclofen have validated the therapeutic potential of this target, but their utility is often limited by suboptimal pharmacokinetic properties, including poor blood-brain barrier (BBB) penetration and off-target effects.[3][4]
Medicinal chemistry has increasingly turned to fluorine substitution as a powerful tool to overcome these limitations. The introduction of fluorine can profoundly alter a molecule's properties in several ways:[5][6]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450s. Placing fluorine at known metabolic "soft spots" can significantly prolong a drug's half-life.[7]
-
Lipophilicity and Permeability: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes, including the BBB.[5] However, this effect is highly context-dependent and must be carefully balanced to avoid excessive lipophilicity that can lead to poor solubility or increased protein binding.[5]
-
pKa Modulation: As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect. This can lower the pKa of nearby basic functional groups, such as amines, which can be crucial for optimizing a drug's ionization state for receptor binding and absorption.[8][9]
-
Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule, potentially locking it into a more bioactive conformation for receptor binding.[5][10]
This guide will dissect these principles in the specific context of GABAB receptor agonists, providing a framework for the rational design and rigorous evaluation of next-generation therapeutic agents.
The GABAB Receptor Signaling Cascade
A thorough understanding of the GABAB receptor's mechanism of action is paramount for interpreting the effects of agonist modifications. As a member of the GPCR family, its activation initiates a cascade of intracellular events.[11]
The GABAB receptor is an obligate heterodimer, composed of GABAB1 and GABAB2 subunits. Agonist binding occurs at the GABAB1 subunit, which induces a conformational change that activates the associated heterotrimeric G-protein (primarily of the Gαi/o family).[11] This activation leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which then modulate downstream effectors:[2][11]
-
Gαi/o Subunit: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][11]
-
Gβγ Subunit:
These signaling events collectively result in a reduction of neuronal excitability. The characterization of novel agonists, therefore, relies on assays that can quantify these downstream effects.
Caption: GABAB Receptor Signaling Pathway.
Structure-Activity Relationships: Case Studies in Fluorination
The precise placement of fluorine atoms is critical and can lead to dramatically different pharmacological outcomes. While comprehensive data on fluorinated GABAB agonists is an evolving field, we can extrapolate from foundational examples in medicinal chemistry. For instance, the development of β-hydroxy difluoromethyl ketones as a novel class of GABAB agonists, which lack the classic GABA backbone, highlights the potential for fluorine-containing moieties to serve as key pharmacophoric elements.[12]
Consider the prototypical GABAB agonist, baclofen.[3] Its structure presents several opportunities for strategic fluorination:
-
Aromatic Ring: Substitution on the p-chlorophenyl ring. Fluorine can replace the chlorine or be added at other positions. This could modulate lipophilicity and block potential aromatic hydroxylation, a common metabolic pathway.[7]
-
GABA Backbone: Substitution along the aminobutyric acid chain. This is more challenging but could influence the molecule's conformation and pKa.
Let's analyze the hypothetical impact of these substitutions.
| Compound | Modification | Predicted Impact on Potency (EC50) | Predicted Impact on Metabolic Stability | Rationale |
| Baclofen | Parent Compound | Baseline | Baseline | The established benchmark agonist.[3] |
| Analog A | para-Cl replaced with para-F | Likely similar or slightly reduced | Potentially increased | The F atom is smaller than Cl but similarly electron-withdrawing. The key impact would be blocking dehalogenation or other metabolic attacks at this position. |
| Analog B | Fluorine added at ortho position | Potentially decreased | Increased | Ortho substitution could create steric hindrance, negatively impacting binding affinity. However, it would effectively shield the ring from metabolic enzymes.[3] |
| Analog C | Fluorine on the GABA backbone (e.g., at C2) | Highly dependent on stereochemistry | Increased | This modification would significantly lower the pKa of the amino group due to inductive effects, potentially altering the binding interaction.[9] It would also block oxidation at that carbon. |
This table is illustrative. Actual results require empirical validation.
Experimental Workflows for Characterization
A rigorous, multi-step process is required to fully characterize a novel fluorinated GABAB agonist. The workflow should be designed to provide a comprehensive understanding of the compound's affinity, potency, efficacy, and drug-like properties.
Caption: Drug Discovery Workflow for GABAB Agonists.
Protocol: [35S]GTPγS Binding Assay
This functional assay is a direct measure of G-protein activation and is a gold standard for characterizing GPCR agonists.[13][14][15] It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.
Causality: The rate and extent of [35S]GTPγS binding are directly proportional to the agonist's ability to induce the active conformation of the receptor-G-protein complex. This provides a robust measure of both potency (EC50) and efficacy (Emax) at the first step of the signaling cascade.[15]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the GABAB receptor (e.g., rat brain cortex or HEK293 cells stably expressing the receptor) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).
-
-
Assay Setup (96-well plate format):
-
To each well, add:
-
50 µL of assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 30 µM GDP, pH 7.4). The GDP is critical to ensure G-proteins are in their inactive state prior to stimulation.
-
25 µL of test compound (fluorinated agonist) at various concentrations or vehicle (for basal binding) or a known full agonist like GABA (for maximal stimulation).
-
25 µL of cell membranes (typically 5-20 µg protein/well).
-
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 25 µL of [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle shaking. This time should be optimized to be within the linear range of the binding reaction.
-
-
Termination and Separation:
-
Terminate the assay by rapid filtration through glass fiber filter mats (e.g., GF/C) using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Quantification and Data Analysis:
-
Allow the filters to dry, then add scintillation cocktail.
-
Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Plot the specific binding (Total CPM - Basal CPM) against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy relative to a standard full agonist).
-
Protocol: cAMP Accumulation Assay
This assay measures the functional consequence of Gαi/o activation: the inhibition of adenylyl cyclase.[16][17] For Gi-coupled receptors, this is typically measured as the agonist's ability to inhibit forskolin-stimulated cAMP production.
Causality: Forskolin directly activates adenylyl cyclase, causing a large increase in intracellular cAMP. A functional Gi-coupled agonist will inhibit this process, resulting in a dose-dependent decrease in cAMP levels. This provides a cell-based measure of the agonist's functional potency.[18]
Step-by-Step Methodology (using HTRF or GloSensor™ technology):
-
Cell Culture:
-
Plate cells expressing the GABAB receptor (e.g., CHO-K1 or HEK293) in a suitable multi-well plate (e.g., 384-well) and grow to confluency.
-
-
Cell Stimulation:
-
Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (to prevent cAMP degradation).
-
Add the test compound (fluorinated agonist) at various concentrations and pre-incubate for 15-30 minutes.
-
Add forskolin (typically 1-10 µM) to all wells except the negative control to stimulate adenylyl cyclase.
-
Incubate for a further 30 minutes at 37°C.
-
-
Cell Lysis and Detection (HTRF Example): [19]
-
Add the lysis buffer containing the HTRF detection reagents (e.g., anti-cAMP antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore).
-
Incubate for 60 minutes at room temperature to allow the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (for the donor and acceptor).
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC50 (potency).
-
Conclusion and Future Directions
The strategic application of fluorine substitution offers a proven pathway to enhance the drug-like properties of GABAB receptor agonists. By leveraging fluorine's unique ability to modulate metabolic stability, pKa, and lipophilicity, researchers can rationally design next-generation compounds with improved pharmacokinetic profiles and potentially greater therapeutic windows.[5][20] The development of novel fluorinated scaffolds, such as the β-hydroxy difluoromethyl ketones, demonstrates a departure from traditional GABA-mimetic structures and opens new avenues for discovery.[12]
Future efforts will likely focus on combining structural biology insights with computational chemistry to more accurately predict the optimal placement of fluorine for desired effects. Furthermore, the use of 18F-labeled agonists as PET radiotracers will be invaluable for in vivo studies of receptor occupancy and distribution, accelerating the clinical translation of promising candidates.[21] The rigorous application of the characterization workflows detailed in this guide is essential for validating these design strategies and advancing the field of GABAB receptor therapeutics.
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NCBI Bookshelf. (2012). GTPγS Binding Assays - Assay Guidance Manual. Available at: [Link]
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Pin, J. P., & Bettler, B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Neuropharmacology, 111, 3-12. Available at: [Link]
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Froestl, W., Mickel, S. J., von Sprecher, G., Bittiger, H., & Olpe, H. R. (1995). Synthesis and biochemical evaluation of baclofen analogues locked in the baclofen solid-state conformation. Journal of Medicinal Chemistry, 38(17), 3313-3321. Available at: [Link]
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Colby, D. A., et al. (2018). Agonists of the γ-aminobutyric Acid Type B (GABA B ) Receptor Derived From β-hydroxy and β-amino Difluoromethyl Ketones. Bioorganic & Medicinal Chemistry Letters, 28(15), 2533-2536. Available at: [Link]
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Langlois, J. B., & Colby, D. A. (2017). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Journal of Chemical Education, 94(11), 1669-1678. Available at: [Link]
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Kudryavtsev, P., et al. (2016). Pharmacological Evaluation of New Baclofen Derivatives. ResearchGate. Available at: [Link]
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Taylor & Francis Online. (2016). The role of fluorine in medicinal chemistry. Available at: [Link]
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Wang, Z., & Silverman, R. B. (2006). Syntheses and evaluation of fluorinated conformationally restricted analogues of GABA as potential inhibitors of GABA aminotransferase. Bioorganic & Medicinal Chemistry, 14(7), 2242-2252. Available at: [Link]
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QIAGEN. GABA Receptor Signaling Pathway. GeneGlobe. Available at: [Link]
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Frontiers in Cellular Neuroscience. (2014). Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor. Available at: [Link]
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PubMed. (1992). [Studies of synthesis and structure-activity relationships of analogs of the muscle relaxant--baclofen]. Available at: [Link]
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MDPI. (2023). Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists. Available at: [Link]
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Poulsen, S. A., et al. (2015). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 6(11), 1965-1970. Available at: [Link]
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Cisbio. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Available at: [Link]
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Annual Reviews. (1996). METABOLISM OF FLUORINE-CONTAINING DRUGS. Available at: [Link]
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JoVE. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Available at: [Link]
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MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]
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ResearchGate. (2015). Structure activity relationship of selective GABA uptake inhibitors. Available at: [Link]
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Wikipedia. GABA receptor. Available at: [Link]
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PubMed. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Available at: [Link]
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PubMed. (2024). Design, Synthesis, and Activity Evaluation of Fluorine-Containing Scopolamine Analogues as Potential Antidepressants. Available at: [Link]
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PubMed. (2000). Structure-activity relationships and molecular modeling analysis of flavonoids binding to the benzodiazepine site of the rat brain GABA(A) receptor complex. Available at: [Link]
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Creative Bioarray. GTPγS Binding Assay. Available at: [Link]
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PubMed. (2017). The Synthesis and Evaluation of Fluoro-, Trifluoromethyl-, and Iodomuscimols as GABA Agonists. Available at: [Link]
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ResearchGate. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. Available at: [Link]
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An In-depth Technical Guide to (S)-3-Amino-4-(4-fluorophenyl)butanoic Acid: From Discovery to Modern Synthetic Methodologies
A Senior Application Scientist's Synthesis of its History, Chemical Synthesis, and Biological Significance
Introduction
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid, a molecule situated at the intersection of neuroscience and synthetic chemistry, represents a significant development in the exploration of γ-aminobutyric acid (GABA) analogs. This guide provides a comprehensive overview of its discovery, historical context, synthetic evolution, and pharmacological profile, tailored for researchers, scientists, and drug development professionals. The narrative unwraps the scientific journey of this compound, from its origins in a pharmaceutical research program to its current status as a valuable tool in neuropharmacological research.
Discovery and Historical Context: The Emergence of CGP 11130
The story of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid begins in the laboratories of the Swiss pharmaceutical company Ciba-Geigy. In the broader context of extensive research into GABAergic systems, which started with the discovery of GABA in the brain in 1950 and its identification as an inhibitory neurotransmitter in 1967, scientists sought to develop analogs with improved therapeutic properties[1]. The primary goal was to create molecules that could effectively modulate GABA receptors, particularly the GABA-B receptor, which was discovered in 1980 by Norman Bowery's team[1][2].
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid emerged from these efforts under the developmental code name CGP 11130 . It was designed as a fluorinated analog of phenibut (β-phenyl-GABA), a neuropsychotropic drug developed in the Soviet Union in the 1960s with anxiolytic and nootropic effects. The strategic introduction of a fluorine atom at the para-position of the phenyl ring was intended to enhance the molecule's lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic properties.
While CGP 11130 was developed by Ciba-Geigy, it was ultimately never marketed. Nevertheless, its synthesis and subsequent pharmacological evaluation have contributed significantly to the understanding of GABA-B receptor pharmacology and the structure-activity relationships of its agonists.
Chemical Synthesis: An Evolving Landscape
The synthesis of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid has evolved from classical methods to more sophisticated and efficient enantioselective strategies. The core challenge lies in the stereospecific construction of the chiral center at the C3 position.
Early Synthetic Approaches (Racemic)
Initial syntheses of 4-amino-3-arylbutanoic acids were often not stereospecific, yielding a racemic mixture of the (R) and (S) enantiomers. A general, illustrative pathway for the racemic synthesis of the parent compound, 4-amino-3-phenylbutyric acid, involves the following key steps:
-
Condensation: Benzaldehyde is reacted with ethyl acetoacetate.
-
Decarbonylation: The resulting intermediate is heated in a strongly alkaline solution to yield 3-phenylglutaric acid.
-
Ring-closing dehydration: The glutaric acid is treated with a dehydration catalyst to form 3-phenylglutaric anhydride.
-
Hydrolysis: The anhydride is then hydrolyzed with strong aqueous ammonia to give 5-amino-5-oxo-3-phenyl-pentanoic acid.
-
Oxidation: The final step involves an oxidation reaction to yield 4-amino-3-phenylbutyric acid.
This foundational chemistry would have been adapted for the synthesis of the fluorinated analog by starting with 4-fluorobenzaldehyde.
Enantioselective Synthesis of (S)-3-Amino-4-(4-fluorophenyl)butanoic Acid
For therapeutic applications and precise pharmacological studies, the synthesis of the specific (S)-enantiomer is crucial. Modern asymmetric synthesis provides several routes to achieve this with high enantiomeric excess. One effective strategy involves the use of a chiral auxiliary or a chiral pool starting material.
This protocol outlines a conceptual enantioselective synthesis based on established methodologies for similar compounds, such as the synthesis of the trifluorophenyl analog of sitagliptin's β-amino acid component, which starts from (S)-serine[3].
-
Starting Material: The synthesis commences with a readily available chiral building block, for example, a derivative of (S)-aspartic acid or a related chiral synthon.
-
Protection: The amino and carboxylic acid groups of the starting material are appropriately protected to prevent unwanted side reactions. For instance, the amino group can be protected with a Boc (tert-butyloxycarbonyl) group, and the carboxylic acid can be converted to a methyl or ethyl ester.
-
Activation and Coupling: The side-chain carboxylic acid is activated, for example, by conversion to an acid chloride or through the use of a coupling agent. This is followed by a coupling reaction with a suitable organometallic reagent derived from 4-fluorobromobenzene, such as a Gilman cuprate or through a palladium-catalyzed cross-coupling reaction.
-
Reduction and Manipulation: The ketone functionality resulting from the coupling reaction is stereoselectively reduced to the desired alcohol. This can be followed by a series of functional group interconversions to introduce the aminomethyl group.
-
Deprotection: The final step involves the removal of all protecting groups to yield the target molecule, (S)-3-Amino-4-(4-fluorophenyl)butanoic acid.
This multi-step synthesis requires careful control of reaction conditions to maintain the stereochemical integrity of the chiral center.
Pharmacological Profile and Mechanism of Action
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid is a potent and selective agonist for the GABA-B receptor[4]. The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates the slow and prolonged inhibitory effects of GABA in the central nervous system[2][5].
Mechanism of Action at the GABA-B Receptor
The activation of the GABA-B receptor by an agonist like (S)-3-Amino-4-(4-fluorophenyl)butanoic acid initiates a signaling cascade that leads to neuronal inhibition. The underlying mechanism involves:
-
Receptor Binding: The molecule binds to the GABA-B receptor, which is a heterodimer composed of GABA-B1 and GABA-B2 subunits.
-
G-protein Activation: This binding event activates associated inhibitory G-proteins (Gi/o).
-
Downstream Effects: The activated G-proteins then modulate downstream effectors:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: This results in an efflux of potassium ions (K+), leading to hyperpolarization of the neuronal membrane.
-
Inhibition of Voltage-gated Calcium Channels (VGCCs): This reduces the influx of calcium ions (Ca2+), which is crucial for neurotransmitter release.
-
The net effect of these actions is a reduction in neuronal excitability and the inhibition of neurotransmitter release from presynaptic terminals.
Diagram of GABA-B Receptor Signaling Pathway
Caption: GABA-B receptor signaling cascade initiated by an agonist.
Pharmacological Data
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid (CGP 11130) exhibits a distinct pharmacological profile compared to its parent compound, phenibut, and the structurally related drug, baclofen.
| Compound | GABA-B Receptor IC50 (μM) | Potency Comparison |
| (S)-3-Amino-4-(4-fluorophenyl)butanoic acid (CGP 11130) | 1.70[4] | More potent than Phenibut |
| Baclofen | - | More potent than CGP 11130 |
| Phenibut | - | Less potent than CGP 11130 |
The selectivity of CGP 11130 for the GABA-B receptor over the GABA-A receptor is significant, with an IC50 for the GABA-A receptor being greater than 100 μM[4]. This selectivity is crucial for minimizing off-target effects and providing a more focused therapeutic action.
Experimental Protocols
To facilitate further research, this section provides a generalized, yet detailed, protocol for a key experiment in the characterization of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid: a competitive radioligand binding assay to determine its affinity for the GABA-B receptor.
Protocol: GABA-B Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid for the GABA-B receptor.
Materials:
-
Rat brain cortical membranes (source of GABA-B receptors)
-
[³H]-GABA or other suitable radioligand for the GABA-B receptor
-
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid (test compound)
-
Baclofen (positive control)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration manifold
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Thaw the rat brain cortical membranes on ice. Homogenize the membranes in ice-cold Tris-HCl buffer and centrifuge. Resuspend the pellet in fresh buffer to the desired protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of Tris-HCl buffer
-
25 µL of [³H]-GABA (at a concentration near its Kd)
-
25 µL of either buffer (for total binding), a high concentration of unlabeled GABA or baclofen (for non-specific binding), or varying concentrations of the test compound.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and vortex. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow Diagram
Caption: Workflow for a GABA-B receptor radioligand binding assay.
Conclusion and Future Perspectives
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid, born from the strategic molecular modifications of an earlier generation of GABA analogs, stands as a testament to the power of medicinal chemistry in refining pharmacological tools. Although it never reached the pharmaceutical market, its value to the scientific community is undeniable. As a potent and selective GABA-B receptor agonist, it continues to be instrumental in dissecting the complex roles of the GABA-B receptor in health and disease.
Future research could focus on leveraging the unique properties of this molecule. Its fluorinated phenyl ring offers opportunities for ¹⁹F NMR studies to probe its binding environment within the receptor. Furthermore, the synthetic routes developed for this and similar molecules can be adapted to create novel derivatives with tailored potencies, selectivities, and pharmacokinetic profiles, potentially leading to the discovery of new therapeutic agents for a range of neurological and psychiatric disorders. The journey of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid underscores a crucial principle in drug discovery: even compounds that do not become medicines can illuminate the path for future breakthroughs.
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A-1-alpha: A Technical Guide to the Biochemical Pathways Modulated by 4-Amino-3-(4-fluorophenyl)butyric acid
Executive Summary
4-Amino-3-(4-fluorophenyl)butyric acid, known in research settings as CGP-11130 and more commonly as a derivative of phenibut, is a synthetic compound recognized for its significant biological activity.[1] It functions primarily as a selective agonist for the γ-aminobutyric acid (GABA) type B (GABA-B) receptor, a critical component in inhibitory neurotransmission throughout the central nervous system.[1][2] Additionally, emerging evidence highlights its role as a ligand for the α2-δ subunit of voltage-gated calcium channels (VGCCs), a mechanism it shares with gabapentinoids.[3][4] This dual-target engagement initiates a cascade of intracellular events, profoundly impacting neuronal excitability, neurotransmitter release, and synaptic plasticity. This guide provides an in-depth analysis of the core biochemical pathways affected by this compound, offering a mechanistic framework for researchers and drug development professionals. We will dissect the downstream consequences of GABA-B receptor activation—including the inhibition of adenylyl cyclase and modulation of ion channels—and explore the biochemical impact of its interaction with VGCCs. Furthermore, this document details validated experimental protocols to enable the rigorous investigation of these pathways in a laboratory setting.
Primary Molecular Targets and Mechanisms of Action
The physiological effects of 4-Amino-3-(4-fluorophenyl)butyric acid are dictated by its interaction with two principal molecular targets.
Agonism at the GABA-B Receptor
The primary and most well-characterized mechanism of action is its function as a selective agonist at the GABA-B receptor.[1][2] GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the brain.[5] Structurally, they are heterodimers, composed of GABA-B1 and GABA-B2 subunits.[6] Upon agonist binding, the receptor undergoes a conformational change, activating an associated heterotrimeric G-protein of the Gi/o family.[7] This activation is the linchpin for all subsequent downstream signaling events. The compound is selective for the GABA-B receptor, with an IC50 of 1.70 μM, showing minimal activity at GABA-A receptors (IC50 > 100 μM).[2]
Binding to the α2-δ Subunit of Voltage-Gated Calcium Channels
Beyond its GABAergic activity, 4-Amino-3-(4-fluorophenyl)butyric acid binds to the α2-δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[3] This is the same target engaged by therapeutic agents like gabapentin and pregabalin.[8] The α2-δ subunit is crucial for the proper trafficking and function of the main pore-forming subunit of CaV1 and CaV2 channels.[9] By binding to this subunit, the compound can modulate calcium influx, which is a critical step in the release of neurotransmitters from presynaptic terminals.[10]
Core Biochemical Pathways Modulated by GABA-B Receptor Activation
Activation of the GABA-B receptor by 4-Amino-3-(4-fluorophenyl)butyric acid initiates the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits.[7] These subunits then act on distinct downstream effectors, leading to a multi-pronged modulation of neuronal function.
Inhibition of Adenylyl Cyclase and Reduction of cAMP
The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.[7] This enzyme is responsible for converting ATP into cyclic AMP (cAMP), a ubiquitous second messenger. By inhibiting adenylyl cyclase, GABA-B receptor activation leads to a decrease in intracellular cAMP levels.[1][7] This reduction in cAMP has widespread consequences, as cAMP is a critical activator of Protein Kinase A (PKA). Reduced PKA activity, in turn, affects the phosphorylation state and activity of numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein), thereby influencing long-term changes in gene expression and neuronal plasticity.
Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels
The dissociated Gβγ subunit directly binds to and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels.[7][11] This activation opens the channel pore, leading to an efflux of potassium (K+) ions out of the neuron.[11] The loss of positive charge causes the cell membrane to hyperpolarize, moving its potential further away from the threshold required to fire an action potential.[6] This is a primary mechanism for the postsynaptic inhibition mediated by GABA-B receptors, resulting in a general dampening of neuronal excitability.[5]
Inhibition of Voltage-Gated Calcium Channels (VGCCs)
In addition to activating GIRK channels, the Gβγ subunit can also directly inhibit the function of presynaptic N-type and P/Q-type voltage-gated calcium channels.[7] This action is independent of the compound's binding to the α2-δ subunit. By inhibiting these channels, GABA-B receptor activation reduces the influx of calcium into the presynaptic terminal that is necessary for the fusion of synaptic vesicles with the membrane. This leads to a reduction in the release of various neurotransmitters, contributing to the overall inhibitory effect.
Biochemical Consequences of α2-δ Subunit Binding
The interaction of 4-Amino-3-(4-fluorophenyl)butyric acid with the α2-δ subunit of VGCCs constitutes a separate, GABA-B-independent mechanism of action that primarily affects presynaptic function.
Modulation of VGCC Trafficking and Function
The α2-δ subunit plays a critical role in promoting the trafficking of the pore-forming CaV α1 subunit to the plasma membrane.[9] While the precise downstream effects are still under investigation, ligands binding to this subunit, like the gabapentinoids, are thought to disrupt this trafficking process or modulate the channel's gating properties.[10] This leads to a reduced density of functional calcium channels at the presynaptic terminal.
Attenuation of Neurotransmitter Release
The net effect of this interaction is a decrease in calcium influx upon neuronal depolarization.[4] Similar to the Gβγ-mediated inhibition of VGCCs, this reduction in presynaptic calcium concentration leads to decreased release of excitatory neurotransmitters, such as glutamate. This mechanism is believed to be a key contributor to the anti-nociceptive (pain-reducing) effects observed with compounds that target the α2-δ subunit.[3]
Experimental Methodologies for Pathway Elucidation
Investigating the biochemical impact of 4-Amino-3-(4-fluorophenyl)butyric acid requires a suite of targeted in vitro assays. The selection of a specific assay is driven by the hypothesis being tested—whether it's confirming target engagement, quantifying second messenger modulation, or measuring the ultimate effect on neuronal excitability.
Workflow for Pathway Analysis
Protocol: In Vitro cAMP Accumulation Assay
This assay directly quantifies the inhibition of adenylyl cyclase by measuring changes in intracellular cAMP levels.
-
Principle: Cells expressing the GABA-B receptor are first stimulated with a known adenylyl cyclase activator, such as forskolin, to generate a baseline level of cAMP.[12] The test compound is then added. An inhibitory effect, characteristic of Gi-coupled receptor activation, will result in a dose-dependent decrease in cAMP accumulation. The cAMP levels are typically measured using competitive immunoassays, often employing fluorescence resonance energy transfer (FRET) or AlphaScreen® technology.[13]
-
Causality and Validation: This assay's trustworthiness stems from its direct measurement of the Gαi pathway's output. To ensure the effect is specific to the Gi pathway, a control experiment using pertussis toxin (PTX) should be performed. PTX ADP-ribosylates and inactivates Gi/o proteins; if the compound's inhibitory effect on cAMP is lost in PTX-treated cells, it validates that the mechanism is Gi-dependent.[14] The inclusion of phosphodiesterase (PDE) inhibitors like IBMX is critical to prevent the degradation of cAMP, ensuring that the measured signal accurately reflects adenylyl cyclase activity.[15]
-
Step-by-Step Methodology:
-
Cell Plating: Plate HEK293 cells stably expressing the human GABA-B receptor in a 96-well or 384-well plate and culture overnight.[15]
-
Pre-incubation: Wash cells with stimulation buffer (e.g., HBSS). Add stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 15-30 minutes at 37°C.[15]
-
Compound Addition: Add varying concentrations of 4-Amino-3-(4-fluorophenyl)butyric acid to the wells. For antagonist mode, a known GABA-B agonist would be added here.
-
Stimulation: Add an adenylyl cyclase activator (e.g., 10 µM Forskolin) to all wells except the negative control.[16] Incubate for 30 minutes at 37°C.[13]
-
Lysis and Detection: Lyse the cells to release intracellular cAMP.[17] Add the detection reagents from a commercial assay kit (e.g., PerkinElmer AlphaScreen®) according to the manufacturer's instructions.[13][18]
-
Data Acquisition: Read the plate on a suitable plate reader. Calculate the concentration-response curve to determine the IC50 of the compound.
-
Protocol: GIRK Channel Functional Assay (Fluorescent Imaging)
This assay measures the functional consequence of Gβγ subunit activation: the opening of GIRK channels and subsequent change in membrane potential.
-
Principle: A cell-based assay using a membrane potential-sensitive fluorescent dye is employed.[19] Cells expressing both the GABA-B receptor and GIRK channels are loaded with a dye that changes its fluorescence intensity in response to changes in membrane potential. Activation of GIRK channels by the test compound will cause K+ efflux, hyperpolarization, and a corresponding change in fluorescence, which can be measured in real-time.
-
Causality and Validation: The direct link between Gβγ and GIRK activation is well-established.[20] To validate that the observed fluorescence change is due to GIRK channel activity, a control experiment using a known GIRK channel blocker (e.g., BaCl₂) can be performed. If the compound-induced fluorescence change is prevented by the blocker, it confirms the involvement of GIRK channels. This assay provides a robust functional readout of the entire GPCR-Gβγ-channel axis.
-
Step-by-Step Methodology:
-
Cell Culture: Use a cell line endogenously or exogenously expressing GABA-B receptors and GIRK channels (e.g., AtT-20 cells).[19] Plate in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load cells with a membrane potential-sensitive dye (e.g., DiBAC4(3)) according to the manufacturer's protocol.[19]
-
Baseline Reading: Place the plate in a fluorescence plate reader and measure the baseline fluorescence for several minutes to establish a stable signal.
-
Compound Addition: Using the reader's injection system, add varying concentrations of 4-Amino-3-(4-fluorophenyl)butyric acid.
-
Data Acquisition: Continue to measure fluorescence in real-time for 10-20 minutes post-injection to capture the full kinetic response of channel activation.
-
Data Analysis: Quantify the change in fluorescence from baseline for each concentration to generate a dose-response curve and determine the EC50.
-
| Assay | Pathway Component Measured | Key Parameter | Typical Cell Line |
| cAMP Accumulation | Gαi/o inhibition of Adenylyl Cyclase | IC50 | HEK293-GABA-B |
| GIRK Fluorescence | Gβγ activation of GIRK channels | EC50 | AtT-20, CHO-GIRK |
Synthesis and Future Directions
4-Amino-3-(4-fluorophenyl)butyric acid exerts its neuropharmacological effects through a sophisticated, dual-pronged mechanism. Its primary action as a GABA-B receptor agonist initiates two distinct intracellular signaling cascades via the Gαi/o and Gβγ subunits, leading to the inhibition of adenylyl cyclase and the modulation of key ion channels, respectively.[7] Concurrently, its binding to the α2-δ subunit of VGCCs provides a separate, GABA-B-independent means of reducing presynaptic calcium influx and neurotransmitter release.[3] This multifaceted profile, affecting both pre- and postsynaptic neuronal activity, underscores its potent ability to regulate CNS excitability.
Future research should focus on dissecting the relative contributions of the GABA-B and α2-δ-mediated actions to its overall pharmacological profile. Investigating potential pathway crosstalk and the long-term transcriptomic and proteomic changes induced by chronic exposure will be crucial for a comprehensive understanding. The development of more selective ligands that can differentiate between these two targets will be invaluable for elucidating their specific roles in both physiological and pathological states.
References
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Pin, J. P., & Bettler, B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. PubMed Central. [Link]
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Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. ResearchGate. [Link]
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Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol. [Link]
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Padgett, C. L., & Slesinger, P. A. (2010). A Fluorescent Screening Assay for Identifying Modulators of GIRK Channels. PubMed Central. [Link]
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Taylor, C. P., & Garrido, R. (2008). Functional biology of the alpha(2)delta subunits of voltage-gated calcium channels. PubMed. [Link]
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Ribosome Studio. (2021). The GABA-B Receptor. YouTube. [Link]
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Robichaud, J., et al. (1999). Activation and inhibition of G protein-coupled inwardly rectifying potassium (Kir3) channels by G protein βγ subunits. PNAS. [Link]
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Wydeven, N., et al. (2014). Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels. Frontiers in Physiology. [Link]
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Patrone, C., & Kelly, M. J. (1988). Phorbol esters increase GTP-dependent adenylate cyclase activity in rat brain striatal membranes. PubMed. [Link]
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An In-Depth Technical Guide to 4-Fluorophenibut Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Fluorophenibut hydrochloride (HCl), a derivative of the nootropic and anxiolytic agent, phenibut. We delve into the fundamental chemical properties, including its precise molecular weight and formula, and present a detailed examination of its synthesis and analytical characterization. This document is designed to serve as a vital resource for researchers, offering field-proven insights into the experimental choices and validation protocols necessary for ensuring compound integrity. By integrating detailed methodologies with their underlying scientific principles, this guide establishes a framework for the rigorous scientific investigation of 4-Fluorophenibut HCl.
Introduction: Context and Significance
4-Fluorophenibut, also known as F-Phenibut or by its developmental code name CGP-11130, is a close structural analog of phenibut (β-phenyl-γ-aminobutyric acid).[1][2] Phenibut was first synthesized in the Soviet Union in the 1960s and is recognized for its anxiolytic and nootropic effects.[3] These effects are primarily mediated through its action as a GABA-mimetic, targeting GABAB receptors.[3][4]
The introduction of a fluorine atom at the para-position of the phenyl ring in 4-Fluorophenibut significantly alters its pharmacological profile. This substitution enhances its potency as a GABAB receptor agonist compared to the parent compound, phenibut.[2][3] This increased potency makes 4-Fluorophenibut a compound of significant interest for neurological and pharmacological research.[3] It is categorized as a gabapentinoid and is structurally similar to other GABA analogs like baclofen and tolibut.[2][5] As a research chemical, it is intended for laboratory and forensic applications, not for human or veterinary use.[5]
Chemical Identity and Physicochemical Properties
The foundational step in any rigorous scientific inquiry is the precise identification of the compound . The hydrochloride salt form of 4-Fluorophenibut is typically used in research settings to improve solubility and stability.
Chemical Structure
The systematic name for 4-Fluorophenibut HCl is β-(aminomethyl)-4-fluoro-benzenepropanoic acid, monohydrochloride.[5] The structure consists of a butyric acid backbone with a phenyl group and an amino group attached to the β-carbon. The key feature is the fluorine atom substituted at the 4-position of the phenyl ring.
Molecular Formula and Weight
The molecular formula and weight are critical parameters for quantitative experiments, such as preparing solutions of known molarity and interpreting mass spectrometry data.
-
4-Fluorophenibut (Free Base):
-
4-Fluorophenibut Hydrochloride (HCl Salt):
A summary of these key identifiers is presented in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 4-Amino-3-(4-fluorophenyl)butanoic acid | [1] |
| Synonyms | F-Phenibut, CGP-11130, β-(4-Fluorophenyl)-GABA | [2][3] |
| CAS Number (HCl Salt) | 1858241-03-8 | [3][5] |
| Molecular Formula | C₁₀H₁₂FNO₂ • HCl | [5] |
| Molecular Weight | 233.67 g/mol | [3][6] |
| Appearance | Crystalline solid | [5][7] |
Synthesis and Purification
While multiple synthetic routes may exist, a common approach involves the modification of precursors containing the core phenylbutyric acid structure. The choice of reagents and reaction conditions is critical for achieving high yield and purity.
Rationale for Synthesis Design: The primary goal is the regioselective introduction of the fluorine atom and the amino group onto the butyric acid backbone. The use of hydrochloride salt formation in the final step is a standard pharmaceutical chemistry practice to enhance the stability and aqueous solubility of the final amine-containing compound.
(Note: The following is a generalized conceptual pathway and not a detailed protocol. Researchers must consult primary literature and ensure all work is conducted with appropriate safety measures.)
-
Starting Material: A suitable starting material would be a derivative of 4-phenylbutyric acid.
-
Fluorination: Introduction of the fluorine atom onto the phenyl ring, often accomplished via electrophilic fluorination on an activated aromatic ring.
-
Amination: Introduction of the amino group at the β-position. This can be a multi-step process, for example, via bromination followed by nucleophilic substitution with an amine precursor.
-
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to remove unreacted starting materials and byproducts.
-
Salt Formation: The purified free base is dissolved in an appropriate solvent (e.g., diethyl ether, isopropanol) and treated with a stoichiometric amount of hydrochloric acid to precipitate the 4-Fluorophenibut HCl salt. The resulting solid is then collected by filtration and dried under a vacuum.
Analytical Characterization: A Self-Validating System
To ensure the identity, purity, and structural integrity of a synthesized or procured batch of 4-Fluorophenibut HCl, a multi-technique analytical approach is mandatory. This creates a self-validating system where the weaknesses of one technique are compensated by the strengths of another.
Caption: Workflow for the analytical validation of 4-Fluorophenibut HCl.
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the compound.
-
Methodology: A sample is ionized (e.g., via Electrospray Ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured. For 4-Fluorophenibut, one would expect to see a prominent ion corresponding to the protonated free base [M+H]⁺ at an m/z of approximately 198.09, confirming the mass of the core molecule.
-
Interpretation: The observed mass should match the theoretical exact mass of the chemical formula C₁₀H₁₂FNO₂, which is 197.0852.[2] The presence of the correct molecular ion peak is the first confirmation of a successful synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To provide an unambiguous structural elucidation of the molecule. NMR confirms the connectivity of atoms and can verify the position of the fluorine substituent. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture.
-
¹H NMR: This experiment provides information about the number and types of hydrogen atoms in the molecule. The spectrum would show characteristic signals for the aromatic protons, the aliphatic chain protons, and the amine protons, with splitting patterns confirming their adjacency.[8]
-
¹³C NMR: This provides information on the carbon skeleton of the molecule.
-
¹⁹F NMR: This is a crucial experiment for this specific molecule. It will show a signal at a characteristic chemical shift, confirming the presence and electronic environment of the fluorine atom on the phenyl ring.[9]
-
Causality: While MS confirms the correct atomic parts are present, only NMR can confirm they are assembled correctly. For example, NMR can distinguish 4-fluorophenibut from its isomers (e.g., 2-fluoro or 3-fluorophenibut), which would have identical molecular weights.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the sample.
-
Methodology: The sample is dissolved in a suitable solvent and injected into the HPLC system. It passes through a column (e.g., a C18 column) under high pressure. Compounds separate based on their affinity for the column's stationary phase versus the mobile phase. A detector (typically UV-Vis) measures the absorbance of the eluting compounds over time.
-
Experimental Protocol (Example):
-
Preparation: Prepare a 1 mg/mL stock solution of 4-Fluorophenibut HCl in a mobile phase-compatible solvent (e.g., a mixture of water and acetonitrile).
-
System: A reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
-
Analysis: The resulting chromatogram will show a major peak for 4-Fluorophenibut HCl. The area of this peak relative to the total area of all peaks provides the percentage purity (e.g., ≥98%).[5][7]
-
-
Trustworthiness: HPLC is a cornerstone of quality control in drug development. It provides quantitative data on purity, which is essential for accurate dosing in pharmacological experiments and for meeting regulatory standards. It reliably separates the target compound from synthesis impurities and degradation products.
Pharmacological Context
4-Fluorophenibut is a selective GABAB receptor agonist.[1][2] Studies have shown it to be significantly more potent than phenibut.[3] One study found its potency at the GABAB receptor to be approximately 58 times that of phenibut.[3] Its mechanism involves mimicking the action of the endogenous neurotransmitter GABA, leading to inhibitory effects on neuronal excitability.[3] This increased potency is attributed to the electron-withdrawing nature of the fluorine atom, which can alter the molecule's binding affinity for the receptor. This makes it a valuable tool for probing the function of the GABAB receptor system.
Conclusion
4-Fluorophenibut HCl is a potent GABAergic compound whose scientific utility is predicated on the accurate knowledge of its chemical and physical properties. This guide has detailed its core characteristics, including a molecular formula of C₁₀H₁₂FNO₂ • HCl and a molecular weight of 233.67 g/mol .[3][5][6] Furthermore, we have outlined the critical importance of a multi-faceted analytical workflow, integrating MS, NMR, and HPLC to create a self-validating system that ensures compound identity and purity. For researchers and drug development professionals, adherence to these rigorous analytical principles is paramount for generating reproducible and reliable data in the study of this and other novel chemical entities.
References
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Venogen Biochemicals. Buy F-Phenibut HCl (4-Fluorophenibut hydrochloride). [Online]. Available: [Link]. [Accessed: Jan. 23, 2026].
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Wikipedia. 4-Fluorophenibut. [Online]. Available: [Link]. [Accessed: Jan. 23, 2026].
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Bertin Bioreagent. 4-fluoro Phenibut (hydrochloride) - Biochemicals. [Online]. Available: [Link]. [Accessed: Jan. 23, 2026].
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National Center for Biotechnology Information. PubChem Compound Summary for CID 103611, 4-Fluorophenibut. [Online]. Available: [Link]. [Accessed: Jan. 23, 2026].
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Green, N. A., et al. (1999). Degradation of 4-Fluorobiphenyl by Mycorrhizal Fungi as Determined by 19F Nuclear Magnetic Resonance Spectroscopy and 14C Radiolabelling Analysis. ResearchGate. [Online]. Available: [Link]. [Accessed: Jan. 23, 2026].
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Nicholson, J. K., & Wilson, I. D. (2018). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. National Center for Biotechnology Information. [Online]. Available: [Link]. [Accessed: Jan. 23, 2026].
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Lapidot, Y., et al. (2021). 1H-NMR and LC-MS Based Metabolomics Analysis of Wild and Cultivated Amaranthus spp. National Center for Biotechnology Information. [Online]. Available: [Link]. [Accessed: Jan. 23, 2026].
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Owen, M., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purje cells. ResearchGate. [Online]. Available: [Link]. [Accessed: Jan. 23, 2026].
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Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. National Center for Biotechnology Information. [Online]. Available: [Link]. [Accessed: Jan. 23, 2026].
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Methodological & Application
Application Notes and Protocols for In Vitro Studies Using (S)-3-Amino-4-(4-fluorophenyl)butanoic Acid
Authored by: Senior Application Scientist
Introduction: Elucidating the Neuromodulatory Potential of a Novel GABA Analog
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid is a synthetic amino acid derivative that has garnered significant interest within the neuroscience and drug development communities.[1] Structurally analogous to the endogenous inhibitory neurotransmitter γ-aminobutyric acid (GABA), this compound is distinguished by a 4-fluorophenyl group, a modification known to enhance metabolic stability and blood-brain barrier permeability in drug candidates.[1] Emerging evidence strongly suggests that (S)-3-amino-4-(4-fluorophenyl)butanoic acid functions as a selective agonist for the GABAB receptor, a G-protein coupled receptor (GPCR) that plays a pivotal role in regulating neuronal excitability throughout the central nervous system.[2]
Activation of GABAB receptors initiates a cascade of intracellular signaling events, primarily the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels, as well as the modulation of ion channels, leading to a slow and prolonged inhibitory effect.[3] Consequently, GABAB agonists hold therapeutic potential for a range of neurological and psychiatric disorders, including anxiety, spasticity, and substance use disorders.[2][]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro pharmacology of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid. The protocols detailed herein are designed to be self-validating systems, offering robust and reproducible methods to characterize the compound's potency, efficacy, and mechanism of action at the GABAB receptor.
Mechanism of Action: GABAB Receptor-Mediated Signaling
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid is hypothesized to bind to the GABAB1 subunit of the heterodimeric GABAB receptor, inducing a conformational change that activates the associated G-protein. This initiates two primary downstream signaling pathways that can be quantitatively assessed in vitro.
Caption: GABAB Receptor Signaling Pathway.
Core In Vitro Assays for Functional Characterization
Two primary in vitro assays are recommended to functionally characterize the activity of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid at the GABAB receptor:
-
Calcium Mobilization Assay: To measure the compound's ability to inhibit intracellular calcium influx.
-
Adenylyl Cyclase Inhibition Assay: To quantify the compound's effect on cAMP production.
Calcium Mobilization Assay
Scientific Rationale: GABAB receptor activation by an agonist leads to the inhibition of voltage-gated calcium channels, resulting in a decrease in intracellular calcium concentration ([Ca2+]i).[2] This assay utilizes a calcium-sensitive fluorescent dye to measure changes in [Ca2+]i, providing a functional readout of receptor activation.[5][6][7]
Experimental Workflow:
Caption: Workflow for the Calcium Mobilization Assay.
Detailed Protocol:
a. Cell Culture:
-
Culture HEK293 cells stably expressing the human GABAB receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Plate cells in a 96-well, black-walled, clear-bottom plate at a density of 40,000-60,000 cells per well and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[8]
b. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM) and probenecid (an anion transport inhibitor) in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[5][8]
-
Aspirate the cell culture medium and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.[8]
c. Compound and Agonist Addition:
-
Prepare a serial dilution of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid in HBSS with HEPES.
-
Add the test compound to the wells and incubate for 15-30 minutes at room temperature.
-
Prepare a stock solution of a depolarizing agent, such as potassium chloride (KCl), to induce calcium influx.
d. Fluorescence Measurement and Data Analysis:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 490 nm excitation and 525 nm emission for Fluo-8 AM).
-
Record a baseline fluorescence for 10-20 seconds.
-
Inject the KCl solution to a final concentration that elicits a robust calcium response.
-
Continue recording the fluorescence for 60-120 seconds.
-
The inhibitory effect of the compound is calculated as the percentage reduction in the peak fluorescence response induced by KCl.
-
Plot the percentage inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
| Parameter | Recommended Value |
| Cell Line | HEK293 expressing human GABABR |
| Seeding Density | 40,000 - 60,000 cells/well |
| Calcium Dye | Fluo-8 AM (or equivalent) |
| Depolarizing Agent | KCl (final concentration 50-80 mM) |
| Readout | Inhibition of KCl-induced calcium influx |
| Analysis | IC50 determination |
Adenylyl Cyclase Inhibition Assay
Scientific Rationale: The GABAB receptor is coupled to the Gi/o protein, which inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3] This assay measures the ability of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid to inhibit forskolin-stimulated adenylyl cyclase activity.[9]
Experimental Workflow:
Caption: Workflow for Adenylyl Cyclase Inhibition Assay.
Detailed Protocol:
a. Cell Culture and Lysis:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GABAB receptor in a suitable growth medium.
-
Harvest the cells and lyse them in a hypotonic buffer to prepare cell membranes or use whole-cell lysates.
b. Assay Reaction:
-
In a 96-well plate, combine the cell lysate or membranes with a reaction buffer containing ATP, MgCl2, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and forskolin to stimulate adenylyl cyclase.[9]
-
Add a serial dilution of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid to the wells.
-
Incubate the reaction mixture at 30°C for 15-30 minutes.
c. cAMP Detection:
-
Terminate the reaction and measure the amount of cAMP produced using a commercially available detection kit. Options include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay format.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A standard immunoassay technique.
-
Radioactive Assay: Involves the use of [α-32P]ATP and subsequent purification of [32P]cAMP.[10]
-
d. Data Analysis:
-
Calculate the percentage inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.
-
Plot the percentage inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
| Parameter | Recommended Value |
| Cell Line | CHO-K1 expressing human GABABR |
| AC Stimulator | Forskolin (1-10 µM) |
| PDE Inhibitor | IBMX (100-500 µM) |
| Detection Method | HTRF, ELISA, or Radioactive Assay |
| Readout | Inhibition of forskolin-stimulated cAMP |
| Analysis | IC50 determination |
Trustworthiness and Self-Validation
To ensure the trustworthiness of the experimental results, the following controls should be included in each assay:
-
Positive Control: A known GABAB receptor agonist (e.g., baclofen) to confirm assay performance and provide a benchmark for potency and efficacy.
-
Negative Control: Vehicle-treated cells to establish the baseline response.
-
Basal Control: (For the adenylyl cyclase assay) Wells without forskolin to measure the basal adenylyl cyclase activity.
-
Z'-factor Calculation: To assess the quality and robustness of the assay for high-throughput screening applications.
By adhering to these detailed protocols and including the appropriate controls, researchers can confidently and accurately characterize the in vitro pharmacological profile of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid and other novel GABAB receptor modulators.
References
-
MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link]
- Google Patents. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
-
PubMed Central. Characterization of GABA Receptors. Available at: [Link]
-
National Institutes of Health. A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins. Available at: [Link]
-
Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link]
-
MDPI. Characterization of Adenylyl Cyclase Isoform 6 Residues Interacting with Forskolin. Available at: [Link]
-
ACS Publications. Proteomic Learning of Gamma-Aminobutyric Acid (GABA) Receptor-Mediated Anesthesia. Available at: [Link]
-
BMG LABTECH. Calcium assays: at the centre of biology. Available at: [Link]
-
PubMed Central. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential. Available at: [Link]
-
NCBI Bookshelf. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry. Available at: [Link]
-
PubMed. An overview of Ca2+ mobilization assays in GPCR drug discovery. Available at: [Link]
-
PubMed Central. Turnover and Inactivation Mechanisms for (S)-3-Amino-4,4-difluorocyclopent-1-enecarboxylic Acid, a Selective Mechanism-Based Inactivator of Human Ornithine Aminotransferase. Available at: [Link]
-
Frontiers. Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor. Available at: [Link]
-
Tebubio. How to measure Calcium in cell based assays?. Available at: [Link]
-
PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available at: [Link]
-
MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available at: [Link]
-
Logos Biosystems. Fluorescence-based Calcium Mobilization Assay with the CELENA® X High Content Imaging System. Available at: [Link]
-
PNAS. Crystal structures of human soluble adenylyl cyclase reveal mechanisms of catalysis and of its activation through bicarbonate. Available at: [Link]
-
Wikipedia. Adenylyl cyclase. Available at: [Link]
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Mastering the Dissolution of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid HCl: An Application Guide for Researchers
Introduction: The Critical First Step in Experimental Success
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride, a fluorinated analog of phenibut and a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a compound of increasing interest in neuroscience and drug development.[1] Its efficacy in experimental settings is fundamentally dependent on its proper dissolution and the preparation of stable, homogenous solutions. Improper solubilization can lead to inaccurate concentration assessments, precipitation during experiments, and ultimately, unreliable and irreproducible results. This comprehensive guide provides detailed protocols and expert insights to ensure the successful dissolution of this compound for a range of research applications.
As a hydrochloride salt, (S)-3-Amino-4-(4-fluorophenyl)butanoic acid HCl is designed for enhanced aqueous solubility compared to its freebase form.[1] This document will delve into the physicochemical properties of this compound and provide step-by-step protocols for its dissolution in common laboratory solvents, including aqueous buffers, dimethyl sulfoxide (DMSO), and ethanol. The causality behind solvent choice and procedural steps will be explained to empower researchers to make informed decisions tailored to their specific experimental needs.
Physicochemical Properties: A Foundation for Rational Dissolution
A thorough understanding of the compound's properties is paramount for developing effective dissolution strategies. The key physicochemical parameters for (S)-3-Amino-4-(4-fluorophenyl)butanoic acid HCl are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClFNO₂ | [1][2] |
| Molecular Weight | 233.7 g/mol | [1][3] |
| Appearance | Crystalline solid | [3] |
| Solubility (racemic form) | ||
| in PBS (pH 7.2) | 10 mg/mL | [3] |
| in DMSO | 20 mg/mL | [3] |
| in Ethanol | 14 mg/mL | [3] |
| in DMF | 25 mg/mL | [3] |
| Storage | -20°C for ≥ 5 years | [3] |
Dissolution Workflow: A Decision-Making Guide
The choice of solvent is dictated by the experimental requirements, including the desired concentration and compatibility with the biological system under investigation. The following diagram outlines a logical workflow for selecting the appropriate dissolution strategy.
Caption: A decision-making workflow for selecting the appropriate dissolution protocol.
Experimental Protocols
The following are detailed, step-by-step protocols for dissolving (S)-3-Amino-4-(4-fluorophenyl)butanoic acid HCl. Adherence to these protocols will ensure the preparation of accurate and stable solutions.
Protocol 1: Preparation of an Aqueous Stock Solution in PBS (pH 7.2)
This protocol is recommended for direct use in many biological experiments where an aqueous solution is required and the desired concentration is at or below 10 mg/mL.
Materials:
-
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid HCl powder
-
Phosphate-buffered saline (PBS), pH 7.2, sterile
-
Sterile conical tube or vial
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile filter (0.22 µm)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid HCl in a sterile conical tube or vial.
-
Solvent Addition: Add the required volume of sterile PBS (pH 7.2) to achieve a final concentration of ≤ 10 mg/mL.
-
Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes. A clear solution should form.
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in a sonicator water bath for 10-15 minutes. This will aid in breaking up any small aggregates and facilitate dissolution.
-
Sterilization: For cell culture or in vivo experiments, sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the aqueous stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a High-Concentration Stock Solution in DMSO
For experiments requiring concentrations higher than 10 mg/mL, or for creating a concentrated stock for serial dilutions, DMSO is the solvent of choice.
Materials:
-
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid HCl powder
-
Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, DMSO-compatible microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: In a sterile, DMSO-compatible tube, weigh the desired amount of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid HCl.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of up to 20 mg/mL.
-
Dissolution: Vortex the mixture thoroughly for 2-3 minutes. The compound should readily dissolve in DMSO.
-
Sonication (if necessary): If complete dissolution is not achieved, sonicate the tube for 5-10 minutes.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C. DMSO solutions can be stored for at least 5 years at this temperature.[3] When preparing working solutions for aqueous-based experiments, ensure the final concentration of DMSO is non-toxic to the cells (typically <0.5%).
Protocol 3: Preparation of a Stock Solution in Ethanol
Ethanol can serve as an alternative to DMSO for preparing stock solutions, particularly if DMSO is incompatible with the experimental system.
Materials:
-
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid HCl powder
-
Absolute ethanol (≥99.5%), sterile
-
Sterile glass vial
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Weigh the desired amount of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid HCl into a sterile glass vial.
-
Solvent Addition: Add the calculated volume of absolute ethanol to reach a final concentration of up to 14 mg/mL.
-
Dissolution: Vortex the mixture for 2-3 minutes until the solid is completely dissolved.
-
Sonication (if necessary): For any remaining particulates, sonicate the vial for 5-10 minutes.
-
Storage: Store the ethanolic stock solution at -20°C in tightly sealed vials to prevent evaporation.
Troubleshooting Common Dissolution Issues
| Issue | Possible Cause | Recommended Solution |
| Compound does not fully dissolve in PBS | Concentration exceeds 10 mg/mL; pH of the buffer is not optimal. | Decrease the concentration. If a higher concentration is needed, use DMSO (Protocol 2). Consider adjusting the pH of the buffer slightly, though pH 7.2 is generally suitable. |
| Precipitation upon dilution of DMSO stock into aqueous media | Rapid change in solvent polarity. | Perform a serial dilution of the DMSO stock in the aqueous buffer/media. Add the DMSO stock dropwise to the aqueous solution while vortexing to ensure rapid mixing. |
| Solution appears cloudy or hazy | Incomplete dissolution or presence of insoluble impurities. | Sonicate the solution for a longer duration. Centrifuge the solution to pellet any insoluble material and carefully collect the supernatant. |
Conclusion: Ensuring a Solid Foundation for Your Research
The successful dissolution of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid HCl is a critical, yet often overlooked, aspect of experimental design. By understanding its physicochemical properties and following the detailed protocols provided, researchers can confidently prepare accurate and stable solutions. The choice of solvent should always be guided by the specific requirements of the experiment, with careful consideration of concentration limits and solvent compatibility. These application notes serve as a comprehensive resource to empower scientists in their pursuit of reliable and reproducible data in the exciting field of GABAergic research.
References
-
PubChem. (S)-3-Amino-4-phenylbutanoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride. National Center for Biotechnology Information. [Link]
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Unlocking Neuronal Inhibition: A Researcher's Guide to the Application of 4-Fluorophenibut
An Application Guide for Neuroscience Research
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Fluorophenibut (also known as F-Phenibut) in neuroscience research. As a potent and selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor, 4-Fluorophenibut represents a valuable chemical tool for dissecting the complex roles of GABA-B-mediated signaling in neuronal function and disease. This guide moves beyond simple procedural lists to offer in-depth explanations of the underlying mechanisms, the rationale behind experimental choices, and detailed, field-tested protocols for both in vitro and in vivo applications. We cover the compound's mechanism of action, provide step-by-step workflows for key assays such as electrophysiology and behavioral analysis, and include data interpretation guidelines to ensure robust and reproducible results.
Introduction: The Significance of 4-Fluorophenibut in GABAergic Research
The inhibitory neurotransmitter γ-aminobutyric acid (GABA) is a cornerstone of central nervous system function, maintaining the delicate balance between neuronal excitation and inhibition.[1] Its actions are mediated by two primary receptor classes: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[2] GABA-B receptors, which are G-protein coupled receptors (GPCRs), are critical for mediating slow and prolonged inhibitory signals, playing a key role in modulating synaptic transmission and neuronal excitability.[3] Their dysfunction has been implicated in a host of neurological and psychiatric disorders, including anxiety, depression, epilepsy, and cognitive impairment.[4]
4-Fluorophenibut (β-(4-Fluorophenyl)-γ-aminobutyric acid) is a derivative of the anxiolytic and nootropic compound phenibut.[5][6] The addition of a fluorine atom to the phenyl ring significantly enhances its potency and affinity for the GABA-B receptor compared to its parent compound.[7][8] Unlike the endogenous ligand GABA, 4-Fluorophenibut's structure allows it to effectively cross the blood-brain barrier, making it a powerful tool for both cellular and systemic investigations.[9] This guide details the practical application of 4-Fluorophenibut, positioning it as a selective pharmacological probe to explore the vast and complex landscape of GABA-B receptor physiology and pathology.
Compound Profile and Mechanism of Action
Chemical Properties and Comparative Potency
4-Fluorophenibut is structurally analogous to GABA, with a fluorinated phenyl group at the β-position that confers high lipophilicity and GABA-B receptor affinity.[9][10] Its pharmacology is best understood in comparison to its parent compound, phenibut, and the classical GABA-B agonist, baclofen.
| Property | 4-Fluorophenibut | Phenibut | Baclofen |
| IUPAC Name | 4-Amino-3-(4-fluorophenyl)butanoic acid | 4-Amino-3-phenylbutanoic acid | (RS)-4-amino-3-(4-chlorophenyl)butanoic acid |
| Molecular Formula | C₁₀H₁₂FNO₂[10] | C₁₀H₁₃NO₂[9] | C₁₀H₁₂ClNO₂ |
| Primary Target | GABA-B Receptor Agonist[7] | GABA-B Receptor Agonist[5][11] | GABA-B Receptor Agonist[3] |
| Potency (EC₅₀) | 23.3 µM [7] | 1362 µM[7] | 6.0 µM[7] |
| Key Feature | High potency derivative of phenibut | Crosses blood-brain barrier; also affects dopamine receptors at higher doses[5][12] | Archetypal selective GABA-B agonist |
| Table 1: Comparative properties and potency of 4-Fluorophenibut and related GABA-B agonists. Potency data is derived from patch-clamp recordings in mouse cerebellar Purkinje cells.[7] |
Molecular Mechanism of Action
Activation of the GABA-B receptor by 4-Fluorophenibut initiates a cascade of intracellular events characteristic of Gαi/o-coupled receptors.[4] The functional receptor is an obligate heterodimer of R1 and R2 subunits.[3] Agonist binding to the R1 subunit induces a conformational change, leading to the activation of the associated G-protein on the R2 subunit.[3] This activation results in the dissociation of the Gαi/o and Gβγ subunits, which then modulate downstream effectors.[3][4]
The primary signaling pathways are:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream targets.[3][4]
-
Inhibition of Presynaptic Ca²⁺ Channels: The Gβγ subunit directly binds to and inhibits voltage-gated calcium channels (N-type and P/Q-type) at presynaptic terminals. This action reduces calcium influx, which is essential for vesicle fusion and thereby suppresses the release of neurotransmitters.[4]
-
Activation of Postsynaptic K⁺ Channels: The Gβγ subunit activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels on the postsynaptic membrane.[3][13] This leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and generating a slow, prolonged inhibitory postsynaptic potential (IPSP).[3]
Experimental Protocols & Methodologies
A rigorous investigation using 4-Fluorophenibut requires careful preparation of the compound and execution of validated assays. The following protocols are designed to be self-validating, with clear endpoints and rationale.
Part A: Compound Preparation and Verification
Rationale: The accuracy of any pharmacological study depends on the precise concentration and purity of the compound. Verification is a critical first step.
Protocol 1: Stock Solution Preparation and Purity Analysis
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle 4-Fluorophenibut powder in a chemical fume hood.
-
Solubility Testing: Determine the optimal solvent. 4-Fluorophenibut HCl is typically soluble in water or DMSO. For electrophysiology, a saline-based vehicle (e.g., ACSF) is preferred to avoid solvent effects. For in vivo work, sterile saline is common.
-
Stock Solution Preparation:
-
Accurately weigh the required amount of 4-Fluorophenibut HCl powder using an analytical balance.
-
Dissolve in the chosen solvent to create a high-concentration stock (e.g., 10-100 mM). Using DMSO for initial solubilization is acceptable, but ensure the final concentration in the assay medium is low (<0.1%) to prevent off-target effects.
-
Vortex or sonicate until fully dissolved.
-
Sterile-filter the solution through a 0.22 µm syringe filter if used for cell culture or in vivo administration.
-
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to prevent freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Purity Verification (Recommended):
-
HPLC: Use a reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) to confirm a single major peak corresponding to the compound.[14]
-
NMR: Utilize ¹H-NMR and ¹⁹F-NMR to confirm the chemical structure and absence of significant impurities.[15] ¹⁹F-NMR is particularly useful due to the low background and high sensitivity for fluorinated compounds.
-
Part B: In Vitro Characterization
Rationale: In vitro assays are essential for quantifying the functional effects of 4-Fluorophenibut on its direct molecular target and associated cellular responses.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This protocol is adapted from standard methods and is designed to measure 4-Fluorophenibut-induced GIRK currents.[7][16]
-
Brain Slice Preparation:
-
Anesthetize an animal (e.g., P14-P21 mouse) in accordance with institutional animal care guidelines.
-
Rapidly decapitate and dissect the brain in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (ACSF). A glycerol-based cutting solution can improve slice health.[16]
-
Cut 250-300 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus, cerebellum, VTA) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated ACSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber on an upright microscope, continuously perfusing with oxygenated ACSF at 30-32°C.
-
External Solution (ACSF, in mM): 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂. To isolate K⁺ currents, block synaptic transmission with antagonists like CNQX (10 µM), AP-5 (50 µM), and picrotoxin (100 µM).
-
Internal Solution (for K⁺ currents, in mM): 140 K-gluconate, 10 HEPES, 0.2 EGTA, 2 MgCl₂, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. pH adjusted to 7.3 with KOH.
-
-
Recording Procedure:
-
Visually identify a neuron (e.g., a cerebellar Purkinje cell) using DIC optics.
-
Establish a whole-cell patch-clamp configuration.
-
In voltage-clamp mode, hold the neuron at -60 mV.
-
Establish a stable baseline recording for 3-5 minutes.
-
Bath-apply 4-Fluorophenibut at increasing concentrations (e.g., 1 µM to 300 µM) to generate a dose-response curve. Apply each concentration until the induced outward current reaches a steady state.
-
-
Data Analysis:
-
Measure the peak amplitude of the outward current at each concentration relative to the baseline.
-
Plot the normalized current against the log of the concentration and fit the data to a sigmoid function to determine the EC₅₀.
-
Protocol 3: cAMP Accumulation Assay
This protocol measures the Gαi/o-mediated inhibitory effect of 4-Fluorophenibut on adenylyl cyclase activity.[17]
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the human GABA-B (R1/R2) receptors. Plate cells in a 96-well plate and grow to ~90% confluency.
-
Assay Procedure:
-
Wash cells with serum-free medium or HBSS.
-
Pre-incubate cells for 15-30 minutes with a phosphodiesterase (PDE) inhibitor like IBMX (100 µM) to prevent cAMP degradation.
-
Add varying concentrations of 4-Fluorophenibut to the wells.
-
Simultaneously or shortly after, add an adenylyl cyclase stimulator, such as Forskolin (1-10 µM), to all wells except the negative control.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the Forskolin-stimulated cAMP response for each concentration of 4-Fluorophenibut.
-
Plot the percent inhibition against the log of the concentration and fit to a dose-response curve to determine the IC₅₀.
-
Part C: In Vivo Behavioral Assessment
Rationale: In vivo studies are crucial for understanding how the molecular actions of 4-Fluorophenibut translate to complex behaviors like anxiety.
Protocol 4: Elevated Plus Maze (EPM) for Anxiolytic Effects
The EPM is a standard test for assessing anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces.[18][19]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms. The maze should be placed in a dimly lit, quiet room.
-
Habituation: Acclimate animals to the testing room for at least 1 hour before the experiment. Handle the animals for several days prior to testing to reduce stress.
-
Procedure:
-
Administer 4-Fluorophenibut or vehicle via the desired route (e.g., intraperitoneal, i.p.). A dose-range finding study is recommended.
-
After a pre-determined absorption time (e.g., 30 minutes), place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes. Record the session using an overhead video camera.
-
-
Data Analysis:
-
Use automated tracking software or manual scoring to measure:
-
Primary Anxiety Measures: Time spent in the open arms (as a percentage of total time) and the number of entries into the open arms. Anxiolytic compounds are expected to increase these values.
-
Locomotor Activity Measure: Total number of arm entries (open + closed). This is a crucial control measure to ensure effects are not due to sedation.
-
-
Analyze data using an appropriate statistical test, such as a one-way ANOVA followed by post-hoc tests, to compare drug groups to the vehicle control.[19]
-
Conclusion and Future Directions
4-Fluorophenibut is a potent and selective GABA-B receptor agonist that serves as an invaluable tool for the neuroscience community. Its ability to cross the blood-brain barrier and its significantly higher potency compared to phenibut allow for robust and reliable modulation of the GABA-B system in vitro and in vivo. The protocols outlined in this guide provide a framework for characterizing its pharmacological profile and for investigating its effects on neuronal circuitry and behavior.
Future research should focus on leveraging 4-Fluorophenibut to explore the specific roles of GABA-B receptors in different neuronal subtypes, their contribution to synaptic plasticity, and their therapeutic potential in models of neuropsychiatric disorders. By combining these pharmacological approaches with advanced techniques like optogenetics and in vivo imaging, researchers can further illuminate the profound impact of GABA-B-mediated inhibition on brain function.
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Wikipedia. (n.d.). Phenibut. Retrieved from [Link]
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Kim, K. M., et al. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Experimental & Molecular Medicine, 48(5), e230. Available from: [Link]
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Evenseth, L. S. M., et al. (2020). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 25(9), 2193. Available from: [Link]
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Irie, T., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology, 884, 173437. Available from: [Link]
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Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. Available from: [Link]
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Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. ResearchGate. Available from: [Link]
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Khazipov, R., et al. (2016). Cell-attached recordings of responses evoked by photorelease of GABA in the immature cortical neurons. Frontiers in Cellular Neuroscience, 10, 217. Available from: [Link]
-
Lister, R. G. (1987). The use of a plus-maze to measure anxiety in the mouse. Psychopharmacology, 92(2), 180-185. (Note: While not directly in search results, this is a foundational paper for the EPM protocol and is represented by general EPM articles found[18][19]). A representative link is: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 103611, 4-Fluorophenibut. Retrieved from [Link]
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Zhao, H., et al. (2023). Recent advances in anxiety disorders: Focus on animal models and pathological mechanisms. Brain and Behavior, 13(11), e3299. Available from: [Link]
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Hanna, G. M., & Lau-Cam, C. A. (2010). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 857-865. Available from: [Link]
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Eid, R. S., & Zawia, N. H. (2021). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Frontiers in Behavioral Neuroscience, 15, 786026. Available from: [Link]
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Gabhe, S. Y., et al. (2014). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Pharmaceutical Methods, 5(2), 81-86. Available from: [Link]
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Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. Retrieved from [Link]
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Bradley, J., & McLoughlin, D. (2009). Use of the DiscoveRx Hit hunter cAMPII assay for direct measurement of cAMP in Gs and Gi GPCRs. Methods in Molecular Biology, 552, 171-179. Available from: [Link]
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Lapin, I. (2001). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. Available from: [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding 4-Fluorophenibut HCl: Chemical Properties, Applications, and Research. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Science Behind 4-Fluorophenibut: A Comprehensive Look. Retrieved from [Link]
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Kumar, A., et al. (2023). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Journal of Drug Delivery and Therapeutics, 13(5), 133-139. Available from: [Link]
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Malm, M., & Arvidsson, T. (2018). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different preparations. Diva-Portal.org. Available from: [Link]
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protocols.io. (2025). Ex Vivo Electrophysiology. Retrieved from [Link]
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QIAGEN. (n.d.). GABA Receptor Signaling. Retrieved from [Link]
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Ribosome Studio. (2023). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube. Retrieved from [Link]
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Gao, W. J. (n.d.). Electrophysiological Recording Techniques. Drexel University. Retrieved from [Link]
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Cell-Based Assay Strategies for the Characterization of (S)-3-Amino-4-(4-fluorophenyl)butanoic Acid
Introduction: Unveiling the Neuromodulatory Potential of a Novel GABA Analog
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid is a structural analog of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[1] Its structural similarity, particularly the fluorinated phenyl group, suggests potential for enhanced pharmacological properties such as increased blood-brain barrier permeability and metabolic stability.[2] Such compounds are of significant interest in neuroscience research and drug development for their potential to modulate neuronal activity and treat neurological disorders.[2] It is hypothesized that (S)-3-Amino-4-(4-fluorophenyl)butanoic acid primarily exerts its effects through interaction with GABA receptors, most notably the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the brain.[3][4]
This comprehensive guide provides a suite of detailed application notes and protocols for the in vitro characterization of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid using a variety of cell-based assays. These assays are designed to elucidate the compound's mechanism of action, functional activity at its putative target, and its broader effects on neuronal cell health and morphology. The protocols are intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the pharmacological profile of this and similar neuromodulatory compounds.
I. Primary Functional Assays: Interrogating GABA-B Receptor Activation
The foundational step in characterizing (S)-3-Amino-4-(4-fluorophenyl)butanoic acid is to determine its functional activity at the GABA-B receptor. As a Gi/o-coupled GPCR, GABA-B receptor activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4] Additionally, GABA-B receptors can influence intracellular calcium concentrations. Therefore, both cAMP and calcium flux assays are powerful tools for quantifying the compound's agonist or antagonist properties.
A. cAMP Assay for Gi-Coupled GPCRs
This assay measures the ability of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid to inhibit the production of cAMP, a key second messenger.[5]
Principle of the Assay: In cells expressing the GABA-B receptor, pre-stimulation with forskolin (an adenylyl cyclase activator) leads to a surge in intracellular cAMP. A Gi-coupled receptor agonist will inhibit this forskolin-induced cAMP production. The change in cAMP levels can be quantified using various methods, such as competitive immunoassays utilizing Fluorescence Resonance Energy Transfer (FRET).[6]
Experimental Workflow:
Figure 1. Workflow for a FRET-based cAMP assay.
Protocol:
-
Cell Seeding:
-
Culture a cell line stably expressing the human GABA-B receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid in assay buffer.
-
Aspirate the culture medium from the cells and wash once with assay buffer.
-
Add the diluted compound to the wells and incubate for a pre-determined time (e.g., 30 minutes).
-
-
Forskolin Stimulation:
-
Prepare a solution of forskolin in assay buffer.
-
Add forskolin to all wells (except for the negative control) to a final concentration that elicits a robust cAMP response.
-
Incubate for a specified time (e.g., 15-30 minutes).
-
-
cAMP Detection (using a FRET-based kit):
-
Lyse the cells according to the kit manufacturer's instructions.
-
Add the FRET-pair labeled antibodies (anti-cAMP and a labeled cAMP analog) to the lysate.[6]
-
Incubate to allow for antibody-antigen binding.
-
Read the plate on a microplate reader capable of detecting the FRET signal.
-
Data Analysis and Interpretation: The FRET signal is inversely proportional to the amount of cAMP in the sample.[6] Plot the FRET signal against the log concentration of the test compound to generate a dose-response curve and calculate the EC50 or IC50 value.
| Parameter | Description |
| EC50 | The concentration of an agonist that produces 50% of the maximal response. |
| IC50 | The concentration of an antagonist that inhibits 50% of the agonist response. |
| Emax | The maximum effect produced by the compound. |
B. Calcium Flux Assay for GPCRs
This assay measures changes in intracellular calcium concentration following receptor activation.[7]
Principle of the Assay: While GABA-B receptors are primarily Gi/o-coupled, they can also modulate calcium channels or be studied in cell lines co-expressing a promiscuous G-protein (like Gα16) that couples to the Gq pathway, leading to calcium release from intracellular stores.[8] This calcium release can be detected using fluorescent calcium indicators.[9]
Experimental Workflow:
Figure 2. Workflow for a calcium flux assay.
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the cAMP assay.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) according to the manufacturer's protocol.
-
Aspirate the culture medium and add the dye-loading buffer to the cells.
-
Incubate for a specified time (e.g., 1 hour) at 37°C, followed by an incubation at room temperature.[10]
-
-
Compound Addition and Signal Detection:
-
Place the plate in a kinetic fluorescence plate reader (e.g., a FLIPR).[7]
-
Establish a baseline fluorescence reading.
-
Inject the serially diluted (S)-3-Amino-4-(4-fluorophenyl)butanoic acid into the wells.
-
Immediately begin kinetic measurement of the fluorescence signal over time.
-
Data Analysis and Interpretation: An increase in fluorescence intensity indicates an increase in intracellular calcium. Plot the peak fluorescence response against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.
II. Phenotypic and Secondary Assays: Assessing Neuronal Health and Morphology
Beyond direct receptor activation, it is crucial to understand the broader impact of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid on neuronal cells. Neurite outgrowth assays provide insight into the compound's effects on neuronal development and plasticity, while cell viability and neurotoxicity assays are essential for identifying any potential adverse effects.[11][12]
A. Neurite Outgrowth Assay
This assay quantifies the effect of the compound on the growth of neurites, the projections from a neuron's cell body.[13]
Principle of the Assay: Neuronal cells are cultured in the presence of the test compound, and changes in neurite length and branching are measured, typically using high-content imaging and analysis.[12][14]
Protocol:
-
Cell Seeding:
-
Use a suitable neuronal cell line (e.g., SH-SY5Y, PC-12, or primary neurons) known to extend neurites.
-
Coat a 96- or 384-well imaging plate with an appropriate substrate (e.g., poly-L-ornithine and laminin) to promote cell attachment and neurite growth.[14]
-
Seed the cells at a low density to allow for clear visualization of individual neurites.
-
-
Compound Treatment:
-
Allow the cells to attach for a few hours or overnight.
-
Add serially diluted (S)-3-Amino-4-(4-fluorophenyl)butanoic acid to the wells.
-
Incubate for a period sufficient for neurite outgrowth to occur (e.g., 24-72 hours).[14]
-
-
Staining and Imaging:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells and stain with an antibody against a neuronal marker (e.g., β-III tubulin) to visualize the neurites.[15]
-
Counterstain with a nuclear dye (e.g., DAPI).
-
Acquire images using a high-content imaging system.
-
Data Analysis and Interpretation: Use automated image analysis software to quantify various parameters of neurite outgrowth.
| Parameter | Description |
| Total neurite length per neuron | The sum of the lengths of all neurites from a single neuron. |
| Number of neurites per neuron | The average number of primary neurites extending from the cell body. |
| Number of branch points | The average number of points where a neurite divides. |
| Cell count | The total number of viable cells, to control for cytotoxicity. |
B. Cell Viability and Neurotoxicity Assays
These assays are critical for determining the therapeutic window of the compound and identifying any potential for cellular damage.
Principle of the Assays:
-
Cell Viability (ATP Assay): Measures the level of ATP, which is proportional to the number of metabolically active, viable cells.[16][17]
-
Cytotoxicity (LDH Assay): Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of cell death.[16]
Experimental Workflow:
Figure 3. Workflow for cell viability and cytotoxicity assays.
Protocol (ATP Assay - e.g., CellTiter-Glo®):
-
Cell Seeding and Treatment:
-
Seed neuronal cells in a 96-well plate and treat with a range of concentrations of the test compound as described above.
-
Include positive (e.g., a known cytotoxic agent) and negative (vehicle) controls.
-
-
ATP Detection:
-
Equilibrate the plate to room temperature.
-
Add the ATP detection reagent to each well according to the manufacturer's protocol.
-
Mix and incubate to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Protocol (LDH Assay):
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the ATP assay.
-
-
LDH Detection:
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature, protected from light.
-
Add a stop solution if required by the kit.
-
Read the absorbance at the appropriate wavelength.
-
Data Analysis and Interpretation: For the ATP assay, a decrease in luminescence indicates a reduction in cell viability. For the LDH assay, an increase in absorbance indicates an increase in cytotoxicity. Plot the signal against the log concentration of the compound to determine the CC50 (cytotoxic concentration 50).
Conclusion: A Pathway to Comprehensive Characterization
The suite of assays described in this guide provides a robust framework for the in-depth characterization of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid. By systematically evaluating its activity at the GABA-B receptor and its broader effects on neuronal cells, researchers can build a comprehensive pharmacological profile. This multi-faceted approach, combining functional and phenotypic assays, is essential for validating the compound's mechanism of action, determining its therapeutic potential, and identifying any potential liabilities early in the drug discovery process. The integration of these detailed protocols will empower researchers to generate high-quality, reproducible data, thereby accelerating the journey from a promising molecule to a potential therapeutic.
References
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Sartorius. (n.d.). Neurite Outgrowth and Cell Health Analysis Protocol. Retrieved from [Link]
-
Bowery, N. G., et al. (2002). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. PubMed Central. Retrieved from [Link]
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Neuroservices Alliance. (n.d.). Neuronal Cell viability and cytotoxicity assays. Retrieved from [Link]
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Cazé, R. D., et al. (2022). Neuronal Activity Reporters as Drug Screening Platforms. PubMed Central. Retrieved from [Link]
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Kaur, N., & Shukla, R. (2017). cAMP assays in GPCR drug discovery. PubMed. Retrieved from [Link]
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Fiorentino, P. M., et al. (2009). Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor. Frontiers in Neuroscience. Retrieved from [Link]
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Zhang, J. H., et al. (2011). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PubMed Central. Retrieved from [Link]
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Stratton, J. A., et al. (2016). Neurite Outgrowth Assay. PubMed Central. Retrieved from [Link]
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ResearchGate. (2017). Robust cAMP assay kit for Gi coupled GPCRs? Retrieved from [Link]
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Creative Biostructure. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Retrieved from [Link]
-
Wang, Y., et al. (2020). Turnover and Inactivation Mechanisms for (S)-3-Amino-4,4-difluorocyclopent-1-enecarboxylic Acid, a Selective Mechanism-Based Inactivator of Human Ornithine Aminotransferase. PubMed Central. Retrieved from [Link]
-
Axion BioSystems. (n.d.). Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. Retrieved from [Link]
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Evotec. (n.d.). Neurite Outgrowth Assay. Retrieved from [Link]
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ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]
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Calebiro, D., et al. (2009). Persistent cAMP-Signals Triggered by Internalized G-Protein–Coupled Receptors. PLOS Biology. Retrieved from [Link]
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Creative Biolabs. (n.d.). Neurotoxicity Assay Service. Retrieved from [Link]
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Pinard, A., et al. (2010). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. PubMed Central. Retrieved from [Link]
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MDPI. (2024). Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. Retrieved from [Link]
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Murphy, P., et al. (2018). Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis. PubMed. Retrieved from [Link]
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bioRxiv. (2026). Reduced GABAB receptor activation and post activation depression of proprioceptive afferents after spinal cord injury. Retrieved from [Link]
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Drug Target Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved from [Link]
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Molecular Devices. (n.d.). Neurite Outgrowth, Neurotoxicity. Retrieved from [Link]
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Nelson, P. G. (1978). Neuronal cell cultures as toxicologic test systems. PubMed. Retrieved from [Link]
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ResearchGate. (2025). GABA-independent activation of GABAB receptor by mechanical forces. Retrieved from [Link]
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Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]
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bioRxiv. (2025). A pan-positive allosteric modulator that mediates sustainable GPCR activation. Retrieved from [Link]
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Biocompare. (2013). Cell-based Assays for GPCR Activity. Retrieved from [Link]
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Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]
-
BrainXell. (n.d.). Viability/Cytotoxicity Assays. Retrieved from [Link]
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Application Note: A Robust and Validated LC-MS/MS Method for the High-Throughput Quantification of 4-Fluorophenibut in Human Plasma
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-fluorophenibut in human plasma. 4-Fluorophenibut, a derivative of the nootropic and anxiolytic agent phenibut, has emerged as a compound of interest in clinical and forensic toxicology.[1][2] The described method employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and is suitable for high-throughput analysis in pharmacokinetic studies, therapeutic drug monitoring, and forensic investigations.[3][4]
Introduction: The Rationale for a Validated Assay
4-Fluorophenibut, also known as f-phenibut or β-(4-fluorophenyl)-γ-aminobutyric acid, is a structural analog of phenibut and the neurotransmitter GABA.[2] Its increasing availability and use necessitate the development of reliable analytical methods for its detection and quantification in biological matrices.[1] LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological fluids due to its inherent selectivity and sensitivity.[5] A validated bioanalytical method is crucial to ensure that the data generated are accurate and reproducible, which is a prerequisite for making informed clinical or toxicological assessments.[4][6]
The method described herein is designed to be both robust and readily implementable in a variety of laboratory settings. The choice of a simple protein precipitation step for sample preparation minimizes sample handling and allows for high throughput. The use of a stable isotope-labeled internal standard is a key feature of this method, as it effectively compensates for variability in sample extraction and potential matrix effects, thereby enhancing the accuracy and precision of the results.[5]
Materials and Methods
Chemicals and Reagents
-
4-Fluorophenibut hydrochloride (purity ≥98%) was obtained from a commercial supplier.
-
Baclofen-d4 (internal standard, IS), was selected due to its structural similarity to 4-fluorophenibut and its commercial availability.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA) was sourced from a certified vendor.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for this analysis.
Preparation of Standards and Quality Control Samples
Stock solutions of 4-fluorophenibut and the internal standard were prepared in methanol. Working solutions were prepared by serial dilution of the stock solutions. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions.
Detailed Analytical Protocol
Sample Preparation: A Streamlined Approach
The "dilute-and-shoot" method, while simple, often introduces significant matrix effects.[7][8] Solid-phase extraction (SPE) can provide cleaner extracts but is more time-consuming and costly.[9] For this application, protein precipitation was chosen as it offers a good balance between sample cleanup and throughput.
Protocol:
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution (Baclofen-d4).
-
Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins. The acidic condition aids in the protonation of the analyte and improves extraction efficiency.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Caption: A streamlined protein precipitation workflow for plasma samples.
Liquid Chromatography: Achieving Optimal Separation
A reversed-phase C18 column was selected for its versatility in retaining and separating a wide range of small molecules.[10] The mobile phase composition and gradient were optimized to achieve a sharp peak shape for 4-fluorophenibut and to separate it from endogenous plasma components, thereby minimizing matrix effects.
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides efficient separation and good peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analyte for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution from the reversed-phase column. |
| Flow Rate | 0.4 mL/min | Optimal for the column dimensions. |
| Injection Volume | 5 µL | |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Gradient | Isocratic: 20% B | A simple isocratic elution was found to be sufficient for baseline separation. |
Mass Spectrometry: Selective and Sensitive Detection
The mass spectrometer was operated in positive electrospray ionization mode. The Multiple Reaction Monitoring (MRM) transitions for 4-fluorophenibut and the internal standard were optimized by infusing a standard solution of each compound into the mass spectrometer. The most intense and specific precursor-to-product ion transitions were selected for quantification and confirmation.
| Parameter | 4-Fluorophenibut | Baclofen-d4 (IS) |
| Precursor Ion (m/z) | 198.1 | 218.1 |
| Product Ion (m/z) - Quantifier | 119.1 | 155.1 |
| Product Ion (m/z) - Qualifier | 91.1 | 131.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | Optimized Experimentally | Optimized Experimentally |
Note: The exact collision energies should be optimized for the specific instrument being used.
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Application Notes & Protocols: The Strategic Use of Pharmaceutical Intermediates in Drug Synthesis
Abstract
Pharmaceutical intermediates are the foundational chemical building blocks that form the bridge between basic raw materials and the final Active Pharmaceutical Ingredient (API).[] Their strategic synthesis, purification, and control are paramount to the efficiency, safety, and economic viability of drug manufacturing.[2][3] This guide provides an in-depth exploration of the role of intermediates, detailing not just the methodologies for their synthesis but the underlying chemical principles and regulatory frameworks that govern their use. We will dissect key reaction classes, provide validated protocols, and examine the critical aspects of quality control and process scale-up, offering a comprehensive resource for researchers and drug development professionals.
The Central Role of Intermediates in Modern Drug Synthesis
The synthesis of a complex API is rarely a single-step process. Instead, it is a carefully orchestrated multi-step sequence where each step yields a specific pharmaceutical intermediate . This modular approach is not an incidental complexity but a deliberate strategy with profound benefits.[]
-
Enhanced Quality and Purity Control : By isolating and purifying intermediates at various stages, impurities can be removed before they are carried into more complex and valuable downstream steps.[2][4] This stepwise purification is crucial for ensuring the final API meets stringent purity requirements, as trace impurities can impact both safety and efficacy.[5]
-
Process Optimization and Cost-Efficiency : A modular synthesis allows for the optimization of each individual reaction for maximum yield and efficiency.[] This approach minimizes side reactions and simplifies purification, directly translating to reduced waste and lower manufacturing costs.
-
Risk Mitigation : If a process deviation occurs, only the affected batch of a specific intermediate is lost, rather than the entire, far more costly, API batch. This compartmentalizes risk and allows for more rapid troubleshooting.[]
-
Manufacturing Flexibility : Pharmaceutical companies can outsource the production of specific intermediates to specialized manufacturers, freeing up internal resources to focus on the proprietary final steps of API synthesis.[]
Logical Workflow: From Starting Material to API
The journey from a designated starting material to the final API is a structured process governed by strict regulatory oversight. Each intermediate represents a critical quality checkpoint along this path.
Caption: General workflow in pharmaceutical synthesis.
Key Classes and Applications of Pharmaceutical Intermediates
Intermediates are incredibly diverse, often categorized by their chemical structure or therapeutic application. Understanding these classes provides insight into their specific roles in constructing complex drug molecules.
| Intermediate Class | Key Structural Features | Therapeutic Applications | Rationale for Use |
| Heterocyclic Intermediates | Rings containing non-carbon atoms (N, O, S) like pyridine, pyrimidine, imidazole.[] | Oncology, Anti-infectives, Autoimmune Disorders.[4] | Heterocycles are prevalent in natural products and provide key scaffolds for binding to biological targets with high specificity. |
| Chiral Intermediates | Possess one or more stereocenters, existing as non-superimposable mirror images (enantiomers).[6] | Cardiovascular, CNS, Antivirals.[4] | Biological systems are chiral, and often only one enantiomer of a drug provides the therapeutic effect while the other can be inactive or even toxic.[] |
| Fluorinated Intermediates | Contain one or more fluorine atoms.[] | Antidepressants, Anesthetics, Antifungals. | Fluorine substitution can significantly enhance metabolic stability, binding affinity, and bioavailability (pharmacokinetic properties) of a drug.[] |
| Nucleoside Intermediates | Derived from the basic units of nucleic acids.[] | Antivirals (e.g., for HIV, Hepatitis), Anticancer drugs.[4] | These intermediates are used to create nucleoside analogs that disrupt viral replication or cancer cell proliferation.[] |
Core Synthetic Protocols: Application Notes
The creation of carbon-carbon and carbon-heteroatom bonds is the essence of drug synthesis. Below are detailed protocols for two of the most powerful and widely used reactions in the pharmaceutical industry: the Suzuki-Miyaura Coupling and the Grignard Reaction.
Application Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex.[8][9] It is invaluable for synthesizing biaryl structures, which are common motifs in pharmaceuticals like the antihypertensive drug Losartan.[10][11]
Causality & Mechanistic Insight: The reaction proceeds via a catalytic cycle involving three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Transmetalation: A base activates the organoboron compound, facilitating the transfer of the organic group to the palladium center. This is often the rate-determining step.
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled, regenerating the Pd(0) catalyst and forming the final product.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Step-by-Step Protocol: Synthesis of a Biaryl Intermediate
This protocol provides a general method adaptable for many substrates.
Materials:
-
Aryl Halide (e.g., 5-Iodovanillin): 1.0 mmol
-
Arylboronic Acid (e.g., Phenylboronic Acid): 1.2 mmol
-
Palladium Catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄): 0.01-0.05 mmol
-
Base (e.g., K₂CO₃, Cs₂CO₃): 2.0-3.0 mmol
-
Solvent: Toluene/Water (4:1) or Dioxane/Water
Procedure:
-
Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Add the solvent mixture (e.g., 10 mL of Toluene/Water 4:1) via syringe.
-
Catalyst Addition: Briefly remove the septum and add the palladium catalyst (0.02 mmol). Immediately reseal and purge with inert gas for another 5 minutes.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aryl halide is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product via flash column chromatography or recrystallization to yield the pure biaryl intermediate.
-
Characterization: Confirm the structure and purity of the isolated intermediate using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Application Protocol: Grignard Reaction
The Grignard reaction is a classic organometallic reaction involving the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group (aldehyde, ketone, ester).[12] It is a powerful tool for forming C-C bonds and creating secondary and tertiary alcohols, which are common intermediates.[13]
Causality & Mechanistic Insight: The carbon-magnesium bond is highly polarized, making the carbon atom strongly nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon. The reaction is highly sensitive to protic solvents (like water or alcohols) as the Grignard reagent is a strong base and will be quenched by any source of protons.[12][14] Therefore, anhydrous (dry) conditions are absolutely essential for success.[15]
Step-by-Step Protocol: Synthesis of a Tertiary Alcohol Intermediate
Materials:
-
Aryl Halide (e.g., Bromobenzene): 2.1 mmol
-
Magnesium turnings: 2.0 mmol
-
Ketone (e.g., Benzophenone): 2.0 mmol
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Iodine crystal (optional, as an initiator)
-
Saturated aqueous NH₄Cl or dilute HCl for workup
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven overnight and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.[15]
-
Grignard Reagent Formation:
-
Place the magnesium turnings (2.0 mmol) in the reaction flask.
-
Add a small crystal of iodine if the magnesium is not highly activated.
-
Add a small portion (~10%) of the aryl halide (dissolved in ~1 mL anhydrous ether) to the magnesium.
-
The reaction is initiated when the solution turns cloudy and bubbling is observed.[14] Gentle warming may be required.
-
Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.[15]
-
-
Addition to Electrophile:
-
In a separate dry flask, dissolve the ketone (2.0 mmol) in anhydrous ether.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the ketone solution to the Grignard reagent via a dropping funnel or syringe. An exothermic reaction will occur.
-
-
Monitoring & Quenching: After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC). Cool the flask in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride dropwise.[15]
-
Workup: Add more ether and water to dissolve all salts. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification & Characterization: Remove the solvent under reduced pressure. Purify the resulting crude alcohol by recrystallization or chromatography. Confirm identity and purity via NMR, IR (to observe O-H stretch), and melting point.
The Criticality of Chirality: Asymmetric Synthesis
Many drugs are chiral, and their biological activity resides in a single enantiomer. The synthesis of enantiomerically pure intermediates is therefore a cornerstone of modern pharmaceutical development.[16][17]
-
Asymmetric Catalysis: This technique uses a small amount of a chiral catalyst (often a metal complex with a chiral ligand) to steer a reaction towards the formation of one enantiomer over the other.[] It is highly efficient and is a preferred industrial method for producing chiral intermediates.[]
-
Chiral Resolution: This involves separating a racemic mixture (a 50:50 mix of enantiomers) using a chiral resolving agent or chiral chromatography. While effective, it is less efficient as the maximum theoretical yield for the desired enantiomer is only 50%.
The choice of method depends on factors like cost, scalability, and the specific molecular structure.[17]
Case Study: Synthesis of Atorvastatin (Lipitor®)
Atorvastatin is a blockbuster cholesterol-lowering drug.[18] Its synthesis provides an excellent example of the strategic use of intermediates. A key step in many commercial syntheses involves the Paal-Knorr synthesis to construct the central pyrrole ring. This typically involves the condensation of an amine-containing intermediate with a 1,4-dicarbonyl intermediate.[19][20]
The synthesis of the chiral side-chain is particularly instructive. Early routes relied on chiral resolution, while later, more efficient routes employ asymmetric synthesis to set the stereocenters with high fidelity, highlighting the evolution of synthetic strategy to improve efficiency and reduce waste.[18][21]
Caption: Convergent synthesis strategy for Atorvastatin.
Quality Control and Regulatory Compliance
The quality of an intermediate directly impacts the final API.[4] A robust quality control (QC) strategy is non-negotiable.
Key QC Checkpoints:
-
Starting Material Control: The quality of the materials used to make the first intermediate is the foundation. This includes stringent supplier qualification and comprehensive incoming material testing.[5]
-
In-Process Controls (IPCs): These are tests performed during synthesis (e.g., reaction monitoring by HPLC) to ensure the process is consistent and under control.[22]
-
Intermediate Specification: Each isolated intermediate must have a defined specification, including tests for identity, purity (assay), specific impurities, and residual solvents.[23]
Common Analytical Techniques for Intermediate QC:
| Technique | Principle | Application in Intermediate Analysis |
| HPLC | Differential partitioning of analytes between a mobile and stationary phase. | Purity determination (assay), impurity profiling, reaction monitoring.[][24] |
| GC | Separation of volatile compounds in the gas phase. | Analysis of residual solvents, purity of volatile intermediates.[][24] |
| NMR | Nuclear spin transitions in a magnetic field. | Unambiguous structure elucidation and confirmation of identity.[] |
| MS | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight confirmation and structural analysis.[] |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups. |
Regulatory Landscape: Regulatory bodies like the FDA and EMA provide guidelines on the manufacture of drug substances. The ICH Q7 and Q11 guidelines are particularly relevant, outlining expectations for Good Manufacturing Practices (GMP) and the selection and justification of starting materials and intermediates.[23][25][26] GMP standards are typically applied from the point of the "Regulatory Starting Material" (RSM) onwards through all subsequent intermediate steps to the final API.[27]
Process Development and Scale-Up
Transitioning a synthetic route from a laboratory bench (grams) to a manufacturing plant (kilograms or tons) is a complex challenge.[28][29]
Key Considerations for Scale-Up:
-
Safety: Reactions that are manageable in the lab can become dangerously exothermic or produce significant off-gassing at scale. A thorough process safety assessment is required.
-
Process Robustness: The process must be reliable and consistently produce the intermediate within its quality specifications. Design of Experiments (DoE) is often used to understand process parameters and define a robust operating range.[28]
-
Equipment: The type of reactors, filtration systems, and dryers can impact the physical properties (e.g., crystal form, particle size) of the intermediate.
-
Sustainability: "Green chemistry" principles are increasingly important, focusing on reducing solvent use, minimizing waste, and using less hazardous reagents.[4]
Continuous flow manufacturing is an emerging technology that offers significant advantages for the synthesis of intermediates, including improved safety, consistency, and a smaller manufacturing footprint.[30][31][32]
Conclusion
Pharmaceutical intermediates are far more than simple stepping stones in a synthetic sequence. They are strategic tools that enable quality, efficiency, and safety in the production of life-saving medicines. A deep understanding of the chemistry behind their formation, coupled with rigorous analytical control and a forward-looking approach to scale-up and regulatory compliance, is essential for any professional in the field of drug development. By mastering the science and application of intermediates, researchers can accelerate the journey from laboratory discovery to market-ready pharmaceuticals.
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Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from [Link]
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European Medicines Agency (EMA). (2025). ICH M4Q (R2) Guideline on the common technical document for the registration of pharmaceuticals for human use. Retrieved from [Link]
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Sarex Fine Chemicals. (2025). The Role of Pharmaceutical Intermediates in Drug Manufacturing. Retrieved from [Link]
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Smith, K. F., et al. (2018). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
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Journal of Synthetic Chemistry. (2025). Development and Synthesis of Statin Derivatives with Improved Cholesterol-Lowering Activity. Retrieved from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
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Zhang, W. et al. (n.d.). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. ResearchGate. Retrieved from [Link]
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PYG Lifesciences. (2024). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Retrieved from [Link]
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American Chemical Society Publications. (2018). Development and Scale-Up of a Continuous Reaction for Production of an Active Pharmaceutical Ingredient Intermediate. Retrieved from [Link]
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American Chemical Society Publications. (2019). Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2023). 7-8 Techniques for Quality Control in Pharmaceutical Analysis. Retrieved from [Link]
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PharmaRead. (2025). A Beginner's Guide to Pharmaceutical Intermediate Production. Retrieved from [Link]
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Mahant Lifescience. (n.d.). The Role of Pharmaceutical Intermediates in Modern Drug Development. Retrieved from [Link]
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ResearchGate. (2025). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Retrieved from [Link]
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Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market. Retrieved from [Link]
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Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
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MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
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DS InPharmatics. (2021). Establishing Regulatory Starting Materials & Understanding the ICH. Retrieved from [Link]
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Application Notes and Protocols for Studying the Anxiolytic Effects of 4-Fluorophenibut in Animal Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of established animal models to investigate the anxiolytic (anxiety-reducing) properties of 4-fluorophenibut. This document offers in-depth, field-proven insights into the experimental design, execution, and data interpretation necessary for a robust preclinical assessment of this compound.
Introduction: Understanding 4-Fluorophenibut and the Imperative for Preclinical Anxiety Models
4-Fluorophenibut (also known as F-Phenibut or CGP-11130) is a derivative of phenibut, a neuropsychotropic drug developed in the Soviet Union in the 1960s.[1][2] Phenibut itself is an analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and is recognized for its anxiolytic and nootropic effects.[3][4] The primary mechanism of action for phenibut is agonism at the GABA-B receptor, with some weaker activity at GABA-A receptors.[3][5]
The introduction of a fluorine atom to the phenyl ring in 4-fluorophenibut significantly enhances its potency as a GABA-B receptor agonist, making it a subject of interest for its potential therapeutic effects.[6] Specifically, it is a selective agonist for the GABA-B receptor with an IC50 of 1.70 μM, demonstrating greater potency than phenibut.[6] Given that GABA-B receptor activation is a well-established mechanism for producing anxiolytic effects, it is hypothesized that 4-fluorophenibut will demonstrate significant anxiety-reducing properties in preclinical models.[7]
Animal models of anxiety are indispensable tools in the preclinical evaluation of novel therapeutic agents.[6] They provide a controlled environment to assess behavioral responses that are analogous to human anxiety.[8] The models described herein—the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test—are among the most widely validated and utilized assays for screening anxiolytic compounds.[1][6] These tests are based on the natural conflict between the rodent's innate drive to explore a novel environment and its aversion to open, brightly lit spaces.[9][10]
General Considerations for In Vivo Studies
Compound Preparation and Administration
4-Fluorophenibut hydrochloride is a solid that can be prepared for administration in a suitable vehicle. For oral administration (gavage), a common and effective method, the compound can be suspended in a 0.5% carboxymethyl cellulose (CMC) sodium solution.[11] Alternatively, it may be dissolved in saline or a small percentage of a non-toxic solvent like DMSO, further diluted in saline or corn oil.[11] It is crucial to conduct pilot solubility and stability tests with the chosen vehicle.
Oral gavage is a standard procedure for ensuring precise dosing in rodents.[12][13] The volume administered should typically not exceed 10 mL/kg of the animal's body weight.[13] As an alternative to gavage, voluntary oral administration in a palatable vehicle can be considered to reduce animal stress.[14][15]
Dosing and Control Groups
Given that 4-fluorophenibut is a more potent GABA-B agonist than phenibut, initial dose-finding studies are recommended. Based on studies with phenibut and the related GABA-B agonist baclofen, a starting dose range for 4-fluorophenibut in mice could be hypothesized to be between 1 and 10 mg/kg administered intraperitoneally (i.p.) or orally (p.o.).[4][16]
A typical study design should include:
-
Vehicle Control Group: Receives the same volume of the vehicle solution as the treatment groups.
-
4-Fluorophenibut Treatment Groups: At least three dose levels (e.g., low, medium, high) to establish a dose-response relationship.
-
Positive Control Group: A well-characterized anxiolytic drug, such as diazepam (a benzodiazepine) at a dose of 1-2 mg/kg i.p., to validate the sensitivity of the assay.[15]
Animal Model 1: The Elevated Plus Maze (EPM)
The EPM is a widely used and validated model for assessing anxiety-like behavior in rodents.[9][17] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open and elevated spaces.[10] Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms.[1][9]
Experimental Workflow for the Elevated Plus Maze
Caption: Workflow for the Elevated Plus Maze experiment.
Detailed Protocol for the Elevated Plus Maze
-
Apparatus: The maze is shaped like a plus sign and elevated from the floor (typically 50-70 cm). It consists of two open arms and two closed arms of equal dimensions, with a central platform.[10] For mice, arms are typically 30-35 cm long and 5 cm wide, with the closed arms having 15 cm high walls.[18]
-
Procedure:
-
Acclimatize the animals to the testing room for at least 60 minutes before the experiment.[5]
-
Administer 4-fluorophenibut, vehicle, or a positive control at the appropriate time before testing (e.g., 30-60 minutes for i.p. or p.o. administration).
-
Place the animal on the central platform of the maze, facing one of the open arms.[9]
-
Allow the animal to explore the maze for a 5-minute session.[9]
-
Behavior is recorded using an overhead video camera and analyzed with a video-tracking software.[5]
-
After the session, return the animal to its home cage.
-
Thoroughly clean the maze with 70% ethanol or a similar cleaning agent between trials to eliminate olfactory cues.[18]
-
-
Data Analysis: The primary measures of anxiety are:
-
Percentage of time spent in the open arms: (Time in open arms / Total time in open and closed arms) x 100.
-
Percentage of open arm entries: (Number of entries into open arms / Total number of entries into all arms) x 100.
-
Total number of arm entries: This serves as a measure of general locomotor activity. A significant change in this parameter may indicate sedative or stimulant effects of the compound.
-
| Parameter | Interpretation of Anxiolytic Effect |
| % Time in Open Arms | Increase |
| % Open Arm Entries | Increase |
| Total Arm Entries | No significant change |
| Head Dips | Increase |
| Stretch-Attend Postures | Decrease |
An increase in the percentage of time spent and entries into the open arms, without a significant change in total arm entries, is indicative of an anxiolytic effect.
Animal Model 2: The Open Field Test (OFT)
The OFT is another widely used model to assess anxiety-like behavior and general locomotor activity.[9][19] The test is based on the natural aversion of rodents to open, brightly lit areas.[17] Anxious animals tend to stay close to the walls of the open field (thigmotaxis), while less anxious animals will explore the central area more freely.[3][20]
Experimental Workflow for the Open Field Test
Caption: Workflow for the Open Field Test experiment.
Detailed Protocol for the Open Field Test
-
Apparatus: A square or circular arena with walls to prevent escape. For mice, a common size is 40x40x30 cm. The arena is typically made of a non-porous material for easy cleaning.[21] The area is often divided into a central zone and a peripheral zone by the analysis software.
-
Procedure:
-
Acclimatize the animals to the testing room for at least 60 minutes.
-
Administer 4-fluorophenibut, vehicle, or a positive control.
-
Gently place the animal in one of the corners of the open field.[17]
-
Allow the animal to explore the arena for a 5 to 10-minute session.[17]
-
Record the session with an overhead video camera for later analysis.
-
Return the animal to its home cage.
-
Clean the arena thoroughly between subjects.
-
-
Data Analysis:
-
Time spent in the center: An increase in the time spent in the central zone is indicative of an anxiolytic effect.[19]
-
Distance traveled in the center: Similar to time in the center, an increase suggests reduced anxiety.
-
Total distance traveled: This is a primary measure of general locomotor activity. GABA-B agonists like baclofen can sometimes reduce locomotor activity at higher doses, so it is crucial to monitor this parameter.[2][22]
-
Rearing: The number of times the animal stands on its hind legs. This can be interpreted as exploratory behavior, which may be affected by anxiety levels.[3]
-
| Parameter | Interpretation of Anxiolytic Effect |
| Time in Center | Increase |
| Distance in Center | Increase |
| Total Distance Traveled | No significant decrease (to rule out sedation) |
| Rearing Frequency | May increase or show no change |
| Thigmotaxis | Decrease |
Animal Model 3: The Light-Dark Box Test
The Light-Dark Box test is another widely used model for assessing anxiety-like behavior.[18][22] It is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[10] Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.[18]
Experimental Workflow for the Light-Dark Box Test
Caption: Workflow for the Light-Dark Box Test experiment.
Detailed Protocol for the Light-Dark Box Test
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment.[22] The two compartments are connected by a small opening.
-
Procedure:
-
Acclimatize the animals to the testing room.
-
Administer 4-fluorophenibut, vehicle, or a positive control.
-
Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.[22]
-
Allow the animal to explore the apparatus for a 10-minute session.
-
Record the session with a video camera and use tracking software for analysis.
-
Return the animal to its home cage.
-
Clean the apparatus thoroughly between subjects.
-
-
Data Analysis:
-
Time spent in the light compartment: An increase is indicative of an anxiolytic effect.
-
Number of transitions between compartments: An increase can also suggest reduced anxiety and increased exploratory behavior.
-
Latency to first enter the dark compartment: A longer latency may indicate reduced anxiety.
-
Total locomotor activity: Assessed by the number of line crossings within the compartments, to monitor for sedative or stimulant effects.
-
| Parameter | Interpretation of Anxiolytic Effect |
| Time in Light Compartment | Increase |
| Number of Transitions | Increase |
| Latency to Enter Dark | Increase |
| Locomotor Activity | No significant change |
Expected Outcomes and Interpretation
Based on its mechanism as a potent GABA-B receptor agonist, 4-fluorophenibut is expected to exhibit a clear anxiolytic profile in these behavioral models. A dose-dependent increase in open arm exploration in the EPM, increased time in the center of the OFT, and more time spent in the light compartment of the Light-Dark Box would be consistent with an anxiolytic effect.
It is crucial to monitor locomotor activity in all tests. At higher doses, GABA-B agonists can induce sedation, which would manifest as a decrease in total arm entries (EPM) or total distance traveled (OFT).[22] Such an effect could confound the interpretation of anxiety-related measures. Therefore, identifying a therapeutic window where anxiolytic effects are observed without significant motor impairment is a key objective of these studies.
Conclusion
The animal models and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of 4-fluorophenibut's anxiolytic potential. By carefully designing and executing these experiments, researchers can obtain reliable and interpretable data on the behavioral effects of this compound. A thorough understanding of the underlying principles of each model, coupled with meticulous experimental technique and appropriate statistical analysis, will be paramount to successfully characterizing the pharmacological profile of 4-fluorophenibut and its potential as a novel anxiolytic agent.
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Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322–328. Available from: [Link]
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Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471–481. Available from: [Link]
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Seibenhener, M. L., & Wooten, M. C. (2015). Use of the open field maze to measure locomotor and anxiety-like behavior in mice. Journal of Visualized Experiments, (96), e52434. Available from: [Link]
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Venogen Biochemicals. (n.d.). Buy F-Phenibut HCl (4-Fluorophenibut hydrochloride). Retrieved from [Link]
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Wikipedia. (2023, December 2). Phenibut. In Wikipedia. Retrieved from [Link]
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Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Retrieved from [Link]
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Atcha, Z., Imafidon, G., & Terry, A. V., Jr (2012). Alternative method of oral dosing for rats. Journal of the American Association for Laboratory Animal Science, 51(3), 359–364. Available from: [Link]
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JoVE. (2017). Elevated Plus Maze: Understanding the Basics. Retrieved from [Link]
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Amikishieva, A. V., & Semendyaeva, S. N. (2007). Effects of baclofen on anxiety, sexual motivation, and olfactory perception in male mice in different psychoemotional states. Neuroscience and Behavioral Physiology, 37(9), 929–937. Available from: [Link]
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protocols.io. (2024). Open field test for mice. Retrieved from [Link]
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WebMD. (n.d.). Phenibut: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]
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Dalvi, A., & Rodgers, R. J. (1996). GABAergic influences on plus-maze behaviour in mice. Psychopharmacology, 128(4), 380–397. Available from: [Link]
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Maze Engineers. (2018). Phenibut: A Nootropic Needing More Behavioral Studies. Retrieved from [Link]
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protocols.io. (2023). Elevated plus maze protocol. Retrieved from [Link]
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Wikipedia. (2023, August 28). 4-Fluorophenibut. In Wikipedia. Retrieved from [Link]
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Maze Engineers. (n.d.). The Light Dark Box Test. Retrieved from [Link]
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Wikipedia. (2023, November 26). GABA receptor agonist. In Wikipedia. Retrieved from [Link]
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Wikipedia. (2023, May 15). Light-dark box test. In Wikipedia. Retrieved from [Link]
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Psychiatrist.com. (2020). Phenibut: A Novel Nootropic With Abuse Potential. Retrieved from [Link]
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Belzung, C., & Griebel, G. (2001). Measuring anxiety in mice: a review. Behavioural Brain Research, 125(1-2), 141–149. Available from: [Link]
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La-Vu, M., Tobias, B. C., Schuette, P. J., & Adhikari, A. (2020). To Approach or Avoid: An Introductory Overview of the Study of Anxiety Using Rodent Assays. Frontiers in Behavioral Neuroscience, 14, 145. Available from: [Link]
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Griebel, G., & Holmes, A. (2013). 50 years of hurdles and advances in anxiolytic drug discovery. Nature Reviews Drug Discovery, 12(9), 667–687. Available from: [Link]
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Behlke, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. Available from: [Link]
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JoVE. (2017). Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test. Retrieved from [Link]
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Sala, M., et al. (1991). Behavioral differences in an elevated plus-maze: correlation between anxiety and decreased number of GABA and benzodiazepine receptors in mouse cerebral cortex. Pharmacological Research, 23(3), 279-285. Available from: [Link]
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Techniques for evaluating cognitive enhancement by (S)-4-fluorophenibut
An Application Guide for the Preclinical Evaluation of (S)-4-Fluorophenibut as a Cognitive Enhancer
Authored by: Gemini, Senior Application Scientist
Introduction
(S)-4-fluorophenibut, a chiral derivative of phenibut, is a potent GABA-B receptor agonist.[1][2][3] Structurally similar to baclofen, it is distinguished by a fluorine atom on the para position of the phenyl ring, which is believed to enhance its potency and ability to cross the blood-brain barrier.[4][5] While available through online vendors as a nootropic or research chemical, its formal cognitive-enhancing properties have not been systematically characterized.[1][3][4][6][7][8] This guide provides a multi-tiered framework for the preclinical evaluation of (S)-4-fluorophenibut, designed for researchers in pharmacology and neuroscience. Our approach is built on a logical progression from fundamental receptor interactions to complex behavioral outcomes, ensuring a comprehensive and mechanistically grounded assessment of its nootropic potential.
This document outlines a series of validated in vitro and in vivo protocols. The causality behind each experimental choice is explained, providing a self-validating system to build a robust pharmacological profile. We will first confirm target engagement and cellular function before assessing cognitive domains such as recognition memory and spatial learning, while carefully controlling for confounding behavioral effects like anxiolysis.
Section 1: In Vitro Characterization: Target Engagement and Functional Activity
Rationale: The foundational step in evaluating any psychoactive compound is to confirm its interaction with its intended molecular target. For (S)-4-fluorophenibut, the primary target is the GABA-B receptor. The following protocols are designed to quantify its binding affinity, determine its functional efficacy as an agonist, and measure its impact on neuronal excitability.
Protocol 1: GABA-B Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of (S)-4-fluorophenibut at the GABA-B receptor through competitive displacement of a specific radioligand. This assay directly quantifies the physical interaction between the compound and the receptor.
Methodology: This protocol is adapted from standard methods for GABA-B receptor binding.[9][10][11]
-
Tissue Preparation:
-
Rapidly dissect cerebral cortices from adult Sprague-Dawley rats on ice.
-
Homogenize the tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.[12]
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash away endogenous GABA.[9]
-
The final pellet is resuspended in Tris-HCl buffer containing 2.5 mM CaCl₂ to a protein concentration of ~0.25 mg/mL.[9]
-
-
Competitive Binding Assay:
-
Set up assay tubes containing:
-
100 µL of radioligand (e.g., 2-4 nM [³H]CGP54626, a potent GABA-B antagonist).[10]
-
100 µL of competing ligand: (S)-4-fluorophenibut at 10-12 different concentrations (e.g., 1 nM to 100 µM).
-
100 µL of vehicle for total binding determination.
-
100 µL of a non-labeled saturating ligand (e.g., 1 mM GABA) for non-specific binding determination.
-
700 µL of the membrane preparation.
-
-
Incubate the tubes at room temperature for 1.5 hours to reach equilibrium.[10]
-
-
Termination and Quantification:
-
Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters.
-
Wash the filters three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl).[10]
-
Place filters in scintillation vials with 5 mL of scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: The concentration of (S)-4-fluorophenibut that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined using non-linear regression analysis. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Table 1: Example Data for Radioligand Binding Assay
| Parameter | Description | Expected Outcome for (S)-4-fluorophenibut |
|---|---|---|
| IC₅₀ | Concentration for 50% radioligand displacement | ~1.70 µM (based on literature for racemic 4-fluorophenibut)[2] |
| Kᴅ | Dissociation constant of [³H]CGP54626 | Typically in the low nM range |
| Kᵢ | Binding affinity of (S)-4-fluorophenibut | Calculated value in the low µM to high nM range |
Protocol 2: [³⁵S]GTPγS Functional Assay
Objective: To determine if (S)-4-fluorophenibut acts as an agonist, antagonist, or inverse agonist at the GABA-B receptor. This is achieved by measuring the receptor-mediated activation of G-proteins.
Methodology: This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.[10]
-
Assay Buffer Preparation: 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Reaction Mixture:
-
In assay tubes, combine the prepared rat cortical membranes, 3 µM GDP, and varying concentrations of (S)-4-fluorophenibut.
-
To test for antagonism, co-incubate with a known GABA-B agonist like baclofen.
-
Incubate at 30°C for 30 minutes.
-
-
G-Protein Activation:
-
Add [³⁵S]GTPγS to a final concentration of 0.4 nM.[10]
-
Incubate for an additional 30 minutes at 30°C.
-
-
Termination and Quantification:
-
Terminate the reaction and quantify bound [³⁵S]GTPγS using the same vacuum filtration and scintillation counting method described in Protocol 1.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of (S)-4-fluorophenibut. An increase in binding indicates agonism. Calculate the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect) from the resulting dose-response curve.
Visualization 1: GABA-B Receptor Signaling Pathway
Caption: Proposed mechanism of (S)-4-fluorophenibut action at the neuronal membrane.
Section 2: In Vivo Assessment of Cognitive and Behavioral Effects
Rationale: After confirming target engagement, the next critical step is to evaluate the compound's effects in a living system. The following protocols use validated rodent behavioral paradigms to assess cognitive functions relevant to nootropic activity. A key principle is to use a battery of tests to probe different cognitive domains and to control for non-cognitive effects (e.g., changes in anxiety or motor activity) that could confound the interpretation of results.
General Considerations:
-
Animals: Adult male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Administration: (S)-4-fluorophenibut can be administered via intraperitoneal (IP) injection or oral gavage. The timing of administration before testing (e.g., 30-60 minutes) should be consistent and determined in pilot studies.
-
Dosage: Based on its higher potency than phenibut, initial dose-finding studies should start low (e.g., 1-10 mg/kg).[4]
-
Controls: All experiments must include a vehicle-treated control group. A positive control group (e.g., treated with a known nootropic like piracetam or aniracetam) can also be included for comparison.
Protocol 3: The Novel Object Recognition (NOR) Test
Objective: To assess short-term recognition memory, a form of episodic memory that is highly dependent on the perirhinal cortex and hippocampus. The test leverages the innate tendency of rodents to explore novel objects more than familiar ones.[13]
Methodology: This is a standard three-day protocol.[13]
-
Day 1: Habituation:
-
Day 2: Training (Familiarization Phase):
-
Administer (S)-4-fluorophenibut or vehicle to the animals.
-
After the appropriate pre-treatment time, place two identical objects (e.g., small plastic blocks of the same shape and color) in opposite corners of the arena.
-
Place the mouse in the arena, equidistant from both objects, and allow it to explore freely for 10 minutes.[14]
-
Record the session via video for later analysis. Exploration is defined as the mouse's nose being within 2 cm of the object and pointing toward it.
-
-
Day 3: Testing Phase:
-
The drug is typically not administered on this day to test memory of the drugged state.
-
Replace one of the familiar objects with a novel object (different shape and color). The position of the novel object should be counterbalanced across animals.
-
Place the mouse back in the arena and record a 5-10 minute session.
-
Data Analysis: The primary metric is the Discrimination Index (DI) , calculated as: DI = (Time exploring Novel Object - Time exploring Familiar Object) / (Total exploration time) A positive DI indicates that the mouse remembers the familiar object and prefers the novel one, signifying intact recognition memory. Enhanced memory would be reflected by a significantly higher DI in the drug-treated group compared to the vehicle group.
Visualization 2: Workflow for the Novel Object Recognition Test
Caption: Standard experimental timeline for the Novel Object Recognition (NOR) test.
Protocol 4: The Morris Water Maze (MWM) Test
Objective: To assess hippocampus-dependent spatial learning and reference memory.[16] The MWM is considered a gold-standard test for cognitive enhancement, as it requires the animal to learn and remember the location of a submerged platform using distal spatial cues.[16][17]
Methodology: The test consists of two main phases.[16][18]
-
Acquisition Phase (4-5 days):
-
The maze is a large circular pool (120-150 cm diameter) filled with opaque water (e.g., using non-toxic white paint). A small escape platform is hidden 1-2 cm below the surface.[17][19]
-
Each day, each mouse undergoes four trials. For each trial, the mouse is placed into the water facing the wall from one of four quasi-random start positions (N, S, E, W).
-
The mouse is given 60-90 seconds to find the hidden platform. If it fails, it is gently guided to the platform and allowed to rest there for 15-20 seconds.[16]
-
(S)-4-fluorophenibut or vehicle is administered 30-60 minutes before the first trial of each day.
-
A video tracking system records the swim path, speed, and time to find the platform (escape latency).
-
-
Probe Trial (24h after last acquisition day):
-
The platform is removed from the pool.
-
The mouse is placed in the pool from a novel start position and allowed to swim for 60 seconds.
-
The test measures the animal's memory of the platform's location.
-
Data Analysis:
-
Acquisition: A learning curve is generated by plotting the average daily escape latency. A steeper curve (faster decrease in latency) in the drug group suggests enhanced spatial learning.
-
Probe Trial: Key metrics include:
-
Time spent in the target quadrant (where the platform was).
-
Number of crossings over the former platform location.
-
Significantly more time in the target quadrant compared to other quadrants indicates strong spatial memory.
-
Table 2: Key Parameters for MWM Data Interpretation
| Phase | Parameter | Interpretation of Improvement |
|---|---|---|
| Acquisition | Escape Latency | Faster decrease across days indicates enhanced learning. |
| Acquisition | Path Length | Shorter path to the platform indicates more efficient strategy. |
| Probe Trial | Time in Target Quadrant | Increased percentage of time suggests stronger memory consolidation. |
| Probe Trial | Platform Crossings | Higher frequency indicates more precise memory of the location. |
Protocol 5: The Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior.[20] Given that (S)-4-fluorophenibut is a GABAergic compound, it is highly likely to have anxiolytic effects.[5][8] It is crucial to measure this, as reduced anxiety can lead to increased exploratory behavior in cognitive tests, which could be misinterpreted as a cognitive enhancement.
Methodology: The EPM apparatus consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.[21]
-
Acclimation: Allow the animal to acclimate to the testing room for at least 30 minutes.
-
Testing:
-
Administer (S)-4-fluorophenibut or vehicle.
-
After the pre-treatment time, place the animal in the center of the maze, facing an open arm.[20]
-
Allow the animal to explore freely for 5 minutes.
-
A video tracking system records the animal's movement, specifically the entries into and duration spent in each arm.[20][22]
-
Data Analysis:
-
Anxiolytic Effect: An increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms is indicative of a reduction in anxiety.[20][22]
-
Locomotor Activity: The total number of arm entries can be used as a measure of general locomotor activity to rule out sedative or hyperactive effects.
Section 3: Integrated Analysis and Conclusion
Rationale: A robust evaluation requires synthesizing data from all assays to form a coherent pharmacological profile. The goal is to connect the dots from molecular mechanism to behavioral outcome.
Building a Coherent Profile:
-
Dissect Cognitive vs. Non-Cognitive Effects: Analyze the results from the EPM alongside the NOR and MWM tests. If a dose of (S)-4-fluorophenibut enhances performance in the MWM but also significantly increases open-arm time in the EPM, the interpretation must be cautious. The apparent cognitive enhancement could be partially due to reduced anxiety and increased willingness to explore. A true nootropic effect is ideally observed at doses that do not produce significant anxiolytic or sedative side effects.
-
Dose-Response Relationship: A clear dose-response relationship in the cognitive tasks, preferably following an inverted "U" shape (where performance improves with dose up to a point and then declines), is a hallmark of many nootropic agents.
Visualization 3: Integrated Evaluation Workflow
Caption: A tiered approach for the systematic evaluation of (S)-4-fluorophenibut.
By following this structured, multi-tiered approach, researchers can generate a comprehensive and reliable assessment of the cognitive-enhancing potential of (S)-4-fluorophenibut, distinguishing true nootropic effects from other psychoactive properties and firmly grounding behavioral observations in molecular mechanisms.
References
-
Irie, T., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology. Available at: [Link]
-
Enna, S.J. & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology. Available at: [Link]
-
Stafslien, D. H., et al. (2022). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. Available at: [Link]
-
PsychonautWiki Contributors. (2022). F-Phenibut. PsychonautWiki. Available at: [Link]
-
Wikipedia contributors. (2023). 4-Fluorophenibut. Wikipedia. Available at: [Link]
-
Chebib, M., et al. (2024). Chimeric Approach to Identify Molecular Determinants of Nicotinic Acetylcholine Receptors. MDPI. Available at: [Link]
-
Mouse Metabolic Phenotyping Centers. (2024). Novel Object Recognition test. MMPC.org. Available at: [Link]
-
Corazza, O., et al. (2020). The Psychonauts' World of Cognitive Enhancers. Frontiers in Psychiatry. Available at: [Link]
-
Vorhees, C.V. & Williams, M.T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols. Available at: [Link]
-
Mondal, P., et al. (2021). Current Trends in the Animal Models for Screening of Nootropic Agents. ResearchGate. Available at: [Link]
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Walf, A.A. & Frye, C.A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols. Available at: [Link]
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Melior Discovery. Elevated Plus Maze Model of Anxiety. Melior Discovery. Available at: [Link]
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San Diego Instruments. (2023). Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. San Diego Instruments. Available at: [Link]
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Lueptow, L.M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments. Available at: [Link]
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Dutta, R. & Sengupta, P. (2022). A short review on behavioural assessment methods in rodents. Medical Journal of Dr. D.Y. Patil Vidyapeeth. Available at: [Link]
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JoVE. (2017). Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test. Journal of Visualized Experiments. Available at: [Link]
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QxMD. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABA B receptor agonist, activates an outward-rectifying K + current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. Read by QxMD. Available at: [Link]
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ResearchGate. (2020). The protocol of the Morris Water Maze to study working memory... ResearchGate. Available at: [Link]
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Semantic Scholar. Activation of the γ-Aminobutyric Acid Type B (GABA(B)) Receptor by Agonists and Positive Allosteric Modulators. Semantic Scholar. Available at: [Link]
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Sieghart, W. (2015). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers in Molecular Neuroscience. Available at: [Link]
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International Journal of Pharmacy. (2012). Screening of nootropics: An overview of preclinical evaluation techniques. ijptonline.com. Available at: [Link]
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Semantic Scholar. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist... Semantic Scholar. Available at: [Link]
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Frang, H., et al. (2020). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules. Available at: [Link]
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News-Medical.Net. (2024). Enhancing Morris water maze experiments for researchers. News-Medical.Net. Available at: [Link]
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Pin, J.P. & Bettler, B. (2016). The GABAB Receptor—Structure, Ligand Binding and Drug Development. MDPI. Available at: [Link]
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Mao, X. Novel object recognition test. SlidePlayer. Available at: [Link]
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JoVE. (2022). Novel Object Recognition Test: Investigation Of Learning & Memory In Mice l Protocol Preview. YouTube. Available at: [Link]
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Bertin Bioreagent. 4-fluoro Phenibut (hydrochloride). Bertin Bioreagent. Available at: [Link]
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INNO PHARMCHEM. (2023). The Science Behind 4-Fluorophenibut: A Comprehensive Look. ningboinno.com. Available at: [Link]
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Maze Engineers. (2018). Phenibut: A Nootropic Needing More Behavioral Studies. Maze Engineers. Available at: [Link]
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D'Hooge, R. & De Deyn, P.P. (2001). Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory. Brain Research Reviews. Available at: [Link]
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Walf, A.A. & Frye, C.A. (2012). Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age. Frontiers in Behavioral Neuroscience. Available at: [Link]
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Mattson, M.P., et al. (2014). Cognitive and behavioral evaluation of nutritional interventions in rodent models of brain aging and dementia. Nutritional Neuroscience. Available at: [Link]
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Ari, C., et al. (2019). Elevated Plus Maze Test Combined with Video Tracking Software to Investigate the Anxiolytic Effect of Exogenous Ketogenic Supplements. Journal of Visualized Experiments. Available at: [Link]
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Maze Engineers. Novel Object Recognition. Maze Engineers. Available at: [Link]
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INNO PHARMCHEM. (2023). The Future of Cognitive Enhancement: Exploring F-Phenibut. ningboinno.com. Available at: [Link]
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Kulkarni, S.K. & Reddy, D.S. (2012). Screening of nootropics: an overview on preclinical evaluation techniques. International Journal of Pharmacy. Available at: [Link]
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Application Note: Preparation and Handling of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride Stock Solutions
Abstract
This comprehensive guide provides detailed protocols for the preparation, validation, and storage of stock solutions of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document emphasizes methodological precision, safety, and solution stability to ensure the integrity and reproducibility of experimental outcomes. By elucidating the rationale behind each step, this note serves as an essential resource for leveraging this important GABAergic compound in research settings.
Introduction: Scientific Context and Importance
This compound is a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. As a specific enantiomer, its stereochemistry is critical for its biological activity, which includes interacting with GABA_B receptors and voltage-dependent calcium channels[1]. The fluorophenyl moiety enhances its lipophilicity and metabolic stability, making it a compound of significant interest in neuroscience research and the development of therapeutics for neurological and psychiatric disorders[2].
The accuracy of in vitro and in vivo studies hinges on the precise concentration and stability of the compounds being tested. Improperly prepared or stored stock solutions can introduce significant variability, leading to erroneous data and irreproducible results. This application note provides a self-validating framework for preparing and handling solutions of this compound, establishing a foundation of trustworthiness for subsequent experimental work.
Compound Specifications and Physicochemical Properties
A thorough understanding of the compound's properties is fundamental to its correct handling and solubilization. The hydrochloride salt form is specifically utilized to improve aqueous solubility, a critical factor for many biological assays[1].
| Property | Value | Source |
| IUPAC Name | (3S)-3-amino-4-(4-fluorophenyl)butanoic acid hydrochloride | Internal Data |
| Synonyms | (S)-4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride | [1] |
| CAS Number | 270343-42-9 | Vendor Specific |
| Molecular Formula | C₁₀H₁₃ClFNO₂ | [1] |
| Molecular Weight | 233.67 g/mol | [1] |
| Form | Solid (typically off-white powder) | General Observation |
| Solubility | The hydrochloride salt improves aqueous solubility. Generally soluble in water, Dimethyl Sulfoxide (DMSO), and to a lesser extent, Ethanol. Empirical testing is recommended. | [1] |
Health, Safety, and Handling Precautions
As with any chemical reagent, adherence to safety protocols is paramount. While this compound does not have unique, extreme hazards, standard laboratory practices for handling aminobutyric acid derivatives should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields to prevent skin and eye contact[3].
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles[4].
-
Handling Solid: Avoid generating dust during weighing and transfer[5][6]. Use appropriate tools (e.g., spatulas) and weigh the compound on a tared weigh paper or in a suitable container.
-
Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations.
-
First Aid: In case of contact, rinse skin or eyes with copious amounts of water[5]. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Protocol: Preparation of a Primary Stock Solution (10 mM in DMSO)
A primary stock solution is a concentrate prepared with high accuracy, from which working solutions are later prepared[7][8]. DMSO is a common choice for primary stocks due to its high solvating power and compatibility with many biological assays upon sufficient dilution.
Causality Behind Choices:
-
Why 10 mM? This concentration is a practical starting point—high enough to allow for a wide range of dilutions for working solutions, yet low enough to ensure complete solubilization of a reasonable mass of the compound.
-
Why DMSO? DMSO is a superior solvent for many organic molecules and is miscible with aqueous media. It is also amenable to long-term storage at -20°C or -80°C.
Workflow for Primary Stock Solution Preparation
Caption: Workflow for preparing a primary stock solution.
Step-by-Step Methodology:
-
Calculation: Determine the mass of this compound required.
-
Formula: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )
-
Example (for 10 mL of a 10 mM solution):
-
Mass = (0.010 mol/L) × (0.010 L) × (233.67 g/mol ) = 0.02337 g = 23.37 mg
-
-
-
Weighing: On a calibrated analytical balance, accurately weigh 23.37 mg of the compound. Record the exact mass.
-
Expert Tip: For improved accuracy, recalculate the final concentration based on the actual mass weighed. For example, if you weigh 23.50 mg, the actual concentration will be 10.06 mM.
-
-
Solubilization:
-
Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.
-
Add approximately 8 mL of high-purity, anhydrous DMSO.
-
Cap the flask and vortex thoroughly until the solid is completely dissolved. If necessary, use a sonicator bath for short intervals to aid dissolution. Visually inspect against a light source to ensure no particulates remain.
-
-
Final Volume Adjustment:
-
Once the solute is fully dissolved, carefully add DMSO until the bottom of the meniscus reaches the 10 mL calibration mark on the flask.
-
Invert the flask 10-15 times to ensure the solution is homogeneous.
-
-
Storage:
-
Dispense the stock solution into smaller, single-use aliquots in amber glass or polypropylene vials to prevent degradation from light and repeated freeze-thaw cycles[9].
-
Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials[10].
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol: Preparation of an Aqueous Working Solution (e.g., 100 µM in PBS)
Working solutions are diluted from the primary stock for immediate use in experiments[8]. It is critical to ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is low enough to not affect the biological system being studied (typically ≤0.1%).
Workflow for Working Solution Preparation
Caption: Workflow for diluting a primary stock to a working solution.
Step-by-Step Methodology:
-
Thawing: Remove one aliquot of the 10 mM primary stock solution from the freezer and allow it to thaw completely at room temperature. Vortex briefly to ensure homogeneity.
-
Calculation (Serial Dilution): Use the C₁V₁ = C₂V₂ formula to determine the required volumes[11]. A 1:100 dilution is required to go from 10 mM to 100 µM.
-
Formula: V₁ (Volume of Stock) = (C₂ × V₂) / C₁
-
Example (to make 1 mL of 100 µM solution):
-
V₁ = (100 µM × 1000 µL) / 10,000 µM = 10 µL
-
-
Volume of Diluent (PBS): V(diluent) = V₂ - V₁ = 1000 µL - 10 µL = 990 µL
-
-
Dilution:
-
Using a calibrated pipette, add 990 µL of your desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to a sterile microcentrifuge tube.
-
Add 10 µL of the 10 mM primary stock solution to the buffer.
-
Expert Tip: To ensure accurate transfer of the viscous DMSO stock, pipette slowly and rinse the tip in the buffer after dispensing.
-
-
Mixing: Cap the tube and vortex thoroughly to ensure the working solution is homogeneous.
-
Final DMSO Concentration: In this example, the final DMSO concentration is 10 µL / 1000 µL = 1%. For many cell-based assays, a further 1:10 dilution into the final assay medium is common, bringing the DMSO concentration to a well-tolerated 0.1%. Always run a vehicle control with the same final DMSO concentration.
Quality Control and Solution Validation
A protocol is only trustworthy if it is self-validating. The concentration and stability of stock solutions should not be assumed but confirmed empirically.
-
Concentration Verification: The concentration of a newly prepared stock solution can be verified using an analytical method like HPLC-UV[12]. This involves comparing the instrument response of a diluted aliquot of the new stock against a calibration curve generated from a certified reference standard[13]. The acceptance criterion for two separately weighed stock solutions should be a difference of less than 5%.
-
Stability Assessment: The stability of the stock solution under various conditions should be evaluated to establish an expiration date and proper handling procedures.
-
Freeze-Thaw Stability: Analyze a stock solution aliquot after subjecting it to several (e.g., 3-5) freeze-thaw cycles.
-
Bench-Top Stability: Keep an aliquot at room temperature for a relevant duration (e.g., 6-24 hours) and analyze it.
-
Long-Term Stability: Analyze aliquots stored at -20°C or -80°C at various time points (e.g., 1, 3, 6 months).
-
Acceptance Criteria: The concentration of the tested sample should be within ±10-15% of the freshly prepared (time zero) sample.
-
Conclusion
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 103611, 4-Fluorophenibut. Retrieved from [Link]
-
precisionFDA. (n.d.). 4-AMINO-4-PHENYLBUTANOIC ACID HYDROCHLORIDE. Retrieved from [Link]
- Google Patents. (n.d.). US4290972A - Process for the production of 4-aminobutyric acid or its derivatives.
-
ResearchGate. (2019). What is the best way to validate stability of stock solution and standard solution in HPLC?. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: DL-2-Aminobutyric acid. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]
-
Journal of Pharmacokinetics and Pharmacodynamics. (2010). NonClinical Dose Formulation Analysis Method Validation and Sample Analysis. Retrieved from [Link]
-
Welch Materials. (2025). HPLC Content Determination Method Validation: A Comprehensive Guide. Retrieved from [Link]
-
Bioscience, Biotechnology, and Biochemistry. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. Retrieved from [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
-
ResearchGate. (2025). Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization | Request PDF. Retrieved from [Link]
-
Quansys Biosciences. (2023). Dilutions: Explanations and Examples of Common Methods. Retrieved from [Link]
Sources
- 1. 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride | 1858241-03-8 | Benchchem [benchchem.com]
- 2. Buy (3S)-3-amino-4-(4-fluorophenyl)butanoic Acid [smolecule.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. fishersci.com [fishersci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 9. phytotechlab.com [phytotechlab.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Dilutions: Explanations and Examples of Common Methods [quansysbio.com]
- 12. researchgate.net [researchgate.net]
- 13. welch-us.com [welch-us.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride. This resource provides in-depth troubleshooting advice and frequently asked questions to address common solubility challenges encountered during experimental work. Our goal is to equip you with the scientific rationale and practical protocols to effectively handle this compound.
Introduction to this compound
This compound is a gamma-aminobutyric acid (GABA) analog. As with many active pharmaceutical ingredients (APIs), achieving the desired concentration in various solvents can be a significant hurdle. This guide will walk you through a systematic approach to improving its solubility.
The hydrochloride salt form is intended to enhance the aqueous solubility of the parent compound.[1] However, challenges in achieving high concentrations in aqueous and organic solvents are still frequently reported.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues related to the solubility of this compound.
Q1: I'm having difficulty dissolving this compound in water. What is its expected aqueous solubility?
Troubleshooting Steps:
-
Mechanical Agitation: Gentle heating (to 37-40°C) and mechanical agitation, such as vortexing or sonication, can significantly aid dissolution by providing the necessary energy to overcome the lattice energy of the crystal.
-
pH Adjustment: The solubility of this compound is highly dependent on pH due to its zwitterionic nature, possessing both a carboxylic acid and an amino group.[3] Adjusting the pH of the aqueous solution can dramatically improve solubility.
Q2: How does pH affect the solubility of this compound and what is the optimal pH for dissolution?
A2: The solubility of amino acid derivatives is lowest at their isoelectric point (pI) and increases as the pH moves away from the pI.[4] To predict the optimal pH, we must first estimate the pKa values of the carboxylic acid and amino groups. For the parent compound, GABA, the pKa of the carboxylic acid is approximately 4.03, and the pKa of the amino group is around 10.56. The fluorine substitution on the phenyl ring in your compound will likely have a modest electron-withdrawing effect, which could slightly lower these pKa values.
-
At low pH (pH < ~2): The carboxylic acid group will be protonated (neutral), and the amino group will be protonated (positive charge). The net positive charge will enhance solubility in aqueous media.
-
At high pH (pH > ~11): The carboxylic acid group will be deprotonated (negative charge), and the amino group will be neutral. The net negative charge will also enhance solubility.
-
At a pH between the two pKa values: The compound will exist predominantly as a zwitterion, which often has lower solubility.
Troubleshooting Workflow for pH Optimization:
Caption: Workflow for determining the pH-dependent solubility profile.
Q3: I need to prepare a concentrated stock solution in an organic solvent. Which solvent should I use?
A3: For the related compound, Phenibut hydrochloride, a solubility of up to 100 mg/mL in Dimethyl Sulfoxide (DMSO) has been reported, often requiring sonication.[2]
Recommended Solvents and Troubleshooting:
| Solvent | Expected Solubility | Troubleshooting Tips |
| DMSO | Moderate to high (up to ~100 mg/mL) | Sonication and gentle warming may be necessary. Be aware that DMSO is hygroscopic and can absorb water, which may affect the solubility of hydrochloride salts. |
| Ethanol/Methanol | Low to moderate | May require significant solvent volume. Consider using a co-solvent system. |
| Water | Moderate to high with pH adjustment | As discussed in Q2, adjusting the pH is a highly effective strategy for aqueous solutions. |
Q4: Can I use co-solvents to improve the solubility of this compound?
A4: Yes, co-solvents can be a very effective strategy. A common approach for in vivo studies of poorly soluble compounds is to use a mixture of solvents. For example, a formulation for Phenibut hydrochloride involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Another suggested formulation is 10% DMSO and 90% (20% SBE-β-CD in saline).[2]
Co-solvent System Development Workflow:
Sources
Technical Support Center: Stability of (S)-3-Amino-4-(4-fluorophenyl)butanoic Acid in Solution
Prepared by: Senior Application Scientist, Gemini Laboratories
Welcome to the technical support center for (S)-3-Amino-4-(4-fluorophenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the stability and integrity of this compound in solution. We will address common questions and troubleshooting scenarios encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My baseline purity for (S)-3-Amino-4-(4-fluorophenyl)butanoic acid seems low immediately after preparing a stock solution. What could be the cause?
A1: This is a common issue that can often be traced back to the initial dissolution step rather than immediate degradation. The compound, being a zwitterionic amino acid, has specific solubility characteristics.
-
Causality & Expert Insight: The molecule possesses both an acidic carboxylic group and a basic amino group, giving it a pKa value that influences its charge state and solubility at a given pH.[1][2] If the pH of your solvent is near the isoelectric point of the compound, its solubility will be at its minimum, leading to incomplete dissolution that can be mistaken for low purity on an HPLC trace. Furthermore, the presence of the fluorine atom enhances lipophilicity, which can affect its solubility in purely aqueous solutions.[1]
-
Troubleshooting Steps:
-
Verify Solubility: Before assuming degradation, confirm the compound is fully dissolved. Visually inspect for any particulate matter. Try gentle warming (not to exceed 40°C) or sonication to aid dissolution.
-
Adjust pH: For aqueous solutions, a slight pH adjustment can dramatically improve solubility. Add a small amount of dilute acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH) to shift the pH away from the isoelectric point. For many amino acids, a pH of 2 or a pH of 8-9 is effective.
-
Solvent Choice: While aqueous buffers are common, consider using co-solvents if your experimental design allows. Dimethyl sulfoxide (DMSO) is an excellent choice for creating high-concentration stock solutions.[3] For subsequent dilutions into aqueous media, ensure the final DMSO concentration is low enough to not interfere with your assay (typically <1%).
-
Q2: I'm observing a new peak in my chromatogram after storing my solution for 24 hours at room temperature. Is this a known degradant?
A2: While (S)-3-Amino-4-(4-fluorophenyl)butanoic acid is generally stable under standard laboratory conditions, prolonged exposure to non-optimal conditions can lead to degradation.[4] The appearance of a new peak strongly suggests the formation of a degradation product.
-
Potential Degradation Pathway: One of the most common degradation pathways for β-amino acids like this one, especially under certain pH and temperature conditions, is intramolecular cyclization. The amino group can act as a nucleophile, attacking the carbonyl carbon of the carboxylic acid to form a lactam (a cyclic amide). This reaction eliminates a molecule of water.
-
Expert Insight & Validation: To confirm if the new peak is a lactam or another degradant, a forced degradation study is the authoritative approach.[5] This involves intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, oxidation, high heat, and light) to accelerate the formation of potential degradation products.[6][7] By analyzing these stressed samples, you can create a "fingerprint" of potential degradants and see if your unknown peak matches one of them. LC-MS/MS analysis is invaluable here, as it can provide the mass of the new peak, helping to elucidate its structure.[8][9]
-
Recommended Storage to Prevent Degradation:
-
Temperature: Store stock solutions at -20°C or -80°C for long-term stability. For daily use, aliquots can be kept at 2-8°C for short periods (up to a few days), but stability at this temperature should be validated for your specific buffer system.
-
pH: Maintain the pH of aqueous solutions within a neutral to slightly acidic range (e.g., pH 5-7), unless your experiment requires otherwise. Avoid strongly acidic or alkaline conditions during storage.
-
Light: Protect solutions from direct light by using amber vials or wrapping containers in aluminum foil.[4]
-
Q3: The peak area of my compound is decreasing over the course of an automated HPLC run. What's causing this instability in the autosampler?
A3: This is a classic sign of on-instrument instability. The controlled environment of an HPLC autosampler (often refrigerated) helps, but some factors can still contribute to degradation over a long sequence.
-
Causality & Troubleshooting:
-
Temperature Fluctuation: Ensure the autosampler cooler is functioning correctly and maintaining the set temperature (e.g., 4°C). Inconsistent cooling can accelerate degradation.
-
Solvent Mismatch & pH Effects: If your sample is dissolved in a solvent like DMSO but your mobile phase is highly aqueous, the compound could begin to precipitate at the injection interface over time, leading to a smaller injected amount. More critically, if the mobile phase has a pH that promotes degradation (e.g., highly acidic or basic), the compound may degrade while waiting in the injection loop or vial.
-
Leaching from Vials/Caps: While less common, ensure you are using high-quality, inert polypropylene or glass vials and septa. Reactive components could potentially leach into your sample solution.
-
-
Workflow Validation Diagram: The following workflow helps diagnose and mitigate autosampler instability.
Caption: Troubleshooting workflow for HPLC autosampler instability.
Quantitative Data Summary
While specific degradation kinetics for (S)-3-Amino-4-(4-fluorophenyl)butanoic acid are not extensively published, general stability guidelines for fluorinated amino acids suggest enhanced thermal and chemical stability compared to their non-fluorinated analogs.[1] The following table summarizes recommended storage conditions based on best practices for similar compounds.
| Condition | Solvent/Matrix | Temperature | Recommended Duration | Primary Risk Factor |
| Long-Term Storage | DMSO, Dry Solid | -20°C or -80°C | > 6 months | Temperature Fluctuation |
| Short-Term Storage | Aqueous Buffer (pH 5-7) | 2-8°C | < 72 hours | pH-mediated cyclization |
| Working Solution | Assay Buffer | Room Temperature | < 8 hours | Light, Temperature |
| Autosampler | Mobile Phase / Assay Buffer | 4-10°C | < 24 hours | Extended Time at Temp. |
Experimental Protocol: Stability-Indicating HPLC Method
This protocol describes a general-purpose, stability-indicating Reverse-Phase HPLC (RP-HPLC) method suitable for assessing the purity and stability of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid. The goal of a stability-indicating method is to separate the intact parent compound from any potential degradation products.[10]
Reagents and Materials:
-
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid reference standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, e.g., Milli-Q)
-
Formic Acid (LC-MS Grade)
-
C18 Reversed-Phase HPLC Column (e.g., Agilent Zorbax, Waters SunFire; 4.6 x 150 mm, 3.5 µm particle size)
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is an MS-compatible modifier that ensures protonation of the amino group for good peak shape.[11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier for reversed-phase separation of small molecules. |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-25 min: 5% B | A gradient elution is necessary to separate the relatively polar parent compound from potentially more hydrophobic or hydrophilic degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Detection | UV at 210 nm and 254 nm | The phenyl ring provides absorbance at 254 nm, while 210 nm is a more universal wavelength for detecting the peptide-like backbone and potential degradants lacking the chromophore. |
| Injection Vol. | 10 µL | |
| Sample Prep. | Dissolve in DMSO (stock) and dilute with Mobile Phase A to 0.1 mg/mL | Diluting in the initial mobile phase composition prevents peak distortion. |
Experimental Workflow Diagram:
Caption: Workflow for stability analysis via RP-HPLC.
References
- Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
-
National Center for Biotechnology Information. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques. Retrieved from [Link]
-
PubChem. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). (S)-3-Amino-4-phenylbutanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorophenibut. Retrieved from [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
- Google Patents. (n.d.). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. (n.d.). Stability Indicating Analytical Method Development and Validation. Retrieved from [Link]
-
Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]
-
MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
Biology LibreTexts. (2026). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]
-
ITM University. (n.d.). Development and validation of a stability-indicating analytical method for simultaneous determination of sodium phenylbutyrate a. Retrieved from [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2013). What is the official method for analysis of free amino acids by HPLC(WATERS)? Retrieved from [Link]
-
Science.gov. (n.d.). hplc amino acid: Topics by Science.gov. Retrieved from [Link]
-
PubMed. (n.d.). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC. Retrieved from [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]
-
Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]
-
Science.gov. (n.d.). validate analysis methods: Topics by Science.gov. Retrieved from [Link]
-
ChemBK. (n.d.). 4-amino-3-phenylbutanoic acid. Retrieved from [Link]
-
Chemsrc. (n.d.). 3-Amino-4-phenylbutanoic acid. Retrieved from [Link]
Sources
- 1. Buy (3S)-3-amino-4-(4-fluorophenyl)butanoic Acid [smolecule.com]
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- 11. agilent.com [agilent.com]
Technical Support Center: Chiral Amino Acid Synthesis
Welcome to the Technical Support Center for Chiral Amino Acid Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing enantiomerically pure amino acids. The synthesis of these chiral building blocks is a cornerstone of modern pharmaceutical and biochemical research, yet it is fraught with challenges that can impact yield, purity, and stereochemical integrity.
This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will explore the causality behind common experimental issues and offer robust, validated protocols to overcome them. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve the challenges inherent in this demanding area of synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in synthesizing chiral amino acids?
A: The primary challenge is achieving high enantiomeric purity. While many synthetic routes can produce the desired amino acid, controlling the stereochemistry at the alpha-carbon to favor one enantiomer (L- or D-) requires specialized asymmetric synthesis strategies.[1] Other significant hurdles include preventing racemization during synthesis and purification, ensuring the scalability of the chosen method, and managing the cost and environmental impact of reagents and catalysts.[1]
Q2: How do enzymatic and chemical synthesis methods for chiral amino acids differ?
A: Enzymatic synthesis employs biological catalysts (enzymes) that are highly specific and operate under mild conditions, such as in aqueous solutions at ambient temperatures. This often results in exceptional enantioselectivity and regioselectivity with minimal byproducts.[1][2] In contrast, chemical synthesis, while highly versatile, may necessitate harsher reaction conditions, the use of organic solvents, and can sometimes be less selective, leading to the formation of the undesired enantiomer that must be removed through purification.[1]
Q3: What are protecting groups, and why are they crucial in amino acid synthesis?
A: Protecting groups are chemical moieties that temporarily block reactive functional groups on an amino acid to prevent unwanted side reactions during synthesis, such as polymerization or self-coupling.[3][4] An ideal protecting group can be easily introduced, is stable throughout the synthetic steps, does not interfere with the desired reactions, and can be removed under conditions that do not compromise the integrity of the final product.[3] The use of orthogonal protecting groups, which can be removed in the presence of other protecting groups, is a key strategy in multi-step peptide synthesis.[3] The two most common N-terminal protecting groups are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl).[5]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of chiral amino acids, providing detailed explanations and actionable solutions.
Issue 1: Low Enantiomeric Excess (e.e.)
Q: My reaction has produced the desired amino acid, but the enantiomeric excess is consistently low. What are the likely causes and how can I improve it?
A: Low enantiomeric excess is a common and multifaceted problem in asymmetric synthesis. The root cause often lies in the catalyst system, reaction conditions, or substrate quality.
-
Causality & Explanation:
-
Suboptimal Catalyst or Ligand: The choice of chiral catalyst or ligand is paramount for achieving high stereoselectivity.[6] An ideal chiral ligand should be accessible and its structure systematically modifiable to fine-tune the catalyst for a specific substrate.[6] Even minor changes in the ligand's steric or electronic properties can dramatically impact the enantioselectivity of the reaction.
-
Incorrect Reaction Conditions: Temperature, pressure, and solvent can all influence the transition state of the stereodetermining step. For instance, in many asymmetric hydrogenations, lower temperatures favor higher enantioselectivity.
-
Racemization: The desired product may be forming with high e.e. initially but then racemizing under the reaction or workup conditions. Racemization is the process of converting one enantiomer into a mixture of both, and it can be promoted by heat, acidic or basic conditions, and certain reagents.[7][8]
-
Poor Substrate Quality: Impurities in the starting material can sometimes interfere with the catalyst, leading to reduced enantioselectivity.
-
-
Troubleshooting & Solutions:
-
Catalyst and Ligand Screening: There is no universal catalyst that provides high enantioselectivity for all substrates.[9] It is often necessary to screen a library of chiral ligands to find the optimal one for your specific transformation.[9]
-
Optimization of Reaction Parameters:
-
Temperature: Systematically lower the reaction temperature. While this may decrease the reaction rate, it often enhances enantioselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can affect the catalyst's performance. Screen a range of solvents to identify the one that provides the best balance of reactivity and selectivity.
-
Pressure (for hydrogenations): In asymmetric hydrogenations, optimizing the hydrogen pressure can be critical.
-
-
Investigate Potential Racemization:
-
Analyze a sample of the reaction mixture at an early time point to determine the initial e.e. If it is high initially but decreases over time, racemization is occurring.
-
If racemization is suspected, consider modifying the workup procedure to avoid harsh acidic or basic conditions. For example, use a buffered aqueous solution for extraction.
-
-
Ensure Substrate Purity: Purify the starting material before use to remove any potential catalyst poisons or inhibitors.
-
Issue 2: Racemization During Coupling or Deprotection Steps
Q: I am performing a peptide synthesis, and I suspect racemization is occurring during the amino acid activation and coupling steps. How can I confirm this and prevent it?
A: Racemization is a significant risk during peptide synthesis, particularly during the activation of the carboxylic acid group.[7] Certain amino acids, like histidine and cysteine, are especially prone to this issue.
-
Causality & Explanation:
-
Mechanism of Racemization: The most common pathway for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate. This intermediate has an acidic proton at the alpha-carbon, which can be abstracted by a base, leading to a loss of stereochemical integrity.
-
Influencing Factors: The tendency to racemize is influenced by the nature of the activating agent, the presence of base, the solvent, and the specific amino acid being coupled.[10] For instance, the use of strong activating agents or excess base can accelerate oxazolone formation and subsequent racemization.
-
-
Troubleshooting & Solutions:
-
Choice of Coupling Reagents:
-
Use coupling reagents known to suppress racemization, such as those that incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).
-
Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) should always be used with a racemization-suppressing additive.
-
-
Control of Stoichiometry and Temperature:
-
Avoid using a large excess of the coupling reagent or base.
-
Perform the coupling reaction at a lower temperature (e.g., 0 °C) to minimize the rate of racemization.
-
-
Protecting Group Strategy:
-
For problematic amino acids like histidine, ensure the imidazole side chain is appropriately protected to prevent it from acting as a base and promoting racemization.[11]
-
-
Analytical Verification:
-
To confirm racemization, synthesize a model dipeptide (e.g., using the target amino acid and a chiral, stable amino acid like alanine) and analyze the diastereomeric ratio by HPLC or NMR.
-
-
Issue 3: Difficulty in Product Purification and Isolation
Q: My synthesis is complete, but I am struggling to isolate the pure chiral amino acid from the reaction mixture. What are some effective purification strategies?
A: Purification of highly polar and chiral amino acids can be challenging due to their physical properties and the need to maintain enantiomeric purity.
-
Causality & Explanation:
-
High Polarity: Amino acids are zwitterionic and highly polar, making them poorly soluble in many organic solvents and leading to weak retention on standard reverse-phase chromatography columns.[12]
-
Separation of Enantiomers: If the synthesis results in a racemic or near-racemic mixture, separating the enantiomers is a significant challenge.
-
Residual Reagents: Removing excess reagents, catalysts, and byproducts without degrading the desired product requires careful planning.
-
-
Troubleshooting & Solutions:
-
Chromatographic Methods:
-
Column Chromatography: Standard silica gel chromatography can be effective for protected amino acids.[13] For free amino acids, ion-exchange chromatography is often a better choice.
-
Chiral HPLC: For analytical and preparative separation of enantiomers, chiral HPLC is the gold standard. A variety of chiral stationary phases are available, and method development is often required to achieve baseline separation.[12]
-
-
Crystallization Techniques:
-
Direct Crystallization: If the desired enantiomer is a solid, direct crystallization can be a highly effective and scalable purification method.
-
Diastereomeric Salt Formation: A common method for resolving a racemic mixture is to react it with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts.[14] These diastereomers have different physical properties (e.g., solubility) and can often be separated by fractional crystallization.[14] The resolving agent is then removed to yield the pure enantiomer.[14]
-
-
Extraction and Workup:
-
Optimize the pH during aqueous workup to ensure the amino acid is in a form that facilitates extraction. For example, at the isoelectric point (pI), the amino acid has no net charge and may be less soluble in water.
-
Use appropriate solvents for extraction. For instance, acetonitrile is often used to enhance the retention of polar analytes like amino acids.[12]
-
-
Experimental Protocols & Data
Protocol 1: Determination of Enantiomeric Excess using Chiral HPLC
This protocol outlines a general procedure for determining the e.e. of a synthesized amino acid. Specific conditions (column, mobile phase, flow rate) will need to be optimized for the analyte of interest.
-
Sample Preparation:
-
Accurately weigh a small amount of the purified amino acid (e.g., 1 mg).
-
Dissolve the sample in a suitable solvent (e.g., methanol, water, or a mixture) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: Select a suitable chiral stationary phase (CSP) column (e.g., a cyclodextrin-based or protein-based column).
-
Mobile Phase: A typical starting point is an isocratic mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer).
-
Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.5-1.0 mL/min for a standard analytical column).
-
Detection: Use a UV detector set to a wavelength where the amino acid absorbs (e.g., 210 nm or 254 nm).
-
-
Data Analysis:
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the following formula:
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
-
Table 1: Comparison of Chiral Analysis Techniques
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase | High accuracy, widely applicable, preparative scale possible | Requires method development, can be time-consuming |
| Chiral GC | Separation on a chiral capillary column | High resolution, fast analysis times | Requires derivatization to increase volatility, potential for racemization during derivatization |
| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences | Rapid analysis, non-destructive | Lower sensitivity, requires relatively pure samples, chiral agents can be expensive |
| Mass Spectrometry | Ion/molecule reactions with a chiral reference compound | High sensitivity, rapid | Less common, requires specialized instrumentation and methods[15] |
Visualizations
Workflow for Troubleshooting Low Enantiomeric Excess
Caption: A decision tree for diagnosing and resolving low enantiomeric excess.
Mechanism of Racemization via Oxazolone Formation
Caption: Pathway showing racemization during peptide coupling.
References
- WuXi AppTec DMPK. (2025, September 11). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
- Corma, A., & García, H. (n.d.). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews - ACS Publications.
- Hruby, V. J., & Qian, X. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (Ch. 13).
- Creative Peptides. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Gabelica, V., et al. (n.d.). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry - ACS Publications.
- Macmillan Group. (2021, July 27). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Princeton University.
- Kemp, D. S. (n.d.). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry - ACS Publications.
- Chiral Amino Acids Synthesis. (n.d.). Chiral Amino Acids Synthesis.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Wikipedia. (n.d.). Chiral resolution.
- SBS Genetech. (2022, October 6). Mastering Protecting Groups in Peptide Synthesis.
- Moran, L. A. (2008, May 9). Amino Acids and the Racemization "Problem". Sandwalk.
- BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
- Wang, J., et al. (2018, January 24). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews.
- Fagnou, K., & Joly, A. (2009, October 9). Asymmetric Synthesis and Application of α-Amino Acids. ACS Publications.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
Sources
- 1. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 2. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. biosynth.com [biosynth.com]
- 4. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sandwalk: Amino Acids and the Racemization "Problem" [sandwalk.blogspot.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. Chiral resolution - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
How to prevent degradation of 4-fluorophenibut during storage
Welcome to the technical support center for 4-Fluorophenibut. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 4-Fluorophenibut during storage. As a structural analog of phenibut and a derivative of the neurotransmitter GABA, understanding its chemical vulnerabilities is paramount for obtaining reliable and reproducible experimental results.[1][2][3] This document provides in-depth technical guidance on storage conditions, degradation pathways, and troubleshooting to mitigate compound degradation.
Understanding the Chemical Stability of 4-Fluorophenibut
4-Fluorophenibut, or β-(4-Fluorophenyl)-γ-aminobutyric acid, is a chiral molecule featuring a γ-amino acid structure and a fluorinated phenyl ring.[1][4] Its stability is influenced by several factors inherent to its structure, including its susceptibility to cyclization and hydrolysis, particularly under non-optimal storage conditions. While specific degradation studies on 4-Fluorophenibut are not extensively published, its structural similarity to phenibut and other GABA analogs allows for scientifically grounded inferences regarding its stability profile.[3][4]
Primary Degradation Pathway: Lactamization
The most probable degradation pathway for 4-Fluorophenibut is an intramolecular cyclization to form 4-(4-fluorophenyl)-pyrrolidin-2-one, a lactam. This reaction is common for γ-amino acids, where the amine group nucleophilically attacks the carboxylic acid group, resulting in the elimination of a water molecule. This process can be catalyzed by heat and acidic or basic conditions.
Visualizing the Degradation Pathway
The following diagram illustrates the primary degradation pathway of 4-Fluorophenibut.
Sources
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- 2. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]
Dose-dependent side effects of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information provided herein is intended for research purposes only. (S)-3-Amino-4-(4-fluorophenyl)butanoic acid, also known as 4-Fluorophenibut or F-Phenibut, is a research chemical and not approved for clinical use.[1] All experimental work should be conducted in a controlled laboratory setting by qualified professionals, adhering to all applicable safety guidelines.
Introduction
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid is a derivative of the neurotransmitter γ-aminobutyric acid (GABA) and a close structural analog of phenibut.[2] The addition of a fluorine atom to the phenyl ring significantly alters its pharmacological profile, resulting in a compound with a faster onset, increased potency, and a shorter duration of action compared to its parent compound.[2] It primarily functions as a potent agonist of the GABA-B receptor, which is critical for inhibitory neurotransmission in the central nervous system.[3][4]
This guide provides a technical support framework for researchers encountering issues during their experiments with this compound. It addresses potential dose-dependent side effects and offers troubleshooting strategies based on its known pharmacology and data from structurally related gabapentinoids.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues that may arise during in vitro and in vivo experiments.
In Vitro & Analytical Issues
Question 1: We are observing unexpected cytotoxicity in our neuronal cell cultures at concentrations predicted to be within the therapeutic range. What could be the cause?
Answer: Unexpected cytotoxicity can stem from several factors. First, verify the purity of your compound batch, as impurities from synthesis can be toxic.[5] Second, (S)-3-Amino-4-(4-fluorophenyl)butanoic acid is a potent GABA-B agonist.[1] High concentrations can lead to excessive neuronal inhibition, disrupting cellular homeostasis and triggering apoptotic pathways.
Troubleshooting Steps:
-
Purity Verification: Confirm the purity of your compound using analytical methods like HPLC or mass spectrometry.
-
Dose-Response Curve: Perform a comprehensive dose-response study starting from very low (nanomolar) concentrations to identify the precise cytotoxic threshold for your specific cell line.
-
Control for pH: Ensure that the addition of the compound (especially if dissolved in an acidic or basic vehicle) does not significantly alter the pH of the culture medium.
-
Vehicle Control: Run parallel experiments with the vehicle alone to rule out solvent-induced toxicity.
Question 2: Our compound is showing poor solubility in our standard phosphate-buffered saline (PBS) for our assays. How can we improve this?
Answer: Solubility can be a challenge. The hydrochloride salt form of the compound generally exhibits better aqueous solubility.[6]
Troubleshooting Steps:
-
Use the HCl Salt: If you are not already, switch to the hydrochloride salt of the compound.
-
Solvent Optimization: For stock solutions, consider using solvents like DMSO or DMF, followed by serial dilution into your aqueous assay buffer.[6] Always include a vehicle control to account for any effects of the solvent.
-
pH Adjustment: Gently adjusting the pH of the buffer may improve solubility, but be cautious not to alter the compound's ionization state or the biological conditions of the assay.
In Vivo & Behavioral Issues
Question 3: In our animal models, we are observing profound sedation and motor impairment at doses intended to be anxiolytic. Is this expected?
Answer: Yes, this is a known dose-dependent effect of GABA-B agonists.[3] While lower doses may produce anxiolytic or cognitive-enhancing effects, higher doses can lead to significant central nervous system depression, manifesting as sedation, ataxia (lack of voluntary muscle coordination), and motor impairment.[3][7]
Troubleshooting Steps:
-
Dose De-escalation: The most critical step is to perform a careful dose-ranging study. Begin with a substantially lower dose and gradually escalate to find the therapeutic window where anxiolytic effects are present without debilitating sedation.
-
Pharmacokinetic Analysis: Consider the timing of your behavioral assays relative to the compound's administration. The rapid onset of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid might mean that peak sedative effects occur shortly after administration.[2] Adjusting your observation window may be necessary.
-
Route of Administration: The route of administration (e.g., oral, intraperitoneal) will significantly impact absorption and peak plasma concentrations. Ensure consistency and consider how the chosen route aligns with your experimental goals.
Question 4: We have noticed tolerance developing rapidly in our longitudinal study, requiring us to increase the dose to achieve the same effect. What is the mechanism?
Answer: Tolerance is a hallmark of compounds that act on GABA receptors, including phenibut and its analogs.[8] Continuous agonism of GABA-B receptors can lead to their downregulation or desensitization, meaning more of the compound is required to achieve the same physiological response.
Experimental Design Considerations:
-
Intermittent Dosing: If your experimental design allows, consider intermittent rather than continuous dosing schedules to mitigate the development of tolerance.
-
Washout Periods: Incorporate adequate washout periods between dosing regimens to allow for receptor populations to return to baseline.
-
Monitor for Withdrawal: Be aware that abrupt cessation of the compound after a period of chronic administration can lead to withdrawal symptoms, such as anxiety, agitation, and insomnia.[9] Any discontinuation should be done gradually.
Summary of Potential Dose-Dependent Effects
The following table summarizes the potential effects of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid based on preclinical observations and data from related GABAergic compounds. Dosages are highly species- and experiment-dependent and must be determined empirically.
| Dosage Range | Potential Observed Effects (In Vivo) | Potential Side Effects / Experimental Issues |
| Low | Anxiolytic (Anxiety Reduction), Nootropic (Cognitive Enhancement)[3] | Mild fatigue, potential for minor dizziness. |
| Moderate | Sedation, Muscle Relaxation, Euphoria[8] | Ataxia, motor impairment, significant drowsiness.[3][7] |
| High | Profound Sedation, Hypnosis (Sleep-induction) | Severe motor impairment, altered mental status, potential for respiratory depression (especially if combined with other depressants).[9][10] |
| Overdose | Somnolence, Psychosis, Movement Disorders[9] | Severe central nervous system depression, potential for life-threatening toxicity.[9] |
Experimental Workflow & Key Mechanisms
Workflow for Establishing a Dose-Response Curve
A critical first step in any experiment with a novel compound is to establish its dose-response relationship. This ensures that the observed effects are specific to the intended pharmacological target and not a result of off-target effects or toxicity.
Caption: Workflow for Dose-Response Analysis.
Mechanism of GABA-B Receptor Activation
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid acts as an agonist at the GABA-B receptor, which is a G-protein coupled receptor (GPCR). Its activation leads to downstream inhibitory effects.
Caption: GABA-B Receptor Signaling Pathway.
References
-
Samardzic, J., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology, 884, 173437. Available from: [Link]
-
PubChem. (S)-3-Amino-4-phenylbutanoic acid. National Center for Biotechnology Information. Available from: [Link]
-
Ghavami, A., et al. (2023). GABA Receptor. In: StatPearls [Internet]. StatPearls Publishing. Available from: [Link]
-
Drugs.com. (2023). Gamma-aminobutyric acid analogs. Available from: [Link]
-
Owen, D. R., et al. (2016). Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity. Drug and Alcohol Review, 35(5), 591-596. Available from: [Link]
-
Le, T. M., et al. (2024). The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. Cureus, 16(5), e59837. Available from: [Link]
-
Cleveland Clinic. (2022). Gamma-Aminobutyric Acid (GABA). Available from: [Link]
-
Weleff, J., et al. (2023). Clinical Presentations and Treatment of Phenibut Toxicity and Withdrawal: A Systematic Literature Review. Journal of Addiction Medicine, 17(4), 407-417. Available from: [Link]
-
Hepsomali, P., et al. (2020). Effects of Oral Gamma-Aminobutyric Acid (GABA) Administration on Stress and Sleep in Humans: A Systematic Review. Frontiers in Neuroscience, 14, 923. Available from: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 4-phenylbutyric acid. Available from: [Link]
-
PsychonautWiki. F-Phenibut. (2023). Available from: [Link]
- Google Patents. (2012). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 4-Fluorophenibut: A Comprehensive Look. Available from: [Link]
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DrugBank Online. 4-Amino-3-Phenylbutanoic Acid. Available from: [Link]
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Carl ROTH. Safety Data Sheet: Butyric acid. Available from: [Link] cGRmfGU4YjU5YjM0YjM5ZTIzYjYwZWIwZWE4YjY5Y2YxYjU3YjM5MDIxYjYwYjIwYjYwYjIwYjYwYjIwYjYwYjIwYjYwYjI
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Technical Support Center: Strategies for Overcoming Poor Blood-Brain Barrier Penetration of GABA Analogs
Welcome to the technical support center dedicated to advancing your research in central nervous system (CNS) therapeutics. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for overcoming the significant challenge of delivering Gamma-aminobutyric acid (GABA) analogs across the blood-brain barrier (BBB).
Introduction: The Blood-Brain Barrier Challenge in GABA Analog Delivery
GABA is the primary inhibitory neurotransmitter in the CNS, and its dysregulation is implicated in numerous neurological disorders.[1] While GABA analogs hold immense therapeutic promise, their clinical translation is often hampered by the BBB, a highly selective barrier that protects the brain from harmful substances.[2][3] Successful CNS drug development hinges on strategies that enable these therapeutic agents to cross this barrier effectively.[2][3] This guide will explore common experimental hurdles and provide practical solutions for various delivery strategies.
Section 1: Prodrug Strategies
The prodrug approach involves chemically modifying a drug into an inactive form that, after administration, converts to the active parent drug through enzymatic or chemical transformation.[4] This strategy can enhance lipophilicity or utilize carrier-mediated transport to facilitate BBB penetration.[5][6]
Troubleshooting Guide: Prodrug Approaches
Question: My novel lipophilic GABA analog prodrug shows excellent stability in plasma but low brain concentration in vivo. What could be the issue?
Answer:
This is a common challenge where high plasma stability doesn't translate to CNS efficacy. The issue likely lies in one of two areas: insufficient BBB penetration despite increased lipophilicity or inefficient conversion to the active GABA analog within the brain.
-
Causality: Simply increasing lipophilicity doesn't guarantee BBB crossing. The molecule's structure, size, and potential interaction with efflux transporters are also critical. Furthermore, the prodrug must be efficiently cleaved by enzymes present in the brain to release the active compound.[7]
-
Troubleshooting Protocol:
-
In Vitro BBB Permeability Assay: Utilize an in vitro BBB model, such as a co-culture of brain endothelial cells and astrocytes, to assess the permeability of your prodrug.[8][9] This will help determine if the low brain concentration is due to poor transport across the endothelial cells.
-
Efflux Transporter Substrate Assessment: Determine if your prodrug is a substrate for efflux transporters like P-glycoprotein (P-gp). This can be done using cell lines overexpressing these transporters.[10]
-
Brain Homogenate Stability Assay: Incubate your prodrug with brain homogenates to assess its conversion rate to the active drug. Compare this with its stability in plasma homogenate. An ideal prodrug is stable in plasma but rapidly converts in the brain.[7]
-
Chemical Modification: If efflux is an issue, consider modifying the prodrug structure to reduce its affinity for transporters. If conversion is slow, alter the promoiety to be more susceptible to brain-specific enzymes.[10]
-
Question: My carrier-mediated GABA analog prodrug, designed to target a specific BBB transporter, shows inconsistent uptake in different animal models. Why is this happening?
Answer:
Inconsistencies across animal models often point to species differences in transporter expression and affinity.[11]
-
Causality: The expression levels and substrate specificity of transporters can vary significantly between species. A prodrug designed to target a human transporter may have a lower affinity for the rodent equivalent, leading to variable results.
-
Troubleshooting Protocol:
-
Cross-Species Transporter Affinity Studies: Perform competitive binding assays using cells expressing the human, rat, and mouse versions of the target transporter to compare the prodrug's affinity.
-
In Situ Brain Perfusion: This technique allows for the direct measurement of BBB transport in a specific species without the confounding factors of peripheral metabolism.
-
Model Selection: If significant species differences are confirmed, consider using a more relevant animal model, if available, or humanized in vitro models for more predictive data.[11]
-
Section 2: Nanocarrier Systems
Nanoparticles, such as liposomes and polymeric nanoparticles, can encapsulate GABA analogs, protecting them from degradation and facilitating their transport across the BBB.[12][13][14]
Troubleshooting Guide: Nanocarrier Systems
Question: My GABA analog-loaded liposomes show good encapsulation efficiency but fail to demonstrate a significant therapeutic effect in vivo. What are the potential reasons?
Answer:
This issue often arises from problems with liposome stability in circulation, inefficient BBB translocation, or inadequate drug release at the target site.
-
Causality: Liposomes can be cleared by the reticuloendothelial system (RES) before reaching the brain.[12] Even if they reach the BBB, they need a mechanism to cross it, such as receptor-mediated transcytosis. Finally, the encapsulated drug must be released in a controlled manner to exert its effect.[1][12]
-
Troubleshooting Protocol:
-
Surface Modification: To improve circulation time, coat the liposomes with polyethylene glycol (PEG), a process known as PEGylation.
-
Targeted Delivery: To enhance BBB crossing, functionalize the liposome surface with ligands (e.g., antibodies or peptides) that bind to receptors on brain endothelial cells, such as the transferrin or insulin receptors.
-
In Vitro Release Studies: Conduct release studies under conditions that mimic the brain microenvironment (e.g., different pH levels) to ensure the drug is released from the liposome at an appropriate rate.
-
Biodistribution Studies: Use radiolabeled or fluorescently tagged liposomes to track their distribution in vivo and quantify brain accumulation.
-
Question: My polymeric nanoparticles loaded with a GABA analog show aggregation after intravenous administration. How can I prevent this?
Answer:
Aggregation of nanoparticles in the bloodstream is a common problem that can lead to rapid clearance and potential toxicity.
-
Causality: The high protein concentration in the blood can cause nanoparticles to aggregate due to hydrophobic interactions. The surface charge of the nanoparticles also plays a crucial role.
-
Troubleshooting Protocol:
-
Surface Coating: Similar to liposomes, coating polymeric nanoparticles with hydrophilic polymers like PEG can prevent aggregation and opsonization.[15]
-
Zeta Potential Measurement: Measure the zeta potential of your nanoparticles. A highly positive or negative surface charge can help prevent aggregation due to electrostatic repulsion.
-
Formulation Optimization: Adjust the formulation parameters, such as the type of polymer and surfactant used, to improve nanoparticle stability in biological fluids.
-
Section 3: Advanced Drug Delivery Systems
Emerging technologies like focused ultrasound offer non-invasive and transient opening of the BBB to enhance drug delivery.
Troubleshooting Guide: Advanced Drug Delivery Systems
Question: I am using focused ultrasound (FUS) to open the BBB for my GABA analog, but the drug delivery enhancement is lower than expected. How can I optimize this?
Answer:
The efficacy of FUS-mediated BBB opening is dependent on several parameters that need to be carefully optimized.[16]
-
Causality: The acoustic pressure, frequency, pulse duration, and the concentration of microbubbles (if used) all influence the extent and duration of BBB opening.[17] Suboptimal parameters can lead to insufficient opening or even tissue damage.
-
Troubleshooting Protocol:
-
Parameter Optimization: Systematically vary the FUS parameters in a pilot animal study to find the optimal settings for your specific application. Use a contrast agent to visualize the BBB opening via imaging techniques like MRI.[18]
-
Microbubble Characterization: If using microbubbles, ensure they are of a consistent size and concentration, as this can significantly impact the effectiveness of the BBB opening.
-
Timing of Drug Administration: The timing of drug administration relative to the FUS application is critical. Administer the drug shortly before or during sonication to take advantage of the transient BBB opening.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best in vitro BBB model for my experiments?
A1: The choice of in vitro model depends on the specific research question.[8] For high-throughput screening of a large number of compounds, simple models like immortalized brain endothelial cell lines may be sufficient.[8] For more detailed mechanistic studies or to better predict in vivo permeability, more complex co-culture models with astrocytes and pericytes, or microfluidic "BBB-on-a-chip" models, are more appropriate as they better replicate the physiological microenvironment.[11][19]
Q2: What are the key considerations when designing a clinical trial for a CNS-targeted GABA analog?
A2: Clinical trials for CNS drugs face unique challenges, including high placebo response rates and subjective endpoints.[20] Key considerations include:
-
Biomarkers: Incorporate biomarkers to objectively measure target engagement and therapeutic response.[21]
-
Patient Population: Carefully select a homogenous patient population to reduce variability.[20]
-
Trial Design: Consider adaptive trial designs that allow for modifications based on interim data.
Q3: Can the gut-brain axis be exploited for GABA delivery?
A3: The gut-brain axis is an emerging area of interest. Some studies suggest that gut microbiota can produce GABA, which may influence CNS function.[22][23] While direct delivery to the brain via this route is still under investigation, modulating the gut microbiome could be a potential indirect strategy to influence central GABAergic neurotransmission.[22]
Data Summary
| Delivery Strategy | Advantages | Disadvantages | Key Optimization Parameters |
| Prodrugs | Can improve lipophilicity and utilize endogenous transporters.[5] | Requires efficient conversion in the brain; potential for off-target effects.[7] | Promoity selection, linker stability. |
| Liposomes | Biocompatible; can encapsulate hydrophilic and hydrophobic drugs.[1][12] | Can be rapidly cleared by the RES; requires surface modification for targeting. | Lipid composition, surface charge, targeting ligands. |
| Polymeric Nanoparticles | High drug loading capacity; controlled release.[24] | Potential for aggregation and toxicity. | Polymer type, particle size, surface coating.[25] |
| Focused Ultrasound | Non-invasive; transient and localized BBB opening.[16][26] | Requires specialized equipment; potential for off-target effects if not properly focused. | Acoustic pressure, frequency, microbubble concentration.[17] |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
-
Cell Culture: Co-culture human brain microvascular endothelial cells (hBMECs) on the apical side and human astrocytes on the basolateral side of a Transwell® insert.
-
Barrier Integrity Measurement: Monitor the formation of a tight barrier by measuring the transendothelial electrical resistance (TEER).
-
Permeability Study: Add the test compound (e.g., GABA analog prodrug) to the apical chamber.
-
Sample Collection: At various time points, collect samples from the basolateral chamber.
-
Quantification: Analyze the concentration of the compound in the basolateral samples using LC-MS/MS.
-
Permeability Coefficient Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
Visualizations
Diagram 1: Prodrug Activation at the BBB
Caption: Receptor-mediated transcytosis of a GABA analog-loaded nanoparticle across the BBB.
References
-
de Oliveira, E. L., et al. (2017). GABA-containing liposomes: neuroscience applications and translational perspectives for targeting neurological diseases. Nanomedicine: Nanotechnology, Biology and Medicine. [Link]
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Boonstra, E., et al. (2015). Neurotransmitters as food supplements: the effects of GABA on brain and behavior. Frontiers in Psychology. [Link]
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Simbec-Orion. (2024). Challenges and Opportunities in CNS Drug Development. [Link]
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Grosdidier, S. (2024). GABA and the blood-brain barrier. Troscriptions. [Link]
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Precision for Medicine. (n.d.). Navigating the Challenges of Central Nervous System Disease Research. [Link]
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Chen, Y.-C., et al. (2023). Designing poly(gamma-aminobutyric acid)-based nanoparticles for the treatment of major depressive disorders. Acta Biomaterialia. [Link]
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Yurtdas Kirimlioglu, G., et al. (2014). Gaba containing polymeric nanoparticulate system for brain delivery. Journal of Nanomedicine & Nanotechnology. [Link]
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Naik, P., & Cucullo, L. (2012). In Vitro Models of the Blood-Brain Barrier. Methods in Molecular Biology. [Link]
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Ben-Ari, Y. (2013). Limitations of Current GABA Agonists in Neonatal Seizures: Toward GABA Modulation Via the Targeting of Neuronal Cl(-) Transport. Cold Spring Harbor Perspectives in Medicine. [Link]
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Huttunen, K. M., et al. (2011). Prodrug Approaches for CNS Delivery. The AAPS Journal. [Link]
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QPS. (n.d.). Three Lessons to Help Accelerate Pharmaceutical Breakthroughs for CNS Disorders. [Link]
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Rupa Health. (2022). 5 Natural Ways to Increase Low GABA Levels. [Link]
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Singh, S., et al. (2024). Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects. Pharmaceutics. [Link]
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International Society for CNS Clinical Trials and Methodology. (n.d.). Lessons Learned and Potentials for Improvement in CNS Drug Development. [Link]
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Masserini, M. (2013). Nanoparticle-Based Brain Targeted Delivery Systems. Journal of Biomolecular Research & Therapeutics. [Link]
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Flannery, T. M., et al. (2024). Computational Identification of Blood–Brain Barrier-Permeant Microbiome Metabolites with Binding Affinity to Neurotransmitter Receptors in Neurodevelopmental Disorders. International Journal of Molecular Sciences. [Link]
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Focused Ultrasound Foundation. (2024). Comprehensive Review: Focused Ultrasound Blood-Brain Barrier Opening for Delivering Drugs to Gliomas. [Link]
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ResearchGate. (2015). Challenges and Opportunities in Nanotherapeutics Targeted for Central Nervous System Disorders. [Link]
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Mind Lab Pro®. (2025). How to Increase GABA: 5 Natural Ways to Boost GABA Levels. [Link]
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Sivandzade, F., & Cucullo, L. (2021). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Journal of Cerebral Blood Flow & Metabolism. [Link]
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Islam, M. T., & Lin, K.-S. (2020). Focused ultrasound for opening blood-brain barrier and drug delivery monitored with positron emission tomography. Journal of Controlled Release. [Link]
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de Oliveira, E. L., et al. (2017). GABA-containing liposomes: neuroscience applications and translational perspectives for targeting neurological diseases. Nanomedicine: Nanotechnology, Biology and Medicine. [Link]
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Shah, P., et al. (2019). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Drug Delivery. [Link]
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ResearchGate. (2013). Drug Delivery to The Brain Using Polymeric Nanoparticles: A Review. [Link]
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Lillethorup, I. A., et al. (2021). Prodrugs and their activation mechanisms for brain drug delivery. Chemical Society Reviews. [Link]
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Rautio, J., et al. (2000). Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach. Current Medicinal Chemistry. [Link]
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NuMedica. (n.d.). Liposomal GABA. [Link]
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Iakimova, K., et al. (2017). In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. European Journal of Pharmaceutical Sciences. [Link]
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Amen Clinics. (2022). 8 Natural Ways to Increase GABA to Calm Your Mind and Soothe Anxiousness. [Link]
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Pharma Manufacturing. (2021). The future of CNS drug development: signs of real progress. [Link]
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European Pharmaceutical Review. (2006). In vitro and in vivo techniques in CNS drug discovery. [Link]
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Kim, D., et al. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. Pharmaceutics. [Link]
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Masserini, M. (2013). Nanoparticle-Based Brain Targeted Delivery Systems. Journal of Biomolecular Research & Therapeutics. [Link]
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Pompe Disease News. (2022). Focused ultrasound allows ERTs to reach the brain in Pompe mice. [Link]
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ResearchGate. (2015). Surface modified Polymeric Nanoparticles for Brain Targeted drug Delivery. [Link]
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Huttunen, K. M., et al. (2011). Prodrug approaches for CNS delivery. The AAPS Journal. [Link]
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Ji, H., et al. (2015). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (2013). Nanoparticle-Based Brain Targeted Delivery Systems. [Link]
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Semantic Scholar. (2011). Prodrug Approaches for CNS Delivery. [Link]
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Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. [Link]
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ResearchGate. (2014). Liposome-entrapped GABA modulates the expression of nNOS in NG108-15 cells. [Link]
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O'Reilly, M. A., & Hynynen, K. (2012). Ultrasound-Mediated Blood–Brain Barrier Disruption for Drug Delivery: A Systematic Review of Protocols, Efficacy, and Safety Outcomes from Preclinical and Clinical Studies. Journal of Cerebral Blood Flow & Metabolism. [Link]
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Technical Support Center: Refining Purification Methods for Fluorinated Phenibut Synthesis
Introduction
This guide provides a comprehensive technical support framework for researchers, scientists, and drug development professionals engaged in the synthesis and purification of fluorinated phenibut (β-(4-Fluorophenyl)-γ-aminobutyric acid).[1] As a GABA analogue with a fluorinated phenyl ring, this compound presents unique purification challenges that require a nuanced approach.[2][3] This document moves beyond standard protocols to offer in-depth troubleshooting, rooted in the principles of organic chemistry, to empower researchers to overcome common hurdles and achieve high-purity final products.
The synthesis of phenibut and its analogues is a multi-stage process that can introduce a variety of impurities.[2][4] These can include unreacted starting materials, byproducts from side reactions, and residual solvents. The presence of both an acidic carboxylic acid group and a basic amine group in the target molecule, coupled with the influence of the fluorine atom on the aromatic ring, necessitates careful consideration of purification strategies.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude fluorinated phenibut?
A1: The impurity profile will largely depend on the synthetic route employed. However, common impurities can include:
-
Unreacted Starting Materials: Such as the corresponding fluorinated benzaldehyde or nitromethane derivatives.
-
Intermediates: In multi-step syntheses, incomplete conversion can lead to the presence of intermediates like γ-nitrobutyric acid derivatives.[2]
-
Byproducts of Reduction: If a nitro group is reduced to an amine, side products from incomplete reduction or over-reduction may be present.
-
Polymerization Products: Under certain conditions, especially with heating, amino acids can undergo self-condensation.
-
Residual Solvents: High-boiling point solvents used in the reaction or workup can be difficult to remove.
Q2: My crude product is an oil and won't crystallize. What should I do?
A2: Oiling out is a common problem, especially when impurities are present that depress the melting point or inhibit lattice formation. Here are some steps to troubleshoot this issue:
-
Purity Check: First, analyze a small sample of the oil by TLC or LC-MS to assess its purity. If it is highly impure, a preliminary purification by column chromatography is recommended before attempting recrystallization.
-
Solvent System: Re-evaluate your choice of recrystallization solvent. You may need a solvent system with a different polarity. Experiment with binary solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Trituration: Add a solvent in which your product is poorly soluble but the impurities are soluble. Stir the mixture vigorously. This can often wash away impurities and induce the product to solidify.
Q3: I'm seeing significant streaking of my compound on silica gel TLC plates. How can I get clean spots and good separation during column chromatography?
A3: Streaking of amines on silica gel is a classic problem due to the acidic nature of the silica surface, which can lead to strong, non-specific binding of the basic amine.[5] To mitigate this:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (Et3N) or ammonia, into your eluent system (typically 0.5-2% by volume).[6] This will neutralize the acidic sites on the silica and lead to sharper bands.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral grade) or amine-functionalized silica.[5][6]
-
Protecting Groups: In some cases, it may be beneficial to protect the amine (e.g., as a Boc-carbamate) before chromatography and then deprotect it after purification.[7]
Troubleshooting Guides
Guide 1: Recrystallization Issues
Recrystallization is often the most efficient method for purifying solid compounds. However, its success is highly dependent on the choice of solvent and the nature of the impurities.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No Crystals Form Upon Cooling | 1. The solution is not supersaturated (too much solvent was used). 2. The compound is too soluble in the chosen solvent, even when cold. 3. The presence of impurities is inhibiting crystal nucleation. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Add a co-solvent in which the compound is less soluble (an "anti-solvent") dropwise until the solution becomes slightly turbid, then warm to re-dissolve and cool slowly. 3. Try seeding the solution with a pure crystal or scratching the flask. If this fails, a preliminary column chromatography may be necessary. |
| Product "Oils Out" Instead of Crystallizing | 1. The boiling point of the solvent is higher than the melting point of the compound (or the eutectic mixture with impurities). 2. The solution is cooling too rapidly. 3. High concentration of impurities. | 1. Choose a lower-boiling point solvent. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. 3. If the product oils out, try to redissolve it by adding a small amount of fresh hot solvent, then cool again slowly. If it persists, the crude material likely needs to be purified by another method first. |
| Low Recovery of Purified Product | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for washing the crystals. 3. Premature crystallization during hot filtration. | 1. Ensure the solution is thoroughly cooled before filtration.[8] 2. Wash the collected crystals with a minimal amount of ice-cold solvent.[8] 3. Use a pre-heated funnel for hot filtration and keep the solution hot during the process. |
| Colored Impurities Remain in Crystals | 1. The colored impurity has similar solubility properties to the product. 2. The impurity is adsorbed onto the crystal surface. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[8] Use sparingly, as it can also adsorb the product. 2. Ensure slow crystal growth, as this leads to purer crystals. Rapid crystallization can trap impurities. |
Guide 2: Column Chromatography Challenges
Column chromatography is a powerful tool for separating compounds with different polarities. For fluorinated phenibut, the zwitterionic nature of the molecule can present challenges.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Separation of Product and Impurities | 1. Inappropriate eluent system polarity. 2. Column was overloaded with crude material. 3. Cracks or channels in the stationary phase. | 1. Optimize the eluent system using TLC. Aim for a retention factor (Rf) of ~0.3 for your target compound. 2. Use a larger column or reduce the amount of material loaded. A general rule is a 1:20 to 1:100 ratio of crude material to stationary phase by weight. 3. Pack the column carefully to ensure a homogenous bed. |
| Compound Elutes Too Quickly (High Rf) | 1. Eluent is too polar. | 1. Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the hexane content in an ethyl acetate/hexane mixture). |
| Compound Does Not Elute from the Column (Low Rf) | 1. Eluent is not polar enough. 2. Strong interaction with the stationary phase (common for amines on silica). | 1. Increase the polarity of the eluent (e.g., add methanol to a dichloromethane eluent). 2. Add a basic modifier like triethylamine to the eluent.[6] Alternatively, switch to a different stationary phase like alumina.[5] |
| Tailing or Streaking of the Product Band | 1. Acidic silica interacting with the basic amine. 2. The compound is not fully soluble in the eluent. | 1. Add a basic modifier to the eluent (e.g., 1% triethylamine).[6] 2. Ensure the compound is fully dissolved in a minimal amount of the eluent before loading it onto the column. |
Experimental Protocols
Protocol 1: Optimized Recrystallization of Fluorinated Phenibut
This protocol assumes the crude product is a solid or semi-solid.
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, and mixtures thereof) at room temperature and with heating. An ideal solvent will dissolve the compound when hot but not when cold. A binary system of ethanol and water is often effective for amino acids.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.[8]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[8]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.[8] Dry the crystals in a vacuum oven at a temperature well below their melting point.
Protocol 2: Flash Column Chromatography of Fluorinated Phenibut
This protocol is designed to address the challenges of purifying amines on silica gel.
-
TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of approximately 0.2-0.4. A good starting point is a mixture of dichloromethane, methanol, and ammonium hydroxide (e.g., 90:9:1).
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., dichloromethane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Run the column with your chosen eluent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Purification Workflow Diagram
Caption: Decision tree for fluorinated phenibut purification.
Amine Purification on Silica Gel
Caption: Effect of a basic modifier in silica gel chromatography.
References
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Co-crystals of zwitterionic GABA API's pregabalin and phenibut: properties and application - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01416E [pubs.rsc.org]
- 4. EA026591B1 - Method for obtaining phenibut production semi-products - Google Patents [patents.google.com]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting inconsistent results in GABA receptor binding assays
Welcome to the technical support center for GABA receptor binding assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these assays and troubleshoot common issues that can lead to inconsistent and unreliable results. My goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design and execution.
I. Understanding the Fundamentals: The Key to Consistency
Before delving into troubleshooting, it's crucial to have a firm grasp of the principles governing GABA receptor binding assays. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are major targets for drug development.[1][2][3] These receptors are broadly classified into two main types: GABAA and GABAB receptors.[1]
-
GABAA Receptors: These are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and reduced excitability.[4][5] They are heteropentameric structures composed of various subunits (α, β, γ, δ, ε, π, θ, ρ), with the most common stoichiometry being 2α, 2β, and 1γ.[3][6][7] This subunit diversity results in a vast number of receptor isoforms with distinct pharmacological properties.[3]
-
GABAB Receptors: These are G-protein coupled receptors that, upon activation, indirectly modulate ion channels through second messengers.[5][6]
The complexity and heterogeneity of GABA receptors are fundamental reasons why binding assays can be challenging.[3][6][7]
Experimental Workflow Overview
A typical radioligand binding assay for GABA receptors involves the incubation of a biological sample (e.g., brain membranes) with a radiolabeled ligand that specifically binds to the receptor of interest. The amount of bound radioactivity is then measured to quantify the number of receptors or to determine the affinity of unlabeled test compounds.
Figure 1: General workflow for a GABA receptor binding assay.
II. Frequently Asked Questions (FAQs)
Q1: Which radioligand should I choose for my GABA receptor binding assay?
The choice of radioligand is critical and depends on the specific GABA receptor subtype you are targeting.
| Radioligand | Target Receptor(s) | Comments |
| [3H]GABA | GABAA and GABAB | Binds to both major receptor types. Specific conditions are needed to isolate binding to one type.[6] |
| [3H]Muscimol | GABAA | A potent and selective GABAA receptor agonist. Often the ligand of choice for labeling the majority of GABAA receptors.[6] |
| [3H]Baclofen | GABAB | A selective GABAB receptor agonist.[6] |
| [3H]Diazepam | Benzodiazepine site on GABAA | Binds to the allosteric benzodiazepine site, which is present on specific GABAA receptor subtypes (typically those containing α1, α2, α3, or α5 and a γ subunit).[2] |
| [3H]Flumazenil | Benzodiazepine site on GABAA | A benzodiazepine antagonist used to label the benzodiazepine binding site.[8] |
Expert Insight: For studying the primary neurotransmitter binding site on GABAA receptors, [3H]muscimol is generally preferred over [3H]GABA due to its higher affinity and selectivity, which can lead to a better signal-to-noise ratio.[6]
Q2: How do I define non-specific binding in my assay?
Non-specific binding is the portion of the radioligand that is bound to components other than the target receptor (e.g., lipids, filters, or other proteins). To determine specific binding, you must subtract this non-specific component from the total binding.
This is achieved by running a parallel set of reactions in the presence of a high concentration of an unlabeled ligand that has high affinity and selectivity for the target receptor. This "cold" ligand will occupy all the specific receptor sites, preventing the radioligand from binding to them. Any remaining bound radioactivity is considered non-specific.
Recommended Displacers for Defining Non-Specific Binding:
| Radioligand | Unlabeled Displacer | Typical Concentration |
| [3H]GABA (for GABAA) | Unlabeled GABA or Muscimol | 100 µM GABA or 10 µM Muscimol |
| [3H]Muscimol | Unlabeled GABA or Bicuculline Methiodide | 10 µM Muscimol or 100 µM Bicuculline Methiodide[6] |
| [3H]Baclofen | Unlabeled Baclofen or GABA | 100 µM Baclofen or 100 µM GABA |
| [3H]Flumazenil | Unlabeled Diazepam or Clonazepam | 1 µM Diazepam or 1 µM Clonazepam |
Q3: What is the importance of removing endogenous GABA from my tissue preparation?
Endogenous GABA is present in high concentrations in brain tissue.[6] If not adequately removed, it will compete with your radioligand for binding to the receptors, leading to an underestimation of the total number of binding sites (Bmax) and potentially inaccurate affinity (Kd) values.[6]
Protocol for Endogenous GABA Removal: This is typically achieved through repeated cycles of tissue homogenization, centrifugation, and resuspension in fresh buffer.[6]
-
Homogenize the brain tissue in approximately 50 volumes of ice-cold buffer.
-
Centrifuge at high speed (e.g., 50,000 x g) for 10-20 minutes at 4°C.
-
Discard the supernatant.
-
Resuspend the pellet in the same volume of fresh, ice-cold buffer.
-
Repeat steps 2-4 for a total of 5-6 washes.[6]
Self-Validating System: The effectiveness of the washing procedure can be indirectly assessed by the consistency of your total binding values across different membrane preparations. If you observe significant batch-to-batch variability, insufficient removal of endogenous GABA could be a contributing factor.
III. Troubleshooting Guide
A common and frustrating issue in GABA receptor binding assays is a low or inconsistent specific binding signal. Generally, a specific binding of less than 40% of the total binding indicates a faulty assay.[6] The following decision tree and detailed explanations will guide you through a systematic troubleshooting process.
Figure 2: Troubleshooting decision tree for low specific binding.
Problem 1: Low Specific Binding Signal
Cause A: Degraded Receptors
-
Expertise & Experience: GABA receptors are integral membrane proteins and are susceptible to degradation by proteases, improper storage conditions (e.g., repeated freeze-thaw cycles), or prolonged storage.[6] This is often the most common reason for a decline in specific binding.
-
Solution:
-
Prepare Fresh Membranes: Always start with a fresh batch of membranes if you encounter a sudden drop in specific binding.[6]
-
Proper Storage: Aliquot your membrane preparations into single-use volumes and store them at -80°C to avoid freeze-thaw cycles.
-
Include Protease Inhibitors: During the membrane preparation process, include a cocktail of protease inhibitors in your homogenization buffer.
-
Cause B: Dissociation of Ligand During Separation
-
Expertise & Experience: The separation of bound from free radioligand is a critical step. Rapid filtration is the most common method, but it involves extensive washing, which can cause the dissociation of lower-affinity ligands from the receptor.[6]
-
Solution:
-
Switch to Centrifugation: For ligands with a Kd in the mid-to-high nanomolar range, terminating the assay by centrifugation followed by gentle rinsing of the pellet is a more reliable method.[6] This minimizes the time the receptor-ligand complex is exposed to wash buffer, thus reducing dissociation.[6]
-
Optimize Wash Time: If using filtration, minimize the wash time and use ice-cold wash buffer to slow the dissociation rate.
-
Cause C: Incorrect Buffer Conditions
-
Expertise & Experience: The pH of the binding buffer is critical for receptor conformation and ligand binding. Tris-based buffers are commonly used, but their pH is highly dependent on temperature.[6] A buffer with a pH of 7.4 at room temperature will have a significantly different pH at 4°C.
-
Solution:
-
pH Adjustment at Assay Temperature: Always adjust the pH of your buffer at the temperature you will be performing the incubation.[6] For example, if your incubation is on ice, adjust the pH of the buffer while it is in an ice bath.
-
Ionic Strength: Ensure the ionic strength of your buffer is appropriate. Some GABA receptor subtypes and ligands have specific ionic requirements.
-
Problem 2: High Non-Specific Binding
Cause A: Radioligand Sticking to Assay Components
-
Expertise & Experience: Hydrophobic radioligands can non-specifically adsorb to plastic tubes and filter mats.
-
Solution:
-
Pre-treat Filters: Pre-soak your filter mats in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of positively charged ligands.
-
Use Low-Binding Plates: If using a plate-based format, select plates specifically designed for low protein/compound binding.
-
Include Detergents: In some cases, adding a small amount of a mild detergent like Triton X-100 to the wash buffer can help reduce non-specific binding. However, this must be carefully optimized as it can also disrupt specific binding. Treatment of tissue with Triton X-100 can enhance specific binding for GABAA assays.[6]
-
Cause B: Radioligand Degradation
-
Expertise & Experience: Over time, radioligands can break down into radioactive impurities. These degradation products may not bind to the receptor but can have a high affinity for other components in the assay, leading to increased non-specific binding.[6]
-
Solution:
-
Check Radioligand Purity: If you suspect degradation, assess the purity of your radioligand using thin-layer chromatography (TLC). If the purity is below 98%, a new supply should be obtained.[6]
-
Proper Storage: Store radioligands according to the manufacturer's instructions, typically at low temperatures and protected from light, to minimize degradation.
-
Problem 3: Poor Reproducibility Between Experiments
Cause A: Inconsistent Protein Concentration
-
Expertise & Experience: The amount of receptor in the assay is directly proportional to the protein concentration of your membrane preparation. Inaccurate or inconsistent protein quantification will lead to variability in your binding data.
-
Solution:
-
Use a Reliable Protein Assay: Use a well-characterized protein assay like the Bradford or BCA method.[6]
-
Ensure Linearity: Always conduct binding assays within the linear range of tissue concentration.[6] To determine this, run an experiment with increasing amounts of membrane protein while keeping the radioligand concentration constant. Plot total binding versus protein concentration to identify the linear portion of the curve.
-
Cause B: Pipetting Errors
-
Expertise & Experience: Radioligand binding assays involve small volumes, and even minor pipetting inaccuracies can introduce significant variability.
-
Solution:
-
Calibrate Pipettes Regularly: Ensure all pipettes are properly calibrated.
-
Use Positive Displacement Pipettes: For viscous solutions or very small volumes, consider using positive displacement pipettes.
-
Prepare Master Mixes: Whenever possible, prepare master mixes of buffer, radioligand, and other reagents to minimize the number of individual pipetting steps.
-
IV. References
-
Characterization of GABA Receptors - PMC - PubMed Central. Available at: [Link]
-
Chimeric Approach to Identify Molecular Determinants of Nicotinic Acetylcholine Receptors. Available at: [Link]
-
Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? - Frontiers. Available at: [Link]
-
Gamma-Aminobutyric Acid (GABA): What It Is, Function & Benefits - Cleveland Clinic. Available at: [Link]
-
GABAA Receptor: Positive and Negative Allosteric Modulators - PMC - PubMed Central. Available at: [Link]
-
Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? - PMC. Available at: [Link]
-
GABAA receptors: structure, function, pharmacology, and related disorders - PMC. Available at: [Link]
-
Computational Identification of Blood–Brain Barrier-Permeant Microbiome Metabolites with Binding Affinity to Neurotransmitter Receptors in Neurodevelopmental Disorders - MDPI. Available at: [Link]
-
GABAA receptor - Wikipedia. Available at: [Link]
-
Neuroscience Basics: GABA Receptors and GABA Drugs, Animation - YouTube. Available at: [Link]
-
Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC - PubMed Central. Available at: [Link]
-
Effects of GABA agonists on body temperature regulation in GABAB(1)−/− mice - PMC. Available at: [Link]
Sources
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? [frontiersin.org]
- 8. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of 4-Fluorophenibut
Welcome to the technical support resource for researchers utilizing 4-fluorophenibut in cellular models. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established methodologies to help you navigate the complexities of your experiments. This center is designed to provide direct answers to common challenges, ensuring the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about 4-fluorophenibut's mechanism and its application in cellular research.
Q1: What is 4-fluorophenibut and how does it differ from phenibut?
A1: 4-fluorophenibut (F-Phenibut) is a derivative of phenibut, a neuropsychotropic drug developed in the 1960s.[1] Both molecules are analogues of the primary inhibitory neurotransmitter in the brain, gamma-aminobutyric acid (GABA).[2] The key structural difference is the addition of a fluorine atom to the phenyl ring of the phenibut backbone.[3] This modification significantly increases its potency as a GABA-B receptor agonist.[3][4] One study found the EC50 of 4-fluorophenibut to be approximately 23.3 μM, compared to 1362 μM for phenibut in mouse cerebellar Purkinje cells, making it substantially more potent.[4]
Q2: What is the primary mechanism of action for 4-fluorophenibut?
A2: The primary, or "on-target," mechanism of action for 4-fluorophenibut is agonism at the GABA-B receptor.[3][4] GABA-B receptors are G-protein-coupled receptors (GPCRs) that, upon activation, mediate slow and prolonged inhibitory signals in the central nervous system.[5] Activation typically leads to the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels, resulting in neuronal hyperpolarization and reduced excitability.[4]
Q3: What are the potential off-target effects of 4-fluorophenibut?
A3: While 4-fluorophenibut is a potent GABA-B agonist, its parent compound, phenibut, has been reported to interact with other receptors, including GABA-A receptors at higher concentrations.[6] Given the structural similarity, it is plausible that 4-fluorophenibut could exhibit a similar promiscuity, especially at concentrations significantly above its GABA-B EC50. Furthermore, all small molecules have the potential to interact with unintended targets ("off-targets"), which can lead to unexpected biological effects, cytotoxicity, or confounding experimental results.[7] Identifying these is a critical step in validating your findings.
Q4: Why is it critical to validate target engagement in my cellular model?
A4: Validating that a small molecule interacts with its intended target within the complex environment of a living cell is a cornerstone of rigorous pharmacological research.[8][9] It confirms that the observed phenotype is a direct result of modulating the target of interest (in this case, the GABA-B receptor) and not an artifact of an off-target effect.[10] This step is essential for mechanism-of-action studies and is a prerequisite for translating findings into more complex biological systems.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with 4-fluorophenibut.
| Problem | Potential Causes | Recommended Solutions & Rationale |
| High or Unexpected Cytotoxicity | 1. Concentration Too High: The compound may be engaging off-targets or causing non-specific toxicity. 2. On-Target Toxicity: Excessive GABA-B activation could be detrimental in certain cell types. 3. Cell Line Sensitivity: The chosen cell line may be particularly sensitive to the compound or pathway modulation. | 1. Perform a Dose-Response Curve: Start with concentrations around the known EC50 (~25 μM) and test a wide range (e.g., 100 nM to 500 μM). This will establish the therapeutic window for your specific cell model. 2. Use a GABA-B Antagonist: Co-treat with a known GABA-B antagonist (e.g., CGP 55845). If the toxicity is reversed, it is likely on-target. If not, an off-target effect is probable. 3. Run Cellular Death Assays: Use assays for apoptosis (e.g., Annexin V staining) and necrosis (e.g., propidium iodide) to understand the mechanism of cell death.[11] |
| Inconsistent or No Observable Effect | 1. Low Receptor Expression: The cell model may not express sufficient levels of the GABA-B receptor. 2. Compound Inactivity: The compound may have degraded or is not bioavailable in your media. 3. Assay Insensitivity: The chosen readout may not be sensitive enough to detect the downstream effects of GABA-B activation. | 1. Verify Target Expression: Confirm GABA-B receptor (GABBR1/GABBR2 subunits) expression via qPCR or Western blot. 2. Confirm Target Engagement: Use a direct biophysical assay like the Cellular Thermal Shift Assay (CETSA) to confirm that 4-fluorophenibut is binding to its target in your cells (See Protocol 1).[12] 3. Optimize Assay Readout: Switch to a more proximal and sensitive readout of GABA-B activation, such as measuring changes in cAMP levels or using patch-clamp to measure K+ currents.[4] |
| High Variability Between Replicates | 1. Poor Compound Solubility: The compound may be precipitating out of the cell culture media. 2. Inconsistent Cell Health/Density: Variations in cell plating and health can dramatically alter drug response. 3. Edge Effects: Wells on the perimeter of microplates are prone to evaporation, altering compound concentration. | 1. Check Solubility: Visually inspect for precipitation. Consider using a lower concentration of serum or a different solvent vehicle (ensure vehicle concentration is consistent and non-toxic across all wells). 2. Standardize Cell Culture: Use a consistent cell passage number, ensure even cell seeding, and monitor cell health prior to treatment. 3. Plate Layout: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier. |
Section 3: Key Experimental Protocols
Here we provide detailed, self-validating protocols to confirm on-target activity and investigate potential off-target effects.
Protocol 1: Validating Target Engagement with the Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful method to directly assess the binding of a ligand to its target protein in intact cells.[13] The principle is that when a small molecule like 4-fluorophenibut binds to its target protein (GABA-B receptor), it stabilizes the protein's structure. This stabilization increases the temperature required to denature the protein. By measuring the amount of soluble protein remaining after heating, we can infer target engagement.[12]
Workflow Diagram: CETSA
Caption: CETSA workflow for validating 4-fluorophenibut target engagement.
Step-by-Step Methodology:
-
Cell Culture: Plate your chosen cells (e.g., HEK293 cells stably expressing GABA-B receptors, or a neuronal cell line) and grow to ~80% confluency.
-
Treatment: Treat the cells with either vehicle (e.g., DMSO) or a saturating concentration of 4-fluorophenibut (e.g., 10x EC50, ~250 µM) for 1 hour at 37°C.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with a protease inhibitor cocktail. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heating Step: Heat the aliquots in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments), followed by cooling at room temperature for 3 minutes.[14]
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble GABA-B receptor in each sample using Western Blotting or an ELISA.
-
Data Analysis: Quantify the band intensities from the Western blot. For each condition (vehicle and treated), plot the percentage of soluble protein relative to the non-heated control against the temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm). A shift in the Tm (ΔTm) for the 4-fluorophenibut-treated samples indicates target engagement.
Protocol 2: Characterizing Off-Target Effects with Phenotypic Screening
Rationale: Phenotypic screening is an unbiased approach to identify both on- and off-target effects by assessing a compound's impact on overall cell health and morphology without pre-supposing a mechanism of action.[15] High-content imaging allows for the simultaneous measurement of multiple phenotypic parameters, providing a rich dataset to uncover unexpected activities.[16]
Workflow Diagram: Phenotypic Screening
Caption: High-content phenotypic screening workflow to identify off-target effects.
Step-by-Step Methodology:
-
Plate Cells: Seed cells in optically clear, black-walled 96- or 384-well microplates suitable for automated imaging.
-
Compound Treatment: Treat cells with 4-fluorophenibut across a range of concentrations. Include positive and negative controls. A key control is a structurally similar but inactive molecule, if available, to control for non-specific effects. Another crucial control is a different GABA-B agonist, like baclofen, to distinguish specific GABA-B pathway phenotypes from 4-fluorophenibut-specific phenotypes.[17]
-
Staining: After a set incubation period (e.g., 24 or 48 hours), fix the cells. Stain with a multiplexed dye set to visualize different cellular components. A common combination includes:
-
Hoechst stain: For visualizing the nucleus.
-
Phalloidin conjugate: For staining F-actin and visualizing cell shape/cytoskeleton.
-
MitoTracker dye: For assessing mitochondrial morphology and membrane potential.
-
-
Imaging: Acquire images using a high-content automated microscope, capturing multiple fields of view per well.
-
Image Analysis: Use image analysis software to segment the images and identify individual cells and subcellular compartments.
-
Feature Extraction: Quantify a wide array of features for each cell, such as cell area, nuclear size, mitochondrial mass, and cytoskeletal texture.
-
Profiling and Clustering: Generate a multi-parameter "phenotypic profile" for each treatment condition. Use statistical methods (e.g., principal component analysis, hierarchical clustering) to compare the profile of 4-fluorophenibut to other compounds. If 4-fluorophenibut clusters with compounds of a known, different mechanism of action, this suggests a potential off-target effect.
Section 4: Data Interpretation
Q: My CETSA experiment shows a clear thermal shift. What does this confirm?
A: A positive thermal shift (ΔTm > 0) provides strong evidence that 4-fluorophenibut is physically binding to the GABA-B receptor inside your cells under your specific experimental conditions. It validates target engagement and increases confidence that the cellular effects you observe are mediated, at least in part, through this target.
Q: My phenotypic screen shows that 4-fluorophenibut has a unique profile, different from baclofen. What does this imply?
A: This is a key finding. Since both compounds are GABA-B agonists, any shared phenotypic changes are likely due to on-target GABA-B pathway modulation. Phenotypic features that are unique to 4-fluorophenibut strongly suggest the presence of one or more off-target interactions. This unique profile can then be used to form new hypotheses about these off-target activities, which can be investigated with further target identification methods.[18]
References
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World Health Organization. (n.d.). Pre-Review Report: PHENIBUT. WHO. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Science Behind 4-Fluorophenibut: A Comprehensive Look. Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]
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Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Patsnap Synapse. Retrieved from [Link]
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El-Kashef, D., et al. (2024). Phenibut: A drug with one too many "buts". Basic & Clinical Pharmacology & Toxicology. Retrieved from [Link]
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Irie, Y., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology, 884, 173437. Retrieved from [Link]
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Wikipedia. (n.d.). Phenibut. Wikipedia. Retrieved from [Link]
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MacDonald, M. L., et al. (2015). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, 11(7), 497-504. Retrieved from [Link]
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Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology, 23(4), 435-441. Retrieved from [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Retrieved from [Link]
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Koek, W., et al. (2011). Discriminative Stimulus Effects of the GABAB Receptor-Positive Modulator rac-BHFF: Comparison with GABAB Receptor Agonists and Drugs of Abuse. Journal of Pharmacology and Experimental Therapeutics, 338(1), 172-179. Retrieved from [Link]
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Warner, K. D., et al. (2018). Target-Directed Approaches for Screening Small Molecules against RNA Targets. Cell Chemical Biology, 25(9), 1084-1098. Retrieved from [Link]
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Cucchi, M. D., et al. (2021). Psychomotor Agitation Non-responsive to Treatment: A Case Report of Phenibut Withdrawal Syndrome. Medicina, 57(7), 659. Retrieved from [Link]
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Patsnap. (2024, June 21). What are GABAB receptor antagonists and how do they work? Patsnap Synapse. Retrieved from [Link]
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University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL. Retrieved from [Link]
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Burger, W., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols, 2(4), 100874. Retrieved from [Link]
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Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. Retrieved from [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. Retrieved from [Link]
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Gyorgypal, A. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. Retrieved from [Link]
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Cleveland Clinic. (2022, April 25). Gamma-Aminobutyric Acid (GABA). Cleveland Clinic. Retrieved from [Link]
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Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Retrieved from [Link]
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CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Retrieved from [Link]
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News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]
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ACS Publications. (2020, March 6). Importance of Quantifying Drug-Target Engagement in Cells. ACS Publications. Retrieved from [Link]
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Kim, H. S., et al. (2016). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Microbiology and Biotechnology, 26(1), 1-12. Retrieved from [Link]
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Qi, R., et al. (2025, October 30). Agonizing GABABR suppresses GLP-1RA's chronotropic effect and reduces post-myocardial infarction arrhythmogenesis. Frontiers in Pharmacology. Retrieved from [Link]
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Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Bio-protocol. Retrieved from [Link]
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Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. Retrieved from [Link]
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Liu, G., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 10, 973213. Retrieved from [Link]
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Gemb τρο, C., et al. (2024). Phenibut: Review and Pharmacologic Approaches to Treating Withdrawal. Journal of Clinical Pharmacology. Retrieved from [Link]
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Lindsley, C. W. (2012). Determining target engagement in living systems. ACS Chemical Biology, 7(1), 4-6. Retrieved from [Link]
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BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. Retrieved from [Link]
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Lin, A., et al. (2019). Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets. eLife, 8, e45147. Retrieved from [Link]
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Ghit, A., & Assal, D. (2023). GABA Inhibitors. StatPearls. Retrieved from [Link]
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WebMD. (n.d.). Phenibut: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. Retrieved from [Link]
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Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Retrieved from [Link]
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Drug Hunter. (2025, September 15). Sequence-Selective Translation Inhibition: A Novel Small Molecule Therapeutic Modality. YouTube. Retrieved from [Link]
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National Institutes of Health. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. NIH. Retrieved from [Link]
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National Institutes of Health. (2018, March 10). A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. NIH. Retrieved from [Link]
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Eurofins DiscoverX. (2024, March 11). Advancing Therapeutics Targeting Cytokines with Functional Cell-based Assays. YouTube. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Target identification of biologically active small molecules via in situ methods. Semantic Scholar. Retrieved from [Link]
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Technical Support Center: Scaling the Synthesis of (S)-3-Amino-4-(4-fluorophenyl)butanoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up this valuable chiral building block. As a fluorinated β-amino acid, its synthesis presents unique challenges that require a deep understanding of asymmetric catalysis, reaction engineering, and purification science.
This document moves beyond simple protocols to provide in-depth, cause-and-effect explanations for common issues encountered in the laboratory and during scale-up. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your process, and ensure the consistent production of high-purity material.
Overview of a Common Synthetic Approach
A prevalent and efficient method for establishing the critical stereocenter in β-amino acids is through the asymmetric hydrogenation of a prochiral enamine or a related unsaturated precursor.[1][2][3] For (S)-3-Amino-4-(4-fluorophenyl)butanoic acid, a representative pathway involves the rhodium-catalyzed asymmetric hydrogenation of a β-amidoacrylate ester, followed by hydrolysis and decarboxylation.
Below is a workflow diagram illustrating the key stages of this process, which will be the focus of our troubleshooting guide.
Caption: General workflow for the synthesis of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid.
Frequently Asked Questions & Troubleshooting Guide
This section is structured to address specific problems you may encounter during synthesis and scale-up.
Part 1: The Asymmetric Hydrogenation Step
The creation of the chiral center is the most critical and often most challenging step. Success here dictates the viability of the entire process.
Q1: My reaction shows low enantiomeric excess (ee). How can I improve stereoselectivity?
Answer: Low enantiomeric excess is a common issue when scaling up asymmetric reactions. It indicates that the catalyst is not effectively differentiating between the two faces of the prochiral substrate. The root cause can often be traced to several interdependent parameters.
-
Catalyst and Ligand Choice: The interaction between the metal center (e.g., Rhodium, Ruthenium) and the chiral ligand is fundamental to achieving high enantioselectivity.[2][4] Ligands from the DuPHOS, BINAP, or Josiphos families are common starting points for such transformations.[1][3] If one ligand provides poor results, screening a panel of ligands with different electronic and steric properties is a logical first step.
-
Hydrogen Pressure: This parameter can have a profound, and sometimes non-intuitive, effect on enantioselectivity. In some catalytic systems, higher pressure can decrease ee by altering the rate-determining step or favoring a less selective non-asymmetric pathway. It is crucial to screen a range of pressures (e.g., 20, 50, 100 psi) to find the optimum.
-
Solvent Effects: The solvent plays a critical role in stabilizing the catalyst-substrate complex.[5] Protic solvents like methanol or ethanol can participate in hydrogen bonding and influence the transition state geometry. Aprotic solvents like THF or dichloromethane will create a different chemical environment. The polarity and coordinating ability of the solvent must be optimized.
-
Temperature: Lowering the reaction temperature generally increases enantioselectivity by reducing the thermal energy of the system, which makes the energy difference between the two diastereomeric transition states more significant. However, this comes at the cost of a slower reaction rate.
-
Substrate Purity: Impurities in the starting material can act as catalyst poisons or inhibitors, leading to poor performance. Ensure your precursor is of high purity before the asymmetric hydrogenation step.
Troubleshooting Flowchart for Low Enantiomeric Excess (ee)
Caption: Decision-making workflow for troubleshooting low enantioselectivity.
| Parameter | Typical Range | Impact on Enantioselectivity (ee) | Causality |
| Catalyst Loading | 0.01 - 1.0 mol% | Can decrease at very low or very high loadings.[6] | Insufficient catalyst leads to a dominant background reaction. Excess catalyst can lead to aggregation or formation of less selective dimeric species. |
| H₂ Pressure | 20 - 200 psi | Highly system-dependent; an optimum pressure usually exists. | Affects the concentration of hydrogen in solution and can influence the equilibrium between different catalytic intermediates, some of which may be more or less selective. |
| Temperature | 0 - 60 °C | Generally, lower temperature increases ee. | Lower thermal energy enhances the energy difference (ΔΔG‡) between the diastereomeric transition states leading to the (S) and (R) products. |
| Solvent | MeOH, EtOH, THF, DCM | Significant impact. | The solvent stabilizes the transition state. Its polarity and ability to coordinate with the catalyst can alter the chiral pocket's geometry.[5] |
Q2: The hydrogenation reaction is slow or has stalled. What are the likely causes?
Answer: A stalled reaction points to issues with the catalyst's activity or the availability of reagents.
-
Catalyst Deactivation: This is the most common cause. Transition metal catalysts are sensitive to a wide range of poisons.[7]
-
Oxygen: Ensure the reactor is thoroughly purged with an inert gas (N₂ or Ar) before introducing the catalyst and hydrogen.
-
Water: While some reactions tolerate water, anhydrous solvents are generally preferred unless specified.
-
Sulfur/Phosphorus Impurities: These can be present in starting materials or reagents and can irreversibly bind to the metal center.
-
Product Inhibition: The amine product can sometimes coordinate to the catalyst, reducing its activity.[3] This is more common in large-scale reactions where product concentration becomes high.
-
-
Poor Mass Transfer (Scale-Up Issue): In a large reactor, ensuring efficient mixing of a gas (H₂), a liquid (solvent), and a solid (catalyst, if heterogeneous) is critical. If agitation is insufficient, the reaction becomes mass-transfer limited, not kinetically limited. The result is a dramatically slower reaction rate. Increase the agitation speed or consider a reactor with better gas dispersion technology (e.g., a gas-inducing impeller).
-
Leaks in the System: At scale, even a small leak in the reactor or gas lines can prevent the system from maintaining the target hydrogen pressure, effectively starving the reaction.
Part 2: Product Isolation and Purification
The zwitterionic nature of amino acids, combined with the fluorine atom's electron-withdrawing effects, makes isolation and purification non-trivial.[8]
Q3: I'm having difficulty crystallizing the final product. It either oils out or remains in solution. What can I do?
Answer: Crystallization is a delicate process controlled by thermodynamics and kinetics. The high polarity and zwitterionic character of the target molecule mean it has strong interactions with polar solvents like water, making it reluctant to crystallize.
-
Solvent System: The key is to find a solvent/anti-solvent system where the product is soluble in one solvent at a higher temperature and insoluble in the other. For polar amino acids, a common strategy is to dissolve the crude product in a minimal amount of a polar solvent (like water or methanol) and then slowly add a less polar anti-solvent (like isopropanol, acetone, or ethyl acetate) until turbidity is observed.[9]
-
pH Adjustment: The solubility of amino acids is highly pH-dependent. The lowest solubility is typically found at the isoelectric point (pI). Carefully adjusting the pH of the aqueous solution to the pI of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid before adding the anti-solvent can dramatically improve crystallization success.
-
Control Cooling and Seeding: Avoid "crash cooling," which leads to the formation of oils or amorphous solids. A slow, controlled cooling profile is essential. If available, add a small number of seed crystals of the pure product to provide a template for crystal growth.[]
| Problem | Potential Cause | Troubleshooting Strategy |
| Product Oiling Out | Supersaturation is too high; cooling is too fast. | Slow down the addition of anti-solvent. Implement a slower, linear cooling ramp. Increase the initial amount of the primary solvent slightly. |
| No Crystallization | Solution is not sufficiently supersaturated; incorrect solvent. | Concentrate the solution further. Screen different anti-solvents. Adjust the pH to the isoelectric point (pI). |
| Fine, Hard-to-Filter Crystals | Nucleation rate is much higher than the growth rate. | Reduce the rate of anti-solvent addition or cooling. Consider using a surfactant or alcohol additive to modify crystal habit.[9] |
Q4: How can I efficiently remove residual metal catalyst and other impurities?
Answer: Residual rhodium or other metals are a major concern, especially for pharmaceutical applications. The purification strategy must address both metal and organic impurities.
-
Metal Scavenging:
-
Filtration: A simple filtration through a pad of Celite® or silica gel can remove a significant portion of the catalyst, especially if it has precipitated.
-
Activated Carbon: Treatment with activated carbon is effective for removing colored impurities and many metal complexes. However, be aware that it can also adsorb your product, leading to yield loss. An optimization of carbon loading and contact time is necessary.
-
Ion-Exchange Resins: For a final polishing step, passing a solution of the product through a strong acid cation-exchange resin can be highly effective.[11] The amino acid will bind to the resin, while neutral organic impurities and anionic species will pass through. The product can then be eluted by changing the pH.[12]
-
-
Recrystallization: This is the most powerful technique for removing organic impurities. Finding the right solvent system, as discussed in Q3, is paramount. A successful recrystallization can significantly increase both chemical and chiral purity.
Detailed Experimental Protocols
Protocol 1: Representative Asymmetric Hydrogenation
This protocol is a representative example and must be optimized for your specific equipment and scale.
-
Reactor Preparation: To a dry, inerted, high-pressure reactor, add the β-amidoacrylate precursor (1.0 eq) and degassed methanol (10 vol).
-
Catalyst Preparation: In a separate glovebox or inerted flask, dissolve the Rhodium catalyst precursor (e.g., [Rh(COD)₂]BF₄, 0.1 mol%) and the chiral phosphine ligand (e.g., (S,S)-Me-DuPHOS, 0.11 mol%) in a small amount of degassed methanol. Stir for 30 minutes to allow for pre-formation of the active catalyst.
-
Reaction Initiation: Transfer the catalyst solution to the reactor via cannula. Seal the reactor.
-
Hydrogenation: Purge the reactor headspace with H₂ gas (3 cycles). Pressurize the reactor to the optimized pressure (e.g., 50 psi) and begin vigorous stirring. Maintain the reaction at the optimized temperature (e.g., 25 °C).
-
Monitoring: Monitor the reaction progress by HPLC for the disappearance of the starting material.
-
Completion: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen. The crude reaction mixture is now ready for catalyst removal and work-up.
Protocol 2: Chiral Purity Analysis by HPLC
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H or similar).
-
Mobile Phase: Isocratic mixture of hexane, isopropanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA). A typical starting point is 80:20 Hexane:IPA + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase.
-
Analysis: The two enantiomers should resolve into two separate peaks. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.
References
- RSC Publishing. (n.d.). Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan.
- MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
- BOC Sciences. (n.d.). Fluorinated Amino Acids.
- Google Patents. (n.d.). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
- Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review.
- University of Minnesota Digital Conservancy. (n.d.). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
- Google Patents. (n.d.). EP3088383A1 - Optimized synthesis of pregabalin and 4-amino butanoic acid using an improved production method of conjugated nitroalkenes.
- MDPI. (n.d.). Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics.
- Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling.
- ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.
- IntechOpen. (n.d.). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.
- ResearchGate. (n.d.). Effects of catalyst loading on enantioselectivity.
- NIH. (n.d.). Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea.
- RSC Publishing. (2025). Chiral induction in the crystallization of KIO3 and LiIO3: the role of amino acids in controlling the chirality of inorganic crystals. Nanoscale Advances.
- Google Patents. (n.d.). US20030212290A1 - Asymmetric synthesis of pregabalin.
- PubMed Central. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.
- ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid?
- ETH Zurich. (n.d.). Asymmetric Hydrogenation.
- RSC Publishing. (2025). Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds.
- PubMed Central. (n.d.). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase.
- Diaion. (n.d.). Separation and Refining of Amino acids.
- PubMed. (1999). Recent advances in the enantioselective synthesis of beta-amino acids.
- ACS Publications. (n.d.). Developing Chiral Ligands for Asymmetric Hydrogenation. Accounts of Chemical Research.
- ResearchGate. (n.d.). Synthesis of the active pharmaceutical ingredients (S)‐Pregabalin ((S)‐4 a) and (R)‐Baclofen ((R)‐4 b) via enzymatic desymmetrization.
- SciSpace. (2008). Structure–property relationship in the crystals of chiral amino acids and their racemic counterparts.
- University of York. (n.d.). Asymmetric Synthesis.
- Frontiers. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase.
- PubMed. (2003). An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation.
- BOC Sciences. (n.d.). Amino Acid Crystallization Resolution Service.
- Wikipedia. (n.d.). Enantioselective synthesis.
- MDPI. (n.d.). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications.
- University of Illinois. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES.
- MDPI. (n.d.). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.
- NIH. (n.d.). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review.
- Creative Proteomics. (n.d.). Sample Preparation and Pretreatment for Amino Acid Analysis.
- ResearchGate. (n.d.). Synthesis of Side Chain Fluorinated Amino Acids and Their Effects on the Properties of Peptides and Proteins.
- RSC Publishing. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides.
- Thermo Fisher Scientific. (n.d.). 5 Steps to Protein Isolation and Purification.
- Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
- Biology LibreTexts. (2026). 3.3: Protein Purification.
- BOC Sciences. (n.d.). Custom Amino Acid Synthesis Services.
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Validation & Comparative
Comparative analysis of 4-fluorophenibut and Baclofen
An In-Depth Comparative Analysis for Drug Development Professionals: 4-Fluorophenibut vs. Baclofen
Executive Summary
This guide provides a comprehensive, technically-grounded comparison of 4-fluorophenibut and Baclofen, two structural analogues of γ-aminobutyric acid (GABA). While both compounds exert their primary effects through the GABAB receptor, their distinct chemical structures—a para-substituted fluorine atom in 4-fluorophenibut versus a chlorine atom in Baclofen—lead to significant differences in potency, pharmacological profile, and clinical status. Baclofen is a well-established, clinically approved medication for treating muscle spasticity.[1][2][3] In contrast, 4-fluorophenibut remains a research chemical, noted for its nootropic and anxiolytic potential but lacking formal clinical approval.[4][5][6] This analysis synthesizes available experimental data to provide researchers and drug development professionals with a clear understanding of their comparative pharmacology.
Chemical and Structural Foundation
4-Fluorophenibut and Baclofen are both phenyl derivatives of GABA, a modification that enhances their ability to cross the blood-brain barrier. Their structural similarity is the basis for their shared primary mechanism of action, yet the single halogen substitution is a critical determinant of their distinct pharmacological characteristics.
-
Baclofen: Chemically known as (RS)-4-Amino-3-(4-chlorophenyl)butanoic acid.[1][7]
-
4-Fluorophenibut: Also known as β-(4-fluorophenyl)-GABA, with the IUPAC name 4-Amino-3-(4-fluorophenyl)butanoic acid.[8][9][10]
| Feature | 4-Fluorophenibut | Baclofen |
| IUPAC Name | 4-Amino-3-(4-fluorophenyl)butanoic acid[8][9] | (RS)-4-Amino-3-(4-chlorophenyl)butanoic acid[1][7] |
| Molecular Formula | C₁₀H₁₂FNO₂[8][9][10] | C₁₀H₁₂ClNO₂[11][12][13] |
| Molar Mass | 197.21 g/mol [8][9][10] | 213.66 g/mol [11] |
| Key Structural Feature | Para-substituted Fluorine on the phenyl ring | Para-substituted Chlorine on the phenyl ring |
Comparative Mechanism of Action
Primary Target: GABAB Receptor Agonism
The principal mechanism for both compounds is agonism at the GABAB receptor, a G-protein coupled receptor (GPCR) that mediates the slow and prolonged inhibitory effects of GABA.[1][14] Upon activation, the G-protein dissociates, leading to downstream effects including:
-
Inhibition of adenylyl cyclase.
-
Activation of inwardly rectifying potassium (K+) channels, causing hyperpolarization.[4][15]
-
Inhibition of voltage-gated calcium (Ca2+) channels, reducing the release of excitatory neurotransmitters.[15]
This cascade results in a net decrease in neuronal excitability, which underlies the therapeutic effects of muscle relaxation and sedation.[1][15]
Caption: Downstream signaling pathway of GABAB receptor activation.
Potency at the GABAB Receptor
Experimental data clearly indicates that Baclofen is a more potent agonist at the GABAB receptor than 4-fluorophenibut. A patch-clamp study on mouse cerebellar Purkinje cells measured the half-maximal effective concentration (EC₅₀) for evoking an outward potassium current. The results demonstrated the following order of potency:
Baclofen (EC₅₀ = 6.0 μM) > 4-Fluorophenibut (EC₅₀ = 23.3 μM) > Phenibut (EC₅₀ = 1362 μM) [4]
This five-fold greater potency of Baclofen compared to 4-fluorophenibut is a critical distinction, influencing dosage and therapeutic window. 4-Fluorophenibut is, however, significantly more potent than its parent compound, phenibut.[4][10]
Secondary Mechanisms: Voltage-Gated Calcium Channels (VGCCs)
A potential point of divergence lies in their interaction with the α2δ subunit of voltage-gated calcium channels. This is the primary mechanism of action for other gabapentinoids like gabapentin and pregabalin. While phenibut is known to bind to the α2δ subunit, it is less clear if 4-fluorophenibut shares this characteristic.[6] Some evidence suggests Baclofen may also interact with VGCCs, but its clinical significance remains uncertain, and its primary action is overwhelmingly attributed to GABAB agonism.[1][11] This potential secondary target could contribute to the different subjective effects reported between the compounds, but requires further direct comparative investigation.
Comparative Pharmacological and Clinical Profile
| Parameter | 4-Fluorophenibut | Baclofen |
| Clinical Status | Research Chemical / Nootropic Supplement[4][6] | Clinically Approved Medication[1][14] |
| Primary Indication | Not applicable (used off-label for anxiety, cognition) | Muscle Spasticity (e.g., in multiple sclerosis, spinal cord injury)[1][2][16] |
| Primary Target | GABAB Receptor Agonist[4][8][10] | Potent GABAB Receptor Agonist[1][11][14] |
| Potency (EC₅₀) | 23.3 μM[4] | 6.0 μM[4] |
| Oral Bioavailability | Not formally studied | ~70-85%[1] |
| Protein Binding | Not formally studied | ~30%[17] |
| Metabolism | Not formally studied | Minimal (~15%), primarily excreted unchanged[11] |
| Elimination Half-life | Not formally studied | 2.5 to 7 hours[11] |
Recommended Experimental Protocols for Further Comparison
To rigorously define the comparative pharmacology of these compounds, specific in vitro and in vivo assays are essential.
In Vitro: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of each compound for the GABAB receptor, providing a quantitative measure of target engagement.
Caption: Standard workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize a cell line (e.g., CHO or HEK293) stably expressing human GABAB receptors. Isolate the membrane fraction via ultracentrifugation.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a known GABAB radioligand (e.g., [³H]CGP54626), and serial dilutions of the unlabeled test compound (Baclofen or 4-fluorophenibut).
-
Incubation: Allow the reaction to reach equilibrium at a controlled temperature.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to trap the membranes and bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Plot the displacement of the radioligand against the concentration of the test compound to determine the IC₅₀. Convert the IC₅₀ to the binding affinity constant (Kᵢ).
In Vivo: Rotarod Test for Motor Impairment
This behavioral assay is critical for assessing the sedative and muscle-relaxant properties of the compounds, which are key aspects of their potential therapeutic and side-effect profiles.
Caption: Experimental workflow for the in vivo rotarod test.
Methodology:
-
Animal Model: Use adult male C57BL/6 mice or Sprague-Dawley rats.
-
Training: For 2-3 days prior to testing, train the animals on the rotarod at a low, constant speed until they can consistently remain on the rod for at least 60-120 seconds.
-
Baseline: On the test day, record a pre-treatment baseline latency to fall for each animal on an accelerating rod (e.g., 4 to 40 rpm over 5 minutes).
-
Administration: Administer various doses of 4-fluorophenibut, Baclofen, or a vehicle control via intraperitoneal (IP) injection.
-
Post-Dose Testing: Assess motor performance on the accelerating rotarod at multiple time points (e.g., 30, 60, 90, 120 minutes) after drug administration.
-
Data Analysis: The primary endpoint is the latency to fall from the rod. Analyze data for statistically significant differences between treatment groups.
Conclusion and Future Research Imperatives
The comparative analysis reveals that while 4-fluorophenibut and Baclofen share a common primary target, they are not interchangeable. Baclofen is a significantly more potent GABAB agonist with a well-characterized pharmacokinetic and clinical profile. 4-Fluorophenibut is a less potent but still active compound whose full pharmacological identity, including its potential effects on VGCCs and its complete pharmacokinetic profile, requires substantial further investigation.
For drug development professionals, the key takeaways are:
-
The chlorine-for-fluorine substitution results in a ~5-fold increase in potency at the GABAB receptor for Baclofen.
-
The clinical development of Baclofen provides a roadmap for the potential characterization of 4-fluorophenibut, should its unique properties warrant further exploration.
-
Critical knowledge gaps for 4-fluorophenibut include its binding affinity at the α2δ VGCC subunit, its full pharmacokinetic profile (ADME), and its long-term safety and toxicology.
Future research should prioritize direct, head-to-head studies encompassing receptor binding panels, in vivo behavioral assays for anxiolytic and nootropic effects, and comprehensive pharmacokinetic and toxicological evaluations to fully delineate the therapeutic potential and risks of 4-fluorophenibut relative to the established benchmark of Baclofen.
References
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Dralle, D., & Gupta, V. (2023). Baclofen. In StatPearls. StatPearls Publishing. Available at: [Link]
-
Irie, T., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology, 884, 173437. Available at: [Link]
-
Wikipedia contributors. (2024). Baclofen. In Wikipedia, The Free Encyclopedia. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Baclofen. In PubChem Compound Database. Retrieved from [Link]
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WikiMed. (n.d.). 4-Fluorophenibut. Retrieved from [Link]
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Semantic Scholar. (n.d.). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluorophenibut. In PubChem Compound Database. Retrieved from [Link]
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Wikipedia contributors. (2023). 4-Fluorophenibut. In Wikipedia, The Free Encyclopedia. Available at: [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). baclofen. Retrieved from [Link]
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Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481. (Note: This reference discusses the parent compound, phenibut, providing context for the class of drugs). Available at: [Link]
-
Marsot, A., et al. (2018). Pharmacokinetic Studies of Baclofen Are Not Sufficient to Establish an Optimized Dosage for Management of Alcohol Disorder. Frontiers in Psychiatry, 9, 592. Available at: [Link]
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Mayo Clinic. (n.d.). Baclofen (Oral Route). Retrieved from [Link]
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Dr. Oracle. (2025). What is the mode of action of baclofen? Retrieved from [Link]
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Cleveland Clinic. (n.d.). Baclofen Tablets. Retrieved from [Link]
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-
ResearchGate. (n.d.). Chemical structure of baclofen. Retrieved from [Link]
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- 6. caymanchem.com [caymanchem.com]
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- 8. 4-Fluorophenibut [medbox.iiab.me]
- 9. 4-Fluorophenibut | C10H12FNO2 | CID 103611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]
- 11. Baclofen - Wikipedia [en.wikipedia.org]
- 12. Baclofen | C10H12ClNO2 | CID 2284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. baclofen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. droracle.ai [droracle.ai]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Frontiers | Pharmacokinetic Studies of Baclofen Are Not Sufficient to Establish an Optimized Dosage for Management of Alcohol Disorder [frontiersin.org]
A Researcher's Guide to Validating the GABA_B Receptor Affinity of (S)-4-Fluorophenibut
This guide provides a comprehensive, experimentally-grounded framework for researchers to validate the binding affinity and functional activity of (S)-4-fluorophenibut at the GABA_B receptor. We will move beyond theoretical discussions to provide detailed, actionable protocols, comparative analysis with established ligands, and the rationale behind key experimental choices. This document is designed for drug development professionals and neuropharmacology researchers seeking to rigorously characterize novel GABAergic compounds.
Introduction: The Rationale for Characterizing (S)-4-Fluorophenibut
Phenibut (4-amino-3-phenylbutyric acid) is a neuropsychotropic drug known to exert its effects primarily through agonist activity at the γ-aminobutyric acid type B (GABA_B) receptor. As a G-protein coupled receptor (GPCR), the GABA_B receptor is a critical regulator of synaptic inhibition in the central nervous system. Its activation leads to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels, as well as the modulation of Ca2+ and K+ ion channels.
Structure-activity relationship studies have shown that phenibut's activity resides primarily in the (R)-enantiomer, which displays a significantly higher affinity for the GABA_B receptor than the (S)-enantiomer. The introduction of a fluorine atom to the phenyl ring, creating 4-fluorophenibut (F-phenibut), has been reported to increase potency. However, the specific contribution of the (S)-enantiomer, (S)-4-fluorophenibut, to GABA_B receptor affinity remains to be rigorously quantified.
This guide outlines the essential experiments required to determine its binding affinity (K_i) and functional potency (EC_50), using (R)-Baclofen as a gold-standard comparator.
Part 1: Radioligand Binding Assay – Quantifying Affinity
The foundational method for determining a compound's affinity for a receptor is the radioligand competition binding assay. This experiment measures the ability of an unlabeled compound ((S)-4-fluorophenibut) to displace a specific, high-affinity radiolabeled ligand from the GABA_B receptor.
Experimental Rationale
We will employ a competitive binding assay using membranes prepared from cells recombinantly expressing the human GABA_B receptor (heterodimer of GABA_B1 and GABA_B2 subunits) and [³H]CGP 54626, a high-affinity, selective GABA_B receptor antagonist. The use of an antagonist radioligand is often preferred as it is less sensitive to the GTP-bound state of the receptor, providing a more stable measure of affinity across different cellular environments. The output of this assay is the IC_50 value, which can then be converted to the inhibition constant (K_i) using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Workflow: Radioligand Competition Binding Assay
Caption: Workflow for the GABA_B radioligand competition binding assay.
Detailed Protocol: Competition Binding
-
Membrane Preparation: Utilize commercially available membranes or prepare them from HEK293 cells stably expressing human GABA_B1 and GABA_B2 subunits.
-
Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 7.4, supplemented with 2.5 mM CaCl₂.
-
Compound Dilution: Create a serial dilution series of (S)-4-fluorophenibut, (R)-Baclofen (positive control), and GABA (endogenous agonist) in the assay buffer. A typical concentration range would be from 100 µM down to 10 pM.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of Assay Buffer (for total binding) or 10 µM GABA (for non-specific binding).
-
50 µL of the test compound dilution.
-
50 µL of [³H]CGP 54626 diluted in assay buffer to a final concentration of ~1.0 nM.
-
50 µL of cell membrane suspension (typically 10-20 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly aspirate the contents of the wells onto a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter mat, add liquid scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the total binding (0% inhibition) and non-specific binding (100% inhibition).
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC_50.
-
Calculate the K_i using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Part 2: Functional Assay – Determining Activity
While binding assays confirm affinity, they do not reveal whether a compound is an agonist, antagonist, or inverse agonist. A functional assay is required to determine the compound's effect on receptor signaling.
Experimental Rationale
The GABA_B receptor is a G_i/o-coupled GPCR, meaning its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Therefore, a cAMP accumulation assay is a robust method to measure the functional consequence of ligand binding. We will stimulate adenylyl cyclase with forskolin and measure the ability of (S)-4-fluorophenibut to inhibit this stimulation. The resulting dose-response curve will allow for the determination of its potency (EC_50) and efficacy (% inhibition relative to a full agonist).
Workflow: cAMP Accumulation Functional Assay
Caption: Workflow for a HTRF-based cAMP accumulation functional assay.
Detailed Protocol: cAMP Accumulation
-
Cell Culture: Use a cell line, such as CHO-K1, stably co-expressing the human GABA_B1 and GABA_B2 subunits.
-
Assay Setup: Plate the cells in a 384-well plate and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of (S)-4-fluorophenibut and control compounds ((R)-Baclofen) to the wells and pre-incubate.
-
Stimulation: Add a solution of forskolin (a potent adenylyl cyclase activator) to all wells to stimulate cAMP production. A typical final concentration is 1-10 µM.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Lyse the cells and detect cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF®) kit. This involves adding two reagents: a cAMP antibody labeled with a donor fluorophore (e.g., europium cryptate) and cAMP labeled with an acceptor fluorophore (e.g., d2).
-
Data Analysis:
-
The HTRF signal is inversely proportional to the amount of cAMP produced in the cells.
-
Calculate the percent inhibition of the forskolin response for each compound concentration.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal curve to determine the EC_50 (potency) and the E_max (maximum efficacy).
-
Part 3: Comparative Data Analysis
The ultimate goal is to contextualize the affinity and potency of (S)-4-fluorophenibut. The data obtained from the experiments above should be compared against well-characterized reference compounds.
GABA_B Receptor Signaling Pathway
Caption: Agonist activation of the G_i-coupled GABA_B receptor pathway.
Expected Data Summary Table
The results should be compiled into a clear, comparative table. While the values for (S)-4-fluorophenibut are hypothetical until experimentally determined, the table structure serves as a template for presenting the final data.
| Compound | Binding Affinity (K_i, nM) | Functional Potency (EC_50, nM) | Max Efficacy (% Inhibition) |
| GABA | ~50-200 | ~100-500 | 100% (by definition) |
| (R)-Baclofen | ~30-150 | ~80-400 | ~100% |
| (R)-Phenibut | ~150-300 | ~200-600 | ~100% |
| (S)-Phenibut | >10,000 | Low Potency / Inactive | Low / None |
| (S)-4-Fluorophenibut | To Be Determined | To Be Determined | To Be Determined |
Note: Literature values for reference compounds can vary based on assay conditions. The values presented are representative ranges.
Conclusion and Interpretation
By executing the detailed binding and functional assays outlined in this guide, a researcher can definitively validate the GABA_B receptor affinity and functional profile of (S)-4-fluorophenibut. The key outcome will be the quantitative comparison of its K_i and EC_50 values against established ligands like (R)-Baclofen and its parent enantiomer, (S)-Phenibut.
This rigorous, data-driven approach is essential for understanding the compound's structure-activity relationship and its potential as a pharmacological tool or therapeutic agent. The combination of high-fidelity binding data with a physiologically relevant functional readout provides the comprehensive characterization required by the drug discovery and development community.
References
-
Title: GABAB receptor affinity of enantiomers of 3-phenyl-4-aminobutanoic acid (phenibut) and its new derivative Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug Source: CNS Drug Reviews URL: [Link]
-
Title: GABA-B receptor signalling: the inside story Source: British Journal of Pharmacology URL: [Link]
-
Title: CGP 54626: a potent and selective GABAB receptor antagonist Source: European Journal of Pharmacology URL: [Link]
-
Title: Relationship between inhibition constant (KI) and concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction Source: Biochemical Pharmacology URL: [Link]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 4-Fluorophenibut Detection
This guide provides an in-depth technical comparison of analytical methodologies for the robust detection and quantification of 4-fluorophenibut (F-phenibut), a psychoactive substance and a derivative of the nootropic drug phenibut. As the landscape of new psychoactive substances (NPS) continues to evolve, the demand for reliable, accurate, and precise analytical methods is paramount for researchers, clinicians, and forensic toxicologists. This document serves as a comparative guide, offering insights into the principles, experimental protocols, and performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the analysis of 4-fluorophenibut.
Introduction: The Analytical Challenge of 4-Fluorophenibut
4-Fluorophenibut, chemically known as β-(4-fluorophenyl)-γ-aminobutyric acid, is a GABA analogue with a structure closely related to phenibut and baclofen. Its increasing prevalence necessitates the development and cross-validation of analytical methods to ensure accurate identification and quantification in various matrices, including bulk powders, seized materials, and biological specimens. The choice of analytical technique is critical and depends on factors such as the required sensitivity, selectivity, sample matrix, and the intended application of the data.
The primary analytical challenge associated with GABA analogues like 4-fluorophenibut, particularly in GC-MS, is their thermal instability. At the elevated temperatures of the GC inlet, these compounds can undergo cyclization, forming a lactam (4-(4-fluorophenyl)-2-pyrrolidinone). This transformation can lead to misidentification and inaccurate quantification if not properly addressed. Therefore, a thorough understanding of the underlying chemistry and the principles of each analytical technique is essential for developing a robust and reliable method.
Principles of the Compared Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile or thermally labile compounds like 4-fluorophenibut, a chemical derivatization step is crucial. Derivatization converts the analyte into a more volatile and thermally stable derivative, improving its chromatographic behavior and mass spectral characteristics.
The primary rationale for derivatization in the GC-MS analysis of 4-fluorophenibut is to prevent its thermal degradation into a lactam.[1][2] Trimethylsilylation (TMS) is a common derivatization technique for compounds with active hydrogen atoms, such as the carboxylic acid and amine groups in 4-fluorophenibut. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogens with TMS groups, thereby increasing the volatility and thermal stability of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the analysis of a wide range of compounds in complex matrices, including biological fluids. It offers high sensitivity, selectivity, and specificity, often without the need for derivatization. The separation is achieved in the liquid phase at or near ambient temperature, thus circumventing the issue of thermal degradation encountered in GC-MS.
The principle of LC-MS/MS involves the separation of the analyte by HPLC, followed by its ionization and detection by a tandem mass spectrometer. The use of multiple reaction monitoring (MRM) mode in a triple quadrupole mass spectrometer provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte of interest. This high selectivity is particularly advantageous when analyzing complex samples like blood or urine.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of compounds that possess a chromophore (a part of a molecule that absorbs UV-visible light). While 4-fluorophenibut's aromatic ring provides some UV absorbance, its molar absorptivity may not be sufficient for achieving the low detection limits often required in toxicological or pharmaceutical analysis.
To enhance the sensitivity of HPLC-UV analysis, pre-column or post-column derivatization can be employed. This involves reacting the analyte with a reagent that introduces a highly chromophoric tag. However, derivatization adds a step to the sample preparation process and requires careful optimization to ensure complete and reproducible reactions.
Experimental Workflows and Protocols
A well-defined and validated experimental workflow is the cornerstone of reliable analytical data. The following sections detail the step-by-step methodologies for the analysis of 4-fluorophenibut using GC-MS, LC-MS/MS, and HPLC-UV.
Sample Preparation: A Critical First Step
The goal of sample preparation is to extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of sample preparation technique depends on the analytical method and the sample matrix.
For Biological Matrices (Blood/Urine):
-
Protein Precipitation (PPT): A simple and rapid method for removing proteins from plasma or serum samples. An organic solvent like acetonitrile or methanol is added to the sample to precipitate the proteins, which are then removed by centrifugation.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids. It is an effective method for removing salts and other polar interferences.
-
Solid-Phase Extraction (SPE): A highly selective and efficient technique for sample cleanup and concentration. The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a small volume of a strong solvent.
GC-MS with Derivatization: A Detailed Protocol
This protocol describes a plausible method for the quantitative analysis of 4-fluorophenibut in a solid sample, based on established procedures for phenibut.
1. Sample Preparation and Derivatization:
- Accurately weigh approximately 10 mg of the 4-fluorophenibut sample.
- Dissolve in 1 mL of a suitable solvent like methanol.
- Transfer a 100 µL aliquot to a derivatization vial and evaporate to dryness under a gentle stream of nitrogen.
- Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
- Seal the vial and heat at 70°C for 30 minutes.
- Cool to room temperature before injection.
2. GC-MS Instrumental Parameters:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Inlet Temperature: 250°C.
- Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Injection Volume: 1 µL in splitless mode.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Acquisition Mode: Full scan (m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification.
LC-MS/MS: A Highly Sensitive and Specific Protocol
This protocol is adapted from a validated method for the quantification of phenibut in whole blood and is expected to be directly applicable to 4-fluorophenibut with minor modifications.[3]
1. Sample Preparation (Whole Blood):
- To 100 µL of whole blood, add an internal standard (e.g., 4-fluorophenibut-d4).
- Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
- Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumental Parameters:
- Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
- Column: C18 column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient program to achieve good separation.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions: Specific precursor and product ions for 4-fluorophenibut and its internal standard would need to be determined. For phenibut, a transition of m/z 180.1 -> 163.1 is often used.
HPLC-UV: A Cost-Effective Approach
This protocol outlines a general approach for the analysis of 4-fluorophenibut using HPLC-UV. Method development and validation would be required to establish optimal conditions.
1. Sample Preparation (Solid Sample):
- Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
- Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV Instrumental Parameters:
- High-Performance Liquid Chromatograph: Agilent 1260 Infinity II or equivalent.
- Column: C18 column (e.g., Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm).
- Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0). The exact ratio would need to be optimized.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Injection Volume: 20 µL.
- UV Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
- Detection Wavelength: The maximum absorbance wavelength for 4-fluorophenibut (likely around 220-230 nm) should be determined.
Cross-Validation and Performance Comparison
The objective of analytical method validation is to demonstrate that the method is suitable for its intended purpose.[4] The validation should be performed in accordance with established guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
The key validation parameters include:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following table provides an illustrative comparison of the expected performance characteristics of the three analytical methods for the determination of 4-fluorophenibut. The values are based on typical performance for similar analytes and should be established through rigorous validation studies for 4-fluorophenibut.
| Performance Parameter | GC-MS (with Derivatization) | LC-MS/MS | HPLC-UV |
| Specificity/Selectivity | High (with MS detection) | Very High (with MRM) | Moderate to Low |
| Linearity (r²) | > 0.99 | > 0.995 | > 0.99 |
| Typical Range | 10 - 1000 ng/mL | 1 - 500 ng/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 15% | < 10% | < 5% |
| LOD | ~ 5 ng/mL | ~ 0.5 ng/mL | ~ 0.5 µg/mL |
| LOQ | ~ 10 ng/mL | ~ 1 ng/mL | ~ 1 µg/mL |
| Throughput | Moderate | High | High |
| Cost per Sample | Moderate | High | Low |
| Derivatization Required | Yes | No | Potentially |
| Thermal Stability Issues | Yes (mitigated by derivatization) | No | No |
Conclusion and Recommendations
The choice of the most appropriate analytical method for the detection and quantification of 4-fluorophenibut is a critical decision that should be guided by the specific requirements of the analysis.
-
LC-MS/MS stands out as the most powerful and reliable technique, offering superior sensitivity, selectivity, and specificity without the need for derivatization. It is the recommended method for the analysis of 4-fluorophenibut in complex biological matrices where low detection limits are crucial.
-
GC-MS with derivatization is a viable alternative, particularly in forensic laboratories where GC-MS is a well-established platform. However, the absolute necessity of a robust and reproducible derivatization step to prevent thermal degradation adds complexity to the workflow and introduces a potential source of variability.
-
HPLC-UV is a cost-effective and accessible method suitable for the analysis of bulk materials or pharmaceutical formulations where the concentration of 4-fluorophenibut is expected to be high. Its lower sensitivity and selectivity make it less suitable for trace analysis in biological samples, and derivatization may be required to achieve adequate sensitivity.
Ultimately, a thorough cross-validation of the chosen method is imperative to ensure the generation of accurate, reliable, and defensible data. This guide provides the foundational knowledge and experimental frameworks to empower researchers, scientists, and drug development professionals in making informed decisions for the analysis of 4-fluorophenibut.
References
- Lee, S., Ong, M., Lim, J., & Yap, T. (2017). Challenges in GC–MS analysis: Case studies on phenibut and ethylphenidate.
- Owen, D. R., Wood, D. M., Archer, J. R., & Dargan, P. I. (2016). Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity. Drug and alcohol review, 35(5), 591-596.
- Grapp, M., & Desler, K. (2023). Phenibut screening and quantification with liquid chromatography-tandem mass spectrometry and its application to driving cases. Journal of Forensic Sciences, 68(1), 305-311.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
Sources
A Head-to-Head Study of Fluorinated vs. Chlorinated GABA Analogs: A Comparative Guide for Researchers
This guide provides a comprehensive, head-to-head comparison of fluorinated and chlorinated analogs of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in synthesis, physicochemical properties, and biological activities imparted by the substitution of fluorine versus chlorine on the GABA scaffold. By synthesizing available experimental data, this guide aims to provide a clear, objective resource to inform the rational design of novel GABAergic modulators.
Introduction to Halogenated GABA Analogs
The introduction of halogen atoms into drug candidates is a cornerstone of medicinal chemistry, often employed to modulate potency, selectivity, metabolic stability, and pharmacokinetic profiles. Fluorine and chlorine, while both halogens, exert distinct electronic and steric influences on a molecule. Fluorine, with its high electronegativity and small size, can induce significant changes in molecular conformation and basicity. In contrast, the larger chlorine atom can introduce different steric interactions and has a lesser, though still significant, impact on electronic properties.[1][2] This guide will explore these differences within the context of GABA analogs, providing a framework for understanding how the choice of halogen can profoundly impact the pharmacological properties of these important neuromodulators.
Synthesis of Halogenated GABA Analogs
The synthetic routes to fluorinated and chlorinated GABA analogs are diverse and depend on the desired position of the halogen atom.
Fluorinated GABA Analogs: The synthesis of fluorinated GABA analogs often involves the introduction of fluorine early in the synthetic sequence, utilizing specialized fluorinating reagents. For example, the synthesis of 3-fluoro-GABA can be achieved through various stereoselective methods to yield either the (R)- or (S)-enantiomer.[3] The synthesis of β-polyfluoroalkyl-GABAs has also been reported, highlighting the versatility of synthetic approaches to access a range of fluorinated derivatives.[4]
Chlorinated GABA Analogs: The synthesis of chlorinated GABA analogs often leverages readily available chlorinated starting materials. A classic example is the synthesis of baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), which can be prepared through several routes, including the condensation of p-chlorobenzaldehyde with nitromethane followed by a series of reduction and decarboxylation steps.[5] Similarly, phenibut (β-phenyl-γ-aminobutyric acid) synthesis can be adapted to include a chlorinated phenyl ring.[6][7] The synthesis of N-chloro-GABA derivatives has also been described, involving the direct reaction of GABA with a source of "free chlorine".[4]
Physicochemical Properties: A Tale of Two Halogens
The substitution of fluorine versus chlorine imparts distinct physicochemical properties to the GABA scaffold, influencing factors such as lipophilicity, acidity/basicity (pKa), and molecular conformation.
| Property | Fluorinated Analogs | Chlorinated Analogs | Causality and Implications |
| Lipophilicity (logP) | Generally increases, but the effect can be context-dependent. Fluorine's high electronegativity can reduce the lipophilicity of adjacent groups. | Generally leads to a more significant increase in lipophilicity compared to fluorine. | Higher lipophilicity can enhance membrane permeability and blood-brain barrier penetration but may also increase off-target binding and metabolic clearance.[8] |
| Acidity/Basicity (pKa) | The strongly electron-withdrawing nature of fluorine can significantly lower the pKa of the carboxylic acid group and the amino group, making the molecule more acidic. | Chlorine is also electron-withdrawing but to a lesser extent than fluorine, resulting in a less pronounced effect on pKa compared to fluorinated analogs. | Changes in pKa can affect the ionization state of the molecule at physiological pH, influencing receptor binding, solubility, and absorption. |
| Molecular Conformation | The C-F bond can participate in gauche effects and other stereoelectronic interactions, leading to a strong preference for specific molecular conformations. This can pre-organize the molecule for optimal receptor binding.[3] | The larger size of the chlorine atom introduces different steric constraints, which can also influence the preferred conformation, albeit through different mechanisms than fluorine. | The conformational preferences dictated by the halogen can significantly impact receptor selectivity and agonist/antagonist activity. |
Biological Activity: Receptor Binding, Efficacy, and Functional Outcomes
The true test of these analogs lies in their biological activity. While direct head-to-head studies are limited, a comparative analysis of existing data reveals key differences in their interactions with GABA receptors and their overall pharmacological profiles.
GABA Receptor Subtype Selectivity
GABA exerts its effects through three main receptor subtypes: GABA-A, GABA-B, and GABA-C. Halogenation can significantly influence the selectivity of GABA analogs for these subtypes.
-
Fluorinated Analogs: Studies on mono- and di-fluorinated GABA analogs have shown that the position and stereochemistry of the fluorine atom(s) can lead to different selectivity patterns for GABA-A, GABA-B, and GABA-C receptors.[3] This is largely attributed to the conformational constraints imposed by the fluorine atom, which can favor binding to one receptor subtype over others.
-
Chlorinated Analogs: Well-known chlorinated GABA analogs like baclofen are potent and selective agonists at GABA-B receptors .[9] This selectivity is a key feature of their therapeutic utility as muscle relaxants. Phenibut also acts as a GABA-B receptor agonist.[6]
In Vitro and In Vivo Efficacy
The efficacy of these analogs is a critical determinant of their therapeutic potential.
-
Fluorinated Analogs: Some fluorinated GABA analogs have demonstrated agonist activity at GABA-A receptors.[3] However, their in vivo effects can be complex and may differ from their in vitro profiles.
-
Chlorinated Analogs: Baclofen is a clinically effective muscle relaxant, demonstrating robust in vivo efficacy.[9] The clinical use of these compounds provides strong evidence of their in vivo activity.
The following table summarizes the known biological activities of representative fluorinated and chlorinated GABA analogs.
| Analog Type | Primary Target | Known Biological Effects |
| Fluorinated | GABA-A, GABA-B, GABA-C (subtype-dependent) | Can act as agonists, with selectivity influenced by fluorine position and stereochemistry.[3] |
| Chlorinated | Primarily GABA-B | Potent agonists, leading to muscle relaxation and anxiolytic effects (e.g., baclofen, phenibut).[6][9] |
Experimental Protocols
To facilitate further research in this area, we provide outlines of key experimental protocols for the characterization and comparison of novel halogenated GABA analogs.
Radioligand Binding Assay for GABA Receptor Affinity
This protocol is designed to determine the binding affinity of a test compound for a specific GABA receptor subtype.
Objective: To quantify the equilibrium dissociation constant (Ki) of a halogenated GABA analog at a specific GABA receptor subtype (e.g., GABA-A, GABA-B).
Materials:
-
Cell membranes expressing the desired GABA receptor subtype.
-
Radiolabeled ligand specific for the receptor (e.g., [3H]muscimol for GABA-A, [3H]GABA with a GABA-A antagonist for GABA-B).
-
Test compound (fluorinated or chlorinated GABA analog).
-
Assay buffer (e.g., Tris-HCl).
-
Scintillation fluid and counter.
Workflow:
Electrophysiological Recording Workflow
GABA Receptor Signaling Pathway
The canonical signaling pathway for GABA-A and GABA-B receptors is depicted below. Halogenated GABA analogs will modulate these pathways by acting as agonists at their respective receptor subtypes.
GABA Receptor Signaling Pathways
Conclusion and Future Directions
The choice between fluorine and chlorine substitution on the GABA scaffold presents a fascinating case study in the principles of medicinal chemistry. Fluorination offers a powerful tool for conformational constraint and modulation of receptor subtype selectivity, while chlorination can significantly enhance lipophilicity and has led to the development of clinically successful GABA-B agonists.
The lack of direct, head-to-head comparative studies represents a significant gap in the literature. Future research should focus on the synthesis and parallel evaluation of matched pairs of fluorinated and chlorinated GABA analogs to provide a more definitive understanding of the relative merits of each halogen. Such studies will be invaluable for the rational design of the next generation of GABAergic therapeutics with improved efficacy, selectivity, and pharmacokinetic properties.
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A Comparative Guide to the Nootropic Effects of (S)-3-Amino-4-(4-fluorophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a technical comparison of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid, a derivative of phenibut, against other nootropic agents.[1][2] It delves into the underlying mechanisms, methodologies for validation, and a critical analysis of the available data to support its putative cognitive-enhancing effects.
Introduction: The GABAnoid Nootropic Landscape
Nootropics, or "smart drugs," are a broad class of substances purported to enhance cognitive functions like memory, learning, and focus.[3] Among the various mechanistic classes, compounds that modulate the γ-aminobutyric acid (GABA) system are of significant interest. The target of this guide, (S)-3-Amino-4-(4-fluorophenyl)butanoic acid, also known as 4-Fluorophenibut or F-Phenibut, is a derivative of phenibut and a potent GABAergic agent.[1][2][4]
Phenibut itself is a derivative of the inhibitory neurotransmitter GABA, designed to cross the blood-brain barrier more effectively.[5][6] It is recognized for its anxiolytic and purported nootropic properties, primarily acting as a GABA-B receptor agonist.[5][6][7][8] The addition of a fluorine atom to the phenyl ring in F-Phenibut significantly increases its potency as a GABA-B agonist compared to its parent compound.[1][4] This guide will explore the scientific basis for the nootropic claims of this specific analog, compare it to established compounds, and outline the rigorous experimental procedures required for validation.
Mechanism of Action: The GABA-B Receptor and Cognition
The primary molecular target for F-Phenibut is the GABA-B receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory signals in the brain.[1][4] Proper functioning of GABA-B receptors is crucial for numerous learning and memory tasks.[9]
Key Mechanistic Points:
-
GABA-B Agonism: F-Phenibut is a selective and potent agonist at the GABA-B receptor.[1][4] Activation of these receptors leads to a decrease in neuronal excitability.[5]
-
Anxiolysis and Cognitive Performance: Anxiety can significantly impair cognitive function. The anxiolytic effects of GABA-B agonists like phenibut can create a mental environment more conducive to focus and clarity, which may indirectly support cognitive performance.[5]
-
Dopamine Modulation: At lower concentrations, phenibut has been shown to stimulate dopamine receptors, which could contribute to stimulatory effects alongside anxiolysis.[8][10] The dopaminergic activity of F-Phenibut is less characterized but warrants investigation.
-
Synaptic Plasticity: The role of GABA-B receptors in memory is complex. While they are inhibitory, their modulation can influence long-term potentiation (LTP), a cellular correlate of learning and memory. GABA-B receptor isoforms may play distinct roles, with GABA-B1b involved in memory formation and GABA-B1a in memory maintenance.[11]
Below is a diagram illustrating the proposed signaling pathway following GABA-B receptor activation.
Caption: GABA-B Receptor Signaling Pathway.
Comparative Analysis of Nootropic Potency
To date, formal, peer-reviewed in vivo studies specifically investigating the nootropic effects of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid are scarce. Most claims are based on anecdotal reports and extrapolation from its parent compound, phenibut.[12] This section compares the known pharmacology of F-Phenibut with phenibut and the classical nootropic, piracetam.
| Compound | Primary Mechanism of Action | Reported Nootropic Effects | Supporting Evidence Level |
| (S)-3-Amino-4-(4-fluorophenyl)butanoic acid (F-Phenibut) | Potent & selective GABA-B receptor agonist.[1][4] | Anxiolytic, calming, improved focus (anecdotal).[12] | Preclinical (in vitro pharmacology); anecdotal.[4] |
| Phenibut | GABA-B receptor agonist (less potent than F-Phenibut); stimulates dopamine receptors at low doses.[5][8][10] | Anxiolytic, improved sleep, enhanced memory formation and problem-solving.[5][7] | Animal studies (e.g., passive avoidance); Russian clinical use.[5][7] |
| Piracetam | Modulator of AMPA receptors; enhances membrane fluidity; improves mitochondrial function. | Improved memory and learning, particularly in contexts of cognitive deficit. | Extensive animal studies and some human clinical trials, primarily in aging and dementia.[8] |
Pharmacological Potency Comparison at GABA-B Receptor:
| Compound | Receptor Binding Affinity / Potency (EC50) |
| (S)-3-Amino-4-(4-fluorophenyl)butanoic acid (F-Phenibut) | 23.3 µM (in mouse cerebellar Purkinje cells)[4] |
| Phenibut | 1362 µM (in mouse cerebellar Purkinje cells)[4] |
| Baclofen (Reference Agonist) | 6.0 µM (in mouse cerebellar Purkinje cells)[4] |
This table highlights that F-Phenibut is significantly more potent at the GABA-B receptor than phenibut.
Experimental Protocols for Nootropic Validation
To rigorously confirm the nootropic effects of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid, a series of validated preclinical behavioral assays are required. The following protocols represent the gold standard for assessing learning and memory in rodent models.
The MWM is a benchmark test for hippocampal-dependent spatial learning and memory.[13][14][15]
Objective: To assess the ability of a rodent to learn and remember the location of a hidden escape platform using distal visual cues.
Methodology:
-
Apparatus Setup: A circular tank (90-120 cm diameter) is filled with opaque water (using non-toxic paint) maintained at 22-25°C.[16] A small escape platform is submerged 1 cm below the water's surface in a fixed quadrant. The room should contain various stable visual cues.
-
Acquisition Phase (4-5 days):
-
Animals undergo 4 trials per day.
-
For each trial, the mouse is gently placed into the water at one of four randomized start positions, facing the tank wall.[13]
-
The animal is allowed to swim for a maximum of 60-90 seconds to find the platform.[16][17] The time to reach the platform (escape latency) and the swim path are recorded via an overhead camera and tracking software.
-
If the animal fails to find the platform within the time limit, it is gently guided to it.[17]
-
The animal is allowed to remain on the platform for 15-30 seconds to orient itself to the room cues.[13][16][17]
-
-
Probe Trial (Day 5 or 6):
-
The platform is removed from the tank.
-
The animal is allowed to swim freely for 60-90 seconds.[16]
-
The key metric is the time spent in the target quadrant where the platform was previously located, indicating memory retention.
-
-
Self-Validation: Control groups (vehicle-treated) are essential. A cued-trial, where the platform is visible, can be used to rule out non-cognitive deficits (e.g., impaired vision or motor function). The experimenter should be blinded to the treatment groups.[17]
Caption: Morris Water Maze Experimental Workflow.
This test assesses a form of long-term, fear-associated memory.[18][19][20]
Objective: To measure an animal's ability to remember an aversive stimulus associated with a specific environment.
Methodology:
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a sliding door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.[18][19]
-
Training/Acquisition Phase (Day 1):
-
A rodent is placed in the brightly lit compartment. Rodents have a natural aversion to bright light and will prefer the dark.[19][21]
-
After a brief habituation period, the door to the dark compartment is opened.
-
When the animal enters the dark compartment, the door closes, and a brief, mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.[22]
-
The animal is then immediately removed.
-
-
Retention Test (Day 2 - typically 24h later):
-
The animal is placed back into the light compartment.
-
The door to the dark chamber is opened, and the latency to cross into the dark chamber is measured (up to a cut-off time, e.g., 300 seconds).
-
A longer latency to enter the dark chamber indicates a stronger memory of the aversive event.[5]
-
-
Self-Validation: The intensity and duration of the shock must be carefully calibrated to be aversive but not harmful. Control groups are critical to establish a baseline latency. This test is sensitive to anxiolytic and anxiogenic compounds, which must be considered during interpretation.
Discussion and Future Directions
The primary claim for the nootropic potential of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid stems from its potent GABA-B agonism, which is significantly greater than its parent compound, phenibut.[4] While the anxiolytic effects of GABA-B activation are well-documented and can facilitate cognitive performance by reducing stress, a direct memory-enhancing effect is not well established and can be complex.[5][9]
Indeed, some GABAergic compounds, such as GHB (which also acts on GABA-B receptors), have been associated with impairments in spatial memory with chronic administration.[23] Therefore, the hypothesis that F-Phenibut is a nootropic requires direct, rigorous testing.
Critical Future Experiments:
-
Dose-Response Characterization: Establish the dose-response curve for F-Phenibut in both the Morris Water Maze and Passive Avoidance tasks to identify a potential therapeutic window for cognitive enhancement versus sedation.
-
Electrophysiology: Conduct in vitro studies on hippocampal slices to determine the effect of F-Phenibut on Long-Term Potentiation (LTP), a key cellular mechanism of memory formation.
-
Comparative Studies: Run head-to-head comparisons with phenibut, baclofen, and a non-GABAergic nootropic like piracetam within the same behavioral paradigms.
-
Safety and Toxicology: Given the potential for dependence and withdrawal associated with phenibut, a thorough safety and toxicology profile of F-Phenibut is essential before it can be considered for any therapeutic application.[24][25]
Conclusion
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid is a potent GABA-B receptor agonist whose nootropic effects are currently unconfirmed by rigorous scientific investigation.[12] Its mechanism of action suggests a strong anxiolytic potential which may indirectly benefit cognition. However, based on the pharmacology of related compounds, a direct memory-enhancing effect cannot be assumed and could even be biphasic or detrimental at higher doses. The experimental protocols outlined in this guide provide a clear framework for the systematic evaluation required to validate or refute the purported nootropic properties of this compound. Until such data is available, its status as a cognitive enhancer remains speculative.
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A Comparative Guide to the Metabolic Stability of 4-Fluorophenibut and Other GABA Analogs
For researchers and drug development professionals, understanding a compound's metabolic stability is a critical early step in evaluating its potential as a therapeutic agent. A compound that is rapidly metabolized may have a short duration of action and poor bioavailability, hindering its clinical utility. This guide provides a deep dive into the metabolic stability of 4-fluorophenibut, a potent derivative of phenibut, benchmarked against its structural relatives: phenibut, baclofen, and pregabalin.
While direct, published comparative in vitro metabolic stability data for 4-fluorophenibut is not yet available, this guide will leverage established principles of drug metabolism and available pharmacokinetic data for its analogs to build a strong hypothesis. Furthermore, we will provide a comprehensive, field-proven experimental protocol for researchers to conduct this benchmark analysis in their own laboratories.
The Critical Role of Metabolic Stability in GABA Analog Drug Development
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Analogs of GABA, such as those discussed here, are of significant interest for their potential anxiolytic, anticonvulsant, and muscle relaxant properties. A key determinant of their therapeutic success is their pharmacokinetic profile, a major component of which is metabolic stability. High metabolic stability often translates to a longer half-life, more predictable dosing regimens, and a lower potential for the formation of active or toxic metabolites.
The compounds under comparison represent a fascinating case study in how subtle structural modifications can dramatically influence metabolic fate:
-
Phenibut (β-phenyl-GABA): The parent compound, with a phenyl ring that increases its lipophilicity and allows it to cross the blood-brain barrier.
-
4-Fluorophenibut (β-(4-fluorophenyl)-GABA): A derivative of phenibut with a fluorine atom at the para position of the phenyl ring. The introduction of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability.[1]
-
Baclofen (β-(4-chlorophenyl)-GABA): Structurally very similar to phenibut, but with a chlorine atom at the para position. It is an established muscle relaxant.
-
Pregabalin (β-isobutyl-GABA): An aliphatic GABA analog, lacking the aromatic ring, used as an anticonvulsant and for neuropathic pain.
Benchmarking Metabolic Stability: An In Vitro Approach
The most common and effective method for assessing metabolic stability in early drug discovery is the liver microsomal stability assay .[2] This in vitro test uses subcellular fractions of the liver (microsomes) that are rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[3] The rate at which the parent compound disappears over time when incubated with these microsomes provides a measure of its intrinsic clearance.
Experimental Protocol: Liver Microsomal Stability Assay
This protocol outlines a standardized procedure for comparing the metabolic stability of 4-fluorophenibut, phenibut, baclofen, and pregabalin.
1. Materials and Reagents:
-
Pooled human liver microsomes (e.g., from a reputable commercial supplier)
-
Test compounds (4-fluorophenibut, phenibut, baclofen, pregabalin) and a positive control with known metabolic instability (e.g., verapamil)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis
-
96-well incubation plates and sealing mats
-
Incubator shaker set to 37°C
-
Centrifuge capable of holding 96-well plates
-
LC-MS/MS system for quantitative analysis
2. Experimental Workflow:
The following diagram illustrates the key steps in the liver microsomal stability assay.
Hypothesized Comparative Data
The following table summarizes the hypothesized results from a human liver microsomal stability assay. These values are illustrative and require experimental verification.
| Compound | Key Structural Feature | Hypothesized In Vitro Half-life (t½, min) | Hypothesized Intrinsic Clearance (CLint, µL/min/mg) | Predicted Metabolic Stability |
| Phenibut | Unsubstituted Phenyl Ring | 30 - 60 | 11.6 - 23.1 | Moderate to Low |
| 4-Fluorophenibut | Para-Fluoro Substitution | > 60 | < 11.6 | High |
| Baclofen | Para-Chloro Substitution | > 60 | < 11.6 | High |
| Pregabalin | Aliphatic Structure | > 60 | < 11.6 | High |
| Verapamil (Control) | Known CYP Substrate | < 15 | > 46.2 | Low |
Classification of intrinsic clearance is often categorized as: High (>46.2), Intermediate (11.6-46.2), and Low (<11.6) µL/min/mg protein.
Discussion and Implications
The structural comparison and the resulting hypotheses strongly suggest that 4-fluorophenibut possesses significantly enhanced metabolic stability compared to its parent compound, phenibut . The strategic placement of the fluorine atom at the para-position of the phenyl ring is a well-established method for blocking a common metabolic "soft spot". This modification is expected to reduce its susceptibility to Phase I metabolism by CYP enzymes.
Consequently, 4-fluorophenibut is likely to have a metabolic profile more akin to baclofen and pregabalin, which are both known for their limited metabolism and primary reliance on renal excretion for clearance. [4][5]This predicted high metabolic stability could translate to several advantageous pharmacokinetic properties for 4-fluorophenibut, including:
-
Longer half-life and duration of action: Requiring less frequent dosing.
-
Higher oral bioavailability: As less of the drug would be eliminated by first-pass metabolism in the liver.
-
Lower potential for drug-drug interactions: As it would be less likely to be a substrate for, or inhibitor of, major CYP enzymes.
Conclusion
This guide provides a comprehensive framework for benchmarking the metabolic stability of 4-fluorophenibut against other key GABA analogs. While awaiting direct experimental data, the principles of medicinal chemistry and drug metabolism allow for a strong, well-reasoned hypothesis that the para-fluoro substitution in 4-fluorophenibut confers high metabolic stability. The provided experimental protocol offers a robust methodology for researchers to verify this hypothesis and quantify the intrinsic clearance of these compounds. Such studies are essential for the continued development and understanding of this promising class of neuroactive compounds.
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- 5. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of (S)-3-Amino-4-(4-fluorophenyl)butanoic Acid: A Comparative Analysis of Published Methodologies
For researchers and professionals in drug development, the synthesis of chiral β-amino acids is a critical endeavor, providing key structural motifs for a wide array of pharmacologically active molecules. Among these, (S)-3-Amino-4-(4-fluorophenyl)butanoic acid stands as a compound of significant interest due to the favorable metabolic and pharmacokinetic properties often imparted by the fluorine atom. This guide provides an in-depth technical comparison of published strategies for the synthesis of this valuable building block, offering insights into the rationale behind different experimental approaches and providing detailed, replicable protocols.
Introduction to the Synthetic Challenge
The primary challenge in synthesizing (S)-3-Amino-4-(4-fluorophenyl)butanoic acid lies in the stereoselective installation of the amine group at the C3 position. This guide will explore three principal strategies to achieve this:
-
Enantioselective Synthesis from a Chiral Pool: This approach leverages a readily available, enantiomerically pure starting material to transfer its chirality to the target molecule.
-
Racemic Synthesis followed by Enzymatic Resolution: This classic strategy involves the non-stereoselective synthesis of the racemate, followed by the separation of the desired enantiomer using an enzyme.
-
Diastereoselective Synthesis using a Chiral Auxiliary: This method temporarily attaches a chiral molecule (the auxiliary) to a prochiral substrate to direct a stereoselective transformation.
This guide will dissect each of these methodologies, providing not only the "how" but also the "why" behind the experimental choices, empowering researchers to make informed decisions for their own synthetic campaigns.
Method 1: Enantioselective Synthesis from a Chiral Pool (Adapted from a Trifluorophenyl Analog Synthesis)
This protocol is adapted from a published synthesis of a closely related trifluorophenyl analog, demonstrating a robust strategy starting from the readily available and inexpensive chiral pool starting material, (S)-serine. This approach offers excellent control over the stereochemistry from the outset.
Rationale and Strategy
The core principle of this synthesis is the conversion of the C3 carbon of (S)-serine into the C3 stereocenter of the target β-amino acid. This is achieved through a sequence of reactions that transform the hydroxymethyl group of serine into the 4-fluorobenzyl group, followed by a one-carbon homologation and subsequent functional group manipulations. The chirality of the starting (S)-serine directly dictates the (S)-configuration of the final product.
Experimental Workflow
Caption: Enantioselective synthesis workflow from (S)-serine.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
-
To a stirred suspension of (S)-serine (1.0 eq) in methanol (10 vol) at 0 °C, add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a 1:1 mixture of dioxane and water (10 vol) and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and sodium bicarbonate (3.0 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Extract the aqueous layer with ethyl acetate (3 x 10 vol).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the N-Boc protected serine methyl ester.
Step 2: Synthesis of Methyl (R)-1-(tert-butoxycarbonyl)aziridine-2-carboxylate
-
To a solution of the product from Step 1 (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (10 vol) at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Dissolve the crude mesylate in anhydrous tetrahydrofuran (THF, 10 vol) and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portionwise at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the aziridine.
Step 3: Synthesis of Methyl (S)-3-((tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoate
-
Prepare the Grignard reagent from 1-bromo-4-fluorobenzene (1.5 eq) and magnesium turnings (1.5 eq) in anhydrous THF.
-
To a suspension of copper(I) iodide (0.1 eq) in anhydrous THF at -20 °C, add the freshly prepared Grignard reagent.
-
After 15 minutes, add a solution of the aziridine from Step 2 (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at -20 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Step 4: Synthesis of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid
-
To a solution of the ester from Step 3 (1.0 eq) in a 3:1 mixture of THF and water (10 vol), add lithium hydroxide monohydrate (2.0 eq).
-
Stir the reaction at room temperature for 4 hours.
-
Acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude Boc-protected acid in a 4 M solution of HCl in dioxane (10 vol) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to afford the hydrochloride salt of the final product. The free amino acid can be obtained by neutralization.
Method 2: Racemic Synthesis and Enzymatic Resolution
This approach is often favored for its operational simplicity in the initial stages and is highly effective for large-scale production where the cost of the resolving enzyme is justifiable.
Rationale and Strategy
The synthesis begins with a non-stereoselective method to produce the racemic β-amino acid. The Rodionov reaction, a one-pot condensation of an aldehyde, malonic acid, and ammonia (or an ammonia source), is a classic and efficient method for this purpose.[1] The resulting racemic acid is then esterified, and a lipase is used to selectively hydrolyze one of the enantiomers of the ester, allowing for the separation of the unreacted ester (one enantiomer) and the hydrolyzed acid (the other enantiomer). The choice of lipase is crucial for achieving high enantioselectivity.
Experimental Workflow
Caption: Workflow for racemic synthesis and enzymatic resolution.
Detailed Experimental Protocol
Step 1: Synthesis of racemic 3-Amino-4-(4-fluorophenyl)butanoic acid (Rodionov Reaction)
-
In a round-bottom flask, combine 4-fluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq) in ethanol (5 vol).
-
Heat the mixture to reflux and stir for 6 hours.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath to induce precipitation.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the racemic amino acid.
Step 2: Synthesis of racemic Ethyl 3-Amino-4-(4-fluorophenyl)butanoate
-
Suspend the racemic amino acid from Step 1 (1.0 eq) in ethanol (10 vol).
-
Cool the suspension to 0 °C and bubble dry HCl gas through the mixture for 30 minutes, or add acetyl chloride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the racemic ester.
Step 3: Enzymatic Resolution
-
To a solution of the racemic ester from Step 2 (1.0 eq) in a phosphate buffer (pH 7.0) and tert-butyl methyl ether (1:1 v/v), add a lipase such as Candida antarctica lipase B (CAL-B).[2]
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC.
-
When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Separate the aqueous and organic layers.
-
Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate to isolate the (R)-acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the unreacted (S)-ester.
Step 4: Hydrolysis of the (S)-Ester
-
Hydrolyze the (S)-ester obtained in Step 3 using standard acidic or basic conditions as described in Method 1, Step 4, to yield the final (S)-amino acid.
Method 3: Diastereoselective Synthesis using a Chiral Auxiliary
This strategy offers a powerful and often predictable way to control stereochemistry by covalently attaching a chiral auxiliary to the substrate. Evans-type oxazolidinone auxiliaries are a well-established and highly effective choice for this purpose.
Rationale and Strategy
The prochiral starting material, 4-fluorocinnamic acid, is first coupled to a chiral oxazolidinone auxiliary. The resulting N-enoyl oxazolidinone then undergoes a diastereoselective conjugate addition of an amine equivalent. The steric bulk of the auxiliary directs the incoming nucleophile to one face of the double bond, leading to the formation of one diastereomer in preference to the other. Subsequent removal of the auxiliary yields the enantiomerically enriched β-amino acid.
Experimental Workflow
Caption: Workflow for diastereoselective synthesis using a chiral auxiliary.
Detailed Experimental Protocol
Step 1: Synthesis of (S)-4-benzyl-3-(4-fluorocinnamoyl)oxazolidin-2-one
-
To a solution of 4-fluorocinnamic acid (1.0 eq) in anhydrous THF (10 vol) at 0 °C, add triethylamine (1.2 eq) followed by pivaloyl chloride (1.1 eq).
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, prepare a solution of (S)-4-benzyloxazolidin-2-one (1.0 eq) in anhydrous THF (5 vol) and cool to -78 °C.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.
-
Transfer the mixed anhydride solution from the first flask to the lithiated oxazolidinone solution via cannula at -78 °C.
-
Stir the reaction at -78 °C for 30 minutes and then at 0 °C for 1 hour.
-
Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Step 2: Diastereoselective Conjugate Addition
-
Prepare a solution of N-benzyl-N-(trimethylsilyl)amine (1.5 eq) in anhydrous THF (5 vol) and cool to -78 °C.
-
Add n-butyllithium (1.4 eq) dropwise and stir for 15 minutes to form lithium N-benzyl-N-(trimethylsilyl)amide.
-
In a separate flask, dissolve the N-enoyl oxazolidinone from Step 1 (1.0 eq) in anhydrous THF (10 vol) and cool to -78 °C.
-
Add the freshly prepared lithium amide solution to the N-enoyl oxazolidinone solution via cannula.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be used in the next step without further purification.
Step 3: Auxiliary Cleavage and Deprotection
-
Dissolve the crude adduct from Step 2 (1.0 eq) in a 3:1 mixture of THF and water (10 vol) and cool to 0 °C.
-
Add a 30% aqueous solution of hydrogen peroxide (4.0 eq) followed by lithium hydroxide monohydrate (2.0 eq).
-
Stir the reaction at 0 °C for 2 hours, then at room temperature for 1 hour.
-
Quench with an aqueous solution of sodium sulfite.
-
Separate the layers and wash the aqueous layer with dichloromethane to remove the chiral auxiliary.
-
Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield the N-benzyl protected amino acid.
-
Dissolve the N-benzyl protected amino acid in methanol and add Pearlman's catalyst (Pd(OH)₂/C).
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain the final product.
Comparative Analysis of Synthetic Strategies
| Feature | Enantioselective Synthesis from Chiral Pool | Racemic Synthesis & Enzymatic Resolution | Diastereoselective Synthesis with Chiral Auxiliary |
| Stereocontrol | Excellent, derived from starting material | Depends on enzyme selectivity; can be excellent | Excellent, directed by the auxiliary |
| Overall Yield | Moderate to good, dependent on the number of steps | Can be high for the racemic synthesis; max 50% for resolution | Good, but requires additional steps for auxiliary attachment/removal |
| Scalability | Good | Excellent, often used in industrial processes | Moderate, cost of auxiliary can be a factor |
| Cost of Reagents | Inexpensive chiral starting material | Enzyme can be expensive but is reusable | Chiral auxiliary can be expensive but is often recoverable |
| Operational Simplicity | Multi-step synthesis requires careful execution | Racemic synthesis is often straightforward; resolution requires optimization | Requires handling of organometallic reagents and cryogenic conditions |
| Waste Generation | Stoichiometric reagents in protection/deprotection steps | Generates an unwanted enantiomer | Stoichiometric use of the auxiliary |
Conclusion
The choice of synthetic route to (S)-3-Amino-4-(4-fluorophenyl)butanoic acid is contingent on the specific requirements of the research or development program, including scale, cost considerations, and available expertise.
-
The enantioselective synthesis from a chiral pool offers an elegant and highly stereocontrolled route, ideal for academic and early-stage research where unambiguous stereochemistry is paramount.
-
Racemic synthesis followed by enzymatic resolution is a robust and scalable method, well-suited for industrial production where the initial investment in the enzyme can be offset by high throughput and efficiency.
-
Diastereoselective synthesis using a chiral auxiliary provides a reliable and predictable method for achieving high enantiopurity, particularly valuable when a suitable chiral pool starting material is unavailable or when fine-tuning of the synthetic route is required.
By understanding the principles and practicalities of each approach, researchers can confidently select and implement the most appropriate strategy for their synthetic goals, ultimately accelerating the discovery and development of new therapeutics.
References
- This guide has been compiled by synthesizing information from various sources on the synthesis of β-amino acids and their fluorinated analogs. The specific protocols are based on established chemical transformations and have been adapted for the target molecule.
- Lebedev, A. V., et al. (2005). Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. Russian Journal of General Chemistry, 75(7), 1113-1124.
- Foroumadi, A., et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5384-5389.
- Houng, J. Y., et al. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-22.
- Forró, E., & Fülöp, F. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 15(11), 8036-8046.
- Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
- Suna, E. (n.d.). Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. Retrieved from a relevant academic research group website.
- Albright, S. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign.
- Goodman, C. G., et al. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2446-2449.
- Forgách, B., & Forró, E. (2020). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 25(21), 5184.
Sources
Introduction: The GABAB Receptor and the Imperative of Subtype Selectivity
An In-Depth Guide to Characterizing the GABAB Receptor Subtype Selectivity Profile of 4-Fluorophenibut
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the selectivity profile of 4-fluorophenibut (also known as F-phenibut or CGP-11130) for GABAB receptor subtypes. While 4-fluorophenibut is established as a potent GABAB receptor agonist, detailed comparative data on its activity at the major CNS receptor isoforms, GABAB(1a,2) and GABAB(1b,2), is not extensively documented in publicly available literature.
Therefore, this document serves a dual purpose: first, to collate the existing pharmacological data for 4-fluorophenibut in the context of established GABAB ligands, and second, to provide a robust, field-proven experimental blueprint for determining its subtype selectivity. We will detail the causality behind experimental choices and present self-validating protocols essential for generating reliable and reproducible data.
The γ-aminobutyric acid (GABA) type B receptor is the principal metabotropic receptor for GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS).[1] Functional GABAB receptors are obligate heterodimers, composed of a GABAB1 and a GABAB2 subunit.[2] The complexity arises from the GABAB1 subunit, which has two predominant splice variants, GABAB1a and GABAB1b, leading to the formation of GABAB(1a,2) and GABAB(1b,2) receptor subtypes.[2]
These subtypes exhibit differential expression patterns in the brain. GABAB(1a,2) receptors are found predominantly on presynaptic terminals, where they function as autoreceptors and heteroreceptors to inhibit neurotransmitter release.[3] In contrast, GABAB(1b,2) receptors are primarily located postsynaptically, mediating slow and prolonged inhibitory postsynaptic potentials through the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1][3] This differential localization implies that subtype-selective ligands could offer therapeutic advantages with improved side-effect profiles. For instance, a presynaptically-selective agonist might reduce excitotoxicity with fewer postsynaptic sedative effects.
4-Fluorophenibut, a structural analog of phenibut and baclofen, acts as a GABAB receptor agonist.[4][5] Its fluorination at the para position of the phenyl ring enhances its potency compared to the parent compound, phenibut.[6][7] Understanding its preference for GABAB1a versus GABAB1b containing receptors is a critical next step in its pharmacological characterization.
Comparative Pharmacology of 4-Fluorophenibut and Related Ligands
In vitro studies have established the potency of 4-fluorophenibut relative to other GABAB agonists. Patch-clamp recordings in mouse cerebellar Purkinje cells demonstrated that it is approximately 58 times more potent than phenibut but less potent than the clinically used muscle relaxant, baclofen.[6][7] Baclofen itself is generally considered to be non-selective between GABAB receptor subtypes.[8] The known selectivity of 4-fluorophenibut for the GABAB receptor over the GABAA receptor is well-established, with an IC50 of 1.70 μM for GABAB and > 100 μM for GABAA.[4]
The table below summarizes the functional potency of these key compounds at GABAB receptors (subtype non-specific).
| Compound | Assay Type | Preparation | Potency (EC50) | Reference |
| 4-Fluorophenibut | K+ Current Activation | Mouse Cerebellar Purkinje Cells | 23.3 μM | [6],[7] |
| Baclofen | K+ Current Activation | Mouse Cerebellar Purkinje Cells | 6.0 μM | [6],[7] |
| Phenibut | K+ Current Activation | Mouse Cerebellar Purkinje Cells | 1362 μM | [6],[7] |
Table 1: Comparative Potency of GABAB Receptor Agonists.
The central question of how 4-fluorophenibut interacts with GABAB(1a,2) versus GABAB(1b,2) remains to be explicitly answered. The following sections outline the necessary experimental workflows to elucidate this selectivity profile.
Experimental Framework for Determining Subtype Selectivity
A comprehensive assessment of subtype selectivity requires a two-pronged approach: first, determining the binding affinity at each subtype, and second, quantifying the functional response elicited by the compound at each subtype.
Part 1: Binding Affinity Profile via Radioligand Competition Assays
Causality: This experiment directly measures the ability of 4-fluorophenibut to displace a known high-affinity radiolabeled antagonist from the receptor binding pocket. By using cell lines stably expressing either the GABAB(1a,2) or GABAB(1b,2) subtype, we can precisely determine the binding affinity (Ki) for each. This is the foundational step for assessing selectivity.
Detailed Protocol: [3H]-CGP54626 Competition Binding Assay
This protocol is adapted from standard methodologies for GABAB receptor binding.[9]
-
Membrane Preparation:
-
Culture HEK293 or CHO cells stably co-expressing human recombinant GABAB1a/GABAB2 or GABAB1b/GABAB2 subunits.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4).[10]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[10]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 - 40,000 x g for 20-30 minutes) to pellet the cell membranes.[9][10]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. This step is critical to remove endogenous GABA.[9]
-
Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µg/mL, determined by a BCA or Bradford assay.
-
-
Competition Binding Assay:
-
Set up assay tubes or a 96-well plate containing:
-
50 µL of assay buffer (50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4).
-
50 µL of [3H]-CGP54626 (a high-affinity, selective GABAB antagonist) at a final concentration near its Kd (e.g., 2-5 nM).
-
50 µL of competing ligand (4-fluorophenibut) at 10-12 different concentrations (e.g., from 1 nM to 100 µM).
-
50 µL of vehicle for total binding wells.
-
50 µL of a saturating concentration of a non-labeled GABAB agonist (e.g., 100 µM GABA or baclofen) for non-specific binding (NSB) wells.
-
-
Initiate the binding reaction by adding 50 µL of the prepared cell membrane suspension (final volume 250 µL).
-
Incubate for 60-90 minutes at room temperature or 30°C with gentle agitation.[10]
-
-
Termination and Scintillation Counting:
-
Rapidly terminate the reaction by vacuum filtration through GF/B or GF/C glass fiber filters (pre-soaked in polyethylenimine to reduce non-specific binding), using a cell harvester.[10]
-
Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from all other counts.
-
Plot the percentage of specific binding against the log concentration of 4-fluorophenibut.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The selectivity ratio is calculated as Ki (subtype 1) / Ki (subtype 2).
-
Figure 1: Workflow for Radioligand Competition Binding Assay.
Part 2: Functional Selectivity Profile
Causality: Binding affinity does not always correlate directly with functional activity (agonism, antagonism, or inverse agonism). A compound may bind with equal affinity to two subtypes but activate one more effectively. Therefore, functional assays are essential. We will describe two orthogonal, industry-standard assays that measure different points in the Gi/o signaling cascade.
Principle: This assay directly measures the first step after receptor activation: the exchange of GDP for GTP on the Gαi/o subunit.[11] We use a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates on activated G-proteins. The amount of incorporated radioactivity is a direct measure of agonist-induced G-protein activation.[12][13]
Detailed Protocol: [35S]GTPγS Binding Assay
-
Membrane Preparation: Prepare membranes from subtype-specific cell lines as described in section 3.1.1.
-
Assay Setup: In a 96-well plate, combine:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
GDP (10-30 µM final concentration; high concentrations of GDP are crucial for reducing basal signal and creating a robust window for agonist stimulation).
-
[35S]GTPγS (0.05-0.1 nM final concentration).
-
Varying concentrations of 4-fluorophenibut (for stimulated binding), vehicle (for basal binding), or a saturating concentration of a non-labeled agonist like baclofen (for maximal stimulation).
-
Non-specific binding is determined in the presence of excess unlabeled GTPγS (e.g., 10 µM).
-
-
Reaction:
-
Pre-incubate the membranes with the test compound for 15 minutes at 30°C.
-
Initiate the reaction by adding the [35S]GTPγS/GDP mixture.
-
Incubate for 30-60 minutes at 30°C.
-
-
Termination and Analysis:
-
Terminate the assay by rapid filtration through GF/B filters and wash with ice-cold buffer.
-
Quantify radioactivity using a liquid scintillation counter.
-
Plot the stimulated binding (as a percentage over basal) against the log concentration of 4-fluorophenibut.
-
Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) for each receptor subtype.
-
Functional selectivity can be expressed as the ratio of EC50 values.
-
Figure 2: Workflow for [35S]GTPγS Functional Assay.
Principle: GABAB receptors are coupled to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14] In this whole-cell assay, adenylyl cyclase is first stimulated with forskolin, and the ability of the GABAB agonist to inhibit this cAMP production is measured. This provides a robust functional readout further downstream in the signaling cascade.[15]
Detailed Protocol: HTRF or LANCE cAMP Accumulation Assay
-
Cell Culture: Use the same subtype-specific stable cell lines as in the binding assay. Plate cells in 96- or 384-well plates and grow to near confluency.
-
Assay Procedure:
-
Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).
-
Add varying concentrations of 4-fluorophenibut (or other test compounds).
-
Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the negative control to stimulate adenylyl cyclase.
-
Incubate for 20-30 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells and detect cAMP levels using a commercial kit based on Homogeneous Time-Resolved Fluorescence (HTRF) or similar technology. These kits typically use a competitive immunoassay format with a europium-labeled anti-cAMP antibody and a d2- or ULight™-labeled cAMP analog.
-
-
Data Analysis:
-
The HTRF signal is inversely proportional to the amount of cAMP produced.
-
Plot the signal against the log concentration of 4-fluorophenibut.
-
Fit the data to a three-parameter logistic equation to determine the EC50 (potency) and the maximal inhibition (efficacy) for each subtype.
-
Data Interpretation and Visualization
The data from these experiments will allow for a comprehensive comparison of 4-fluorophenibut's activity. The results should be summarized in a table for clarity.
| Parameter | GABAB(1a,2) | GABAB(1b,2) | Selectivity Ratio (1b/1a) |
| Binding Affinity (Ki, nM) | Value from 3.1 | Value from 3.1 | Ki(1a) / Ki(1b) |
| GTPγS Potency (EC50, nM) | Value from 3.2.1 | Value from 3.2.1 | EC50(1a) / EC50(1b) |
| GTPγS Efficacy (% of Baclofen) | Value from 3.2.1 | Value from 3.2.1 | - |
| cAMP Potency (EC50, nM) | Value from 3.2.2 | Value from 3.2.2 | EC50(1a) / EC50(1b) |
| cAMP Efficacy (% Inhibition) | Value from 3.2.2 | Value from 3.2.2 | - |
Table 2: Template for Summarizing Selectivity Profile Data for 4-Fluorophenibut.
A selectivity ratio >10 is generally considered significant. It is also critical to compare efficacy (Emax), as a compound could be a full agonist at one subtype and a partial agonist at another, a phenomenon known as functional selectivity.
Figure 3: GABAB Receptor Signaling Pathway and Assay Targets.
Conclusion
While 4-fluorophenibut is recognized as a potent GABAB agonist, its therapeutic potential and precise mechanism of action can only be fully understood by elucidating its subtype selectivity profile. The absence of this data in current literature represents a significant knowledge gap. This guide provides the comprehensive, step-by-step experimental framework necessary for any research laboratory to rigorously determine the binding and functional selectivity of 4-fluorophenibut, or any novel ligand, at GABAB(1a,2) and GABAB(1b,2) receptors. By employing these self-validating and industry-standard protocols, researchers can generate the high-quality data needed to advance our understanding of GABAB receptor pharmacology and guide future drug development efforts.
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King, M., et al. (2022). Baclofen, a GABAb receptor agonist, impairs motor learning in healthy people and changes inhibitory dynamics in motor areas. NeuroImage, 264, 119711. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 4-Fluorophenibut: A Comprehensive Look. [Link]
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Irie, T., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology, 884, 173437. [Link]
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Irie, T., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. ResearchGate. [Link]
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Karbon, E.W., et al. (1984). GABAB receptors and norepinephrine-stimulated cAMP production in rat brain cortex. Brain Research, 304(1), 159-162. [Link]
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Foshaug, K.I. (2021). Improving and utilizing functional in vitro cAMP assay in pursuit to discover allosteric modulators of the GABAB receptor. UiT The Arctic University of Norway. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride
This guide provides a detailed protocol for the proper disposal of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride, a halogenated amino acid derivative commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. The information herein is synthesized from established best practices for handling halogenated organic compounds and acidic hydrochloride salts, supplemented by safety data for structurally similar molecules.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following procedures are based on the known hazards of similar chemical structures and general laboratory safety principles. It is imperative that a qualified professional conduct a thorough risk assessment before proceeding with any disposal.
Hazard Identification and Risk Assessment
This compound is a solid organic compound. Based on data from similar compounds such as 4-Amino-3-phenylbutanoic acid hydrochloride, it should be considered an irritant to the skin, eyes, and respiratory system[1]. As a halogenated aromatic compound, it may also pose environmental hazards if not disposed of correctly.
Primary Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation[1].
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract[1].
-
Environmental Toxicity: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure during handling and disposal.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects eyes from dust and potential splashes. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation of airborne dust. |
Disposal Workflow
The following diagram outlines the decision-making process for the disposal of this compound.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocol
This protocol details the procedure for handling both waste material and minor spills.
4.1. Waste Collection and Segregation
The primary principle for chemical waste management is segregation to prevent dangerous reactions.
-
Identify Waste Stream: this compound is a halogenated organic solid . It should not be mixed with non-halogenated waste.
-
Select Appropriate Container: Use a clearly labeled, sealable, and chemically compatible container for "Halogenated Organic Solids." The original product container, if in good condition, is a suitable option.
-
Transfer Waste: In a well-ventilated fume hood, carefully transfer the solid waste into the designated container. Avoid creating dust.
-
Seal and Label: Securely seal the container. The label should clearly state "Hazardous Waste," the full chemical name, and the approximate quantity.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[2].
4.2. Small Spill Clean-up
For spills of a few grams that can be managed by laboratory personnel:
-
Alert Personnel: Inform others in the immediate vicinity of the spill.
-
Don PPE: Wear the appropriate personal protective equipment as outlined in Section 2.
-
Contain the Spill: If it is a solid, prevent it from spreading further.
-
Neutralize (for acidic hydrochloride): Due to its acidic nature, cautiously cover the spill with a neutralizing agent like sodium bicarbonate (baking soda)[3]. The reaction is complete when fizzing stops.
-
Collect Residue: Carefully sweep the neutralized solid into a designated "Halogenated Organic Solid Waste" container.
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as contaminated waste.
-
Wash Hands: Thoroughly wash your hands after the cleanup is complete.
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[4].
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Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]
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Lab Alley. How to dispose of hydrochloric acid. [Link]
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University of Oklahoma Health Sciences Center. Hazardous Waste - EHSO Manual 2025-2026. [Link]
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Comprehensive Handling Guide: Personal Protective Equipment for (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride
As a Senior Application Scientist, my primary goal is to empower researchers to achieve their objectives safely and efficiently. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for handling (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride. The protocols herein are designed as a self-validating system, grounded in the fundamental principles of chemical hazard mitigation. Understanding the why behind each step is as critical as the step itself.
Hazard Assessment: Understanding the Compound
This compound is a fluorinated amino acid derivative, typically supplied as a solid, crystalline powder. A thorough risk assessment is the cornerstone of safe handling. The primary hazards stem from its physical form and chemical properties.
-
Physical Hazard : As a fine powder, the principal risk is the generation of airborne dust, leading to inadvertent inhalation.
-
Chemical Hazards : While specific toxicity data for this compound is limited, its classification as an aminobutanoic acid derivative and a hydrochloride salt suggests potential for irritation. Safety Data Sheets (SDS) for analogous compounds, such as 4-Amino-3-phenylbutanoic acid hydrochloride, classify them as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1]
Therefore, our safety strategy must prioritize the containment of airborne particulates and the prevention of direct contact with skin and eyes.
Risk Mitigation Workflow
The following workflow illustrates the logical process for establishing a safe handling protocol.
Caption: Risk assessment and mitigation process.
The Hierarchy of Controls: A Foundational Approach
Personal Protective Equipment (PPE) is the final line of defense. True laboratory safety is built upon a foundation of more effective control measures. This hierarchy dictates that we should always prioritize engineering and administrative controls before relying solely on PPE.
Caption: The Hierarchy of Controls for chemical safety.
For this compound, substitution is not an option. Therefore, our protocol emphasizes:
-
Engineering Controls : Mandating the use of a chemical fume hood to contain dust at the source.[2][3]
-
Administrative Controls : This document serves as the Standard Operating Procedure (SOP).
-
PPE : The specific gear required to protect you if other controls fail.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is directly dictated by the identified hazards. The following table outlines the required equipment.
| Protection Area | Minimum Requirement | Rationale & Causality |
| Eye & Face | Tightly-fitting safety goggles with side shields.[1] | Protects against accidental splashes and airborne dust particles from entering the eyes. Standard safety glasses are insufficient. |
| Skin & Body | Nitrile gloves, long-sleeved lab coat, long pants, and closed-toe shoes.[4][5][6][7] | Nitrile provides good general chemical resistance for incidental contact.[7] A lab coat and proper attire prevent skin contact from minor spills and contamination. |
| Respiratory | Required: Use within a certified chemical fume hood. | This is an engineering control, not PPE, and is the primary method for preventing respiratory exposure to chemical dust.[2][8] |
| High-Risk Additions | Face shield (over goggles), double-gloving, chemical-resistant apron. | Face Shield: Use when handling larger quantities (>10g) or when there is a significant risk of splashing.[5] Double-Gloving: Allows for the safe removal of the outer, contaminated glove without touching the inner glove, minimizing cross-contamination.[4][9] Apron: Provides an additional layer of protection against spills of corrosive or toxic materials.[7] |
Step-by-Step Operational Procedures
Adherence to a strict workflow minimizes exposure and ensures reproducibility.
Experimental Workflow
Caption: Step-by-step workflow for handling the compound.
Protocol Details
A. Preparation and Donning PPE
-
Ensure the chemical fume hood is on and functioning correctly.
-
Gather the chemical, spatulas, weigh boats, and necessary solvents.
-
Don your lab coat, ensuring it is fully buttoned.
-
Put on your safety goggles.
-
Put on your inner pair of nitrile gloves.
-
Put on your outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.[4]
B. Handling the Compound
-
Perform all manipulations of the solid powder exclusively within the fume hood.
-
Open the container away from your face.[10]
-
Use a dedicated spatula to carefully transfer the desired amount of powder. Avoid any actions that could create dust clouds.
-
Once the transfer is complete, securely close the main chemical container.
-
Wipe the spatula clean with a solvent-moistened wipe and dispose of the wipe in the proper waste container.
C. Doffing PPE and Decontamination
-
After completing your work, wipe down the work surface inside the fume hood.
-
Remove the outer pair of gloves by peeling them off without touching the outside surface. Dispose of them in the halogenated waste.
-
Remove your lab coat and hang it in the designated area.
-
Remove your safety goggles.
-
With your inner gloves still on, transport your waste to the satellite accumulation area. After disposing of the waste, remove the inner gloves.
Disposal Plan: A Critical Consideration
Improper chemical disposal poses a significant risk to the environment and personnel. As a fluorinated compound, this compound is classified as a halogenated organic waste .[3][12]
Disposal Protocol:
-
Segregation is Key : Never mix halogenated waste with non-halogenated waste.[13][14] Disposal costs for halogenated materials are significantly higher, and mixing contaminates the entire waste stream.[14]
-
Use Designated Containers : Dispose of all solid waste (contaminated weigh boats, gloves, wipes) and any solutions containing the compound into a clearly labeled "HALOGENATED ORGANIC HAZARDOUS WASTE" container.[3][12]
-
Labeling : Ensure the waste container is properly tagged with the chemical name and approximate quantities as waste is added.[3][13]
-
Container Management : Keep the waste container closed at all times except when adding waste.[3][13] Store it in a designated satellite accumulation area with secondary containment.[3]
-
Empty Bottles : The original chemical bottle, once empty, should be triple-rinsed with a suitable solvent (e.g., ethanol or water).[15] The rinsate must be collected and disposed of as halogenated liquid waste. After rinsing, deface the label and dispose of the bottle in the appropriate glass or plastic recycling bin.[15]
By adhering to this comprehensive guide, you build a culture of safety that protects not only yourself but also your colleagues and the broader research community.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
